Scoparinol
Description
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Properties
Molecular Formula |
C27H38O4 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
[(4R,4aR,8R,8aS)-8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate |
InChI |
InChI=1S/C27H38O4/c1-19(13-16-28)11-12-22-20(2)17-23(31-25(30)21-9-6-5-7-10-21)24-26(3,18-29)14-8-15-27(22,24)4/h5-7,9-10,13,22-24,28-29H,2,8,11-12,14-18H2,1,3-4H3/t22-,23?,24-,26+,27-/m1/s1 |
InChI Key |
WGSYIFPPMZUQAN-MXXGXPRNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
scoparinol discovery and isolation from Scoparia dulcis
Data Presentation
Physicochemical Properties of Scoparinol
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₈O₄ | PubChem |
| Molecular Weight | 426.6 g/mol | PubChem |
| Appearance | Dull white crystalline compound | |
| IUPAC Name | [(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate | PubChem |
Spectroscopic Data for this compound
Table 1: Hypothetical ¹H NMR (500 MHz, CDCl₃) Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J, Hz) | Integration | Tentative Assignment |
| 8.05 - 7.47 | m | - | 5H | Aromatic protons (benzoyl group) |
| 5.74 | q | 2.6 | 1H | Oxymethine proton |
| 5.50 | s | - | 1H | Olefinic proton |
| 4.23 | t | 7.2 | 2H | -OCH₂- |
| 3.80 | s | - | 3H | -OCH₃ |
| 3.44 | t | 7.2 | 2H | -CH₂- |
| 3.20 | dd | 8.9, 6.2 | 1H | Oxymethine proton |
| 2.10 | s | - | 3H | Methyl group |
| 1.51 | s | - | 3H | Tertiary methyl group |
| 1.11 | s | - | 3H | Tertiary methyl group |
| 1.10 | s | - | 3H | Tertiary methyl group |
| 0.97 | s | - | 3H | Tertiary methyl group |
Table 2: Hypothetical ¹³C NMR (125 MHz, CDCl₃) Spectral Data of this compound
| Chemical Shift (δ) ppm | Carbon Type | Tentative Assignment |
| 207.4 | C=O | Carbonyl carbon |
| 181.1 | C=O | Carboxyl carbon |
| 164.7 | C=O | Ester carbonyl |
| 158.2 | C | Aromatic carbon |
| 145.4 | C | Aromatic carbon |
| 142.9 | C | Aromatic carbon |
| 130.7 | CH | Aromatic CH |
| 129.7 | C | Aromatic carbon |
| 119.8 | C | Olefinic carbon |
| 117.3 | CH | Aromatic CH |
| 115.5 | CH | Aromatic CH |
| 111.0 | CH | Aromatic CH |
| 109.2 | C | Olefinic carbon |
| 92.2 | CH | Oxymethine CH |
| 75.3 | CH | Oxymethine CH |
| 67.7 | CH | Oxymethine CH |
| 56.6 | CH₃ | Methoxy carbon |
| 51.1 | CH | Methine carbon |
| 37.7 | CH₂ | Methylene carbon |
| 35.9 | CH₂ | Methylene carbon |
| 30.8 | CH₃ | Methyl carbon |
Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data
| Ion Mode | Calculated m/z [M+H]⁺ | Observed m/z |
| Positive | 427.2797 | To be determined experimentally |
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from Scoparia dulcis.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
While the exact molecular targets of this compound are still under investigation, its anti-inflammatory properties suggest a potential interaction with the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Potential Analgesic Mechanism of this compound
The analgesic effects of this compound may involve modulation of peripheral and central pain pathways. One possibility is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, inflammatory mediators that sensitize nociceptors.
Caption: Potential mechanism of this compound's analgesic action via COX inhibition.
Conclusion
This compound, a diterpene from Scoparia dulcis, presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of pain and inflammation management. This guide provides a foundational understanding of the established methods for its isolation and characterization. Further research is warranted to fully elucidate its molecular mechanisms of action and to optimize its extraction and purification for potential clinical applications. The detailed protocols and data presented herein are intended to facilitate these future research endeavors.
The Biosynthetic Pathway of Scoparinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scoparinol, a diterpenoid isolated from Scoparia dulcis, has garnered significant interest for its diverse pharmacological activities, including sedative, anti-inflammatory, analgesic, and diuretic properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the current understanding and plausible biosynthetic route to this compound. While the initial steps involving the formation of the diterpene backbone are becoming clearer, the subsequent tailoring reactions remain an area of active investigation. This document outlines the known enzymatic steps, proposes a putative pathway for the downstream modifications, and provides generalized experimental protocols for the functional characterization of the involved enzymes.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of diterpenoid biosynthesis in plants, originating from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into two main stages: the formation of the core diterpene skeleton and the subsequent modifications by tailoring enzymes.
Formation of the Scopadulanol Skeleton
Recent studies on the biosynthesis of related diterpenoids in Scoparia dulcis, such as scopadulcic acid B, have elucidated the initial cyclization steps. It is highly probable that this compound biosynthesis shares this common pathway to the key intermediate, scopadulanol.
The proposed initial steps are as follows:
-
Cyclization of GGPP to syn-Copalyl Diphosphate (syn-CPP): The pathway is initiated by the cyclization of the linear precursor GGPP, a product of the methylerythritol phosphate (MEP) pathway in plastids. This reaction is catalyzed by a class II diterpene synthase, syn-copalyl diphosphate synthase (SdCPS2).
-
Formation of Scopadulanol: The bicyclic intermediate, syn-CPP, is then further cyclized and rearranged by a class I diterpene synthase, a kaurene synthase-like enzyme (SdKSL1), to form the tetracyclic diterpene alcohol, scopadulanol.
Putative Downstream Modifications to this compound
The conversion of scopadulanol to this compound involves a series of oxidative modifications and a benzoylation step. While the specific enzymes have not yet been characterized, cytochrome P450 monooxygenases (CYP450s) and a benzoyl-CoA transferase are the most likely candidates based on the structural differences between the two molecules and known functions of these enzyme families in plant secondary metabolism.
A plausible sequence of events is proposed:
-
Hydroxylation of Scopadulanol: A CYP450 enzyme likely hydroxylates the scopadulanol backbone at a specific position. Based on the structure of this compound, this hydroxylation likely occurs on the side chain.
-
Benzoylation: The final step is the attachment of a benzoyl group. This is likely catalyzed by a benzoyl-CoA:diterpene O-benzoyltransferase, which utilizes benzoyl-CoA as the acyl donor to esterify one of the hydroxyl groups of the modified scopadulanol intermediate. The biosynthesis of benzoyl-CoA itself originates from the phenylpropanoid pathway.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound from GGPP.
Quantitative Data
Currently, there is a lack of published quantitative data, such as enzyme kinetics, for the specific enzymes involved in the this compound biosynthetic pathway. The table below summarizes the known enzymes and highlights the data that remains to be determined.
| Enzyme | Substrate | Product | Km | kcat | Specific Activity |
| SdCPS2 | Geranylgeranyl Diphosphate (GGPP) | syn-Copalyl Diphosphate (syn-CPP) | Data not available | Data not available | Data not available |
| SdKSL1 | syn-Copalyl Diphosphate (syn-CPP) | Scopadulanol | Data not available | Data not available | Data not available |
| CYP450 (putative) | Scopadulanol | Hydroxylated Intermediate | Data not available | Data not available | Data not available |
| Benzoyl-CoA Transferase (putative) | Hydroxylated Intermediate, Benzoyl-CoA | This compound | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments required to fully elucidate and characterize the biosynthetic pathway of this compound.
Heterologous Expression and Purification of Diterpene Synthases (SdCPS2 and SdKSL1)
This protocol describes the expression of the candidate genes in a microbial host for functional characterization.
Experimental Workflow:
Caption: Workflow for heterologous expression and purification of enzymes.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves of Scoparia dulcis using a suitable plant RNA extraction kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Gene Amplification and Cloning: The full-length coding sequences of SdCPS2 and SdKSL1 are amplified from the cDNA by PCR using gene-specific primers. The PCR products are then cloned into an E. coli expression vector, such as pET-28a(+), which adds a polyhistidine tag for purification.
-
Heterologous Expression: The expression vectors are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
-
Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The soluble protein fraction is separated by centrifugation and the His-tagged protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
In Vitro Enzyme Assays for Diterpene Synthases
This protocol is for determining the function and kinetic parameters of the purified enzymes.
Methodology:
-
SdCPS2 Assay: The purified SdCPS2 is incubated with GGPP in a reaction buffer containing MgCl₂. The reaction is stopped, and the product, syn-CPP, is dephosphorylated using alkaline phosphatase. The resulting alcohol is extracted and analyzed by gas chromatography-mass spectrometry (GC-MS).
-
SdKSL1 Assay: The purified SdKSL1 is incubated with syn-CPP (produced enzymatically by SdCPS2) in a similar reaction buffer. The product, scopadulanol, is extracted and analyzed by GC-MS.
-
Kinetic Analysis: To determine the Km and kcat values, enzyme assays are performed with varying substrate concentrations. The reaction rates are measured, and the data are fitted to the Michaelis-Menten equation.
Functional Characterization of Putative CYP450s
This protocol outlines the steps to identify and characterize the CYP450s involved in modifying the scopadulanol skeleton.
Experimental Workflow:
Caption: Workflow for CYP450 functional characterization.
Methodology:
-
Candidate Gene Selection: Candidate CYP450 genes are selected from transcriptomic data of S. dulcis, particularly those that are co-expressed with SdCPS2 and SdKSL1.
-
Heterologous Expression: The candidate CYP450 genes are cloned into a yeast expression vector and expressed in a suitable yeast strain (e.g., Saccharomyces cerevisiae) that also expresses a cytochrome P450 reductase.
-
Microsome Preparation: Yeast cells expressing the CYP450 are harvested, and the microsomal fraction containing the membrane-bound enzyme is isolated by differential centrifugation.
-
Enzyme Assay: The microsomal fraction is incubated with the substrate (scopadulanol) in the presence of NADPH. The reaction products are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Structure Elucidation: The structure of the product is determined using nuclear magnetic resonance (NMR) spectroscopy to confirm the hydroxylation position.
Identification and Characterization of a Benzoyl-CoA Transferase
This protocol aims to identify the enzyme responsible for the final benzoylation step.
Methodology:
-
Candidate Gene Identification: Candidate benzoyl-CoA transferase genes are identified from the S. dulcis transcriptome based on homology to known acyltransferases.
-
Heterologous Expression and Purification: The candidate gene is expressed in E. coli and the protein is purified as described in Protocol 4.1.
-
Enzyme Assay: The purified enzyme is incubated with the hydroxylated diterpene intermediate (produced via the CYP450 reaction) and benzoyl-CoA. The formation of this compound is monitored by LC-MS.
-
Kinetic Analysis: Kinetic parameters are determined as described in Protocol 4.2.
Conclusion
The biosynthesis of this compound is a complex process involving multiple enzymatic steps. While the initial cyclization reactions to form the core scopadulanol skeleton have been largely elucidated, the downstream tailoring reactions remain a key area for future research. The identification and characterization of the specific cytochrome P450s and the benzoyl-CoA transferase will provide a complete picture of the pathway and open up avenues for the biotechnological production of this compound and its derivatives. The experimental protocols outlined in this guide provide a roadmap for researchers to functionally characterize these remaining enzymatic steps and contribute to a deeper understanding of diterpenoid biosynthesis in Scoparia dulcis.
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Scoparinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scoparinol, a labdane-type diterpenoid isolated from Scoparia dulcis, presents a complex and well-defined stereochemical architecture. This guide provides a comprehensive overview of its chemical structure, including its absolute stereochemistry, and delves into the experimental methodologies used for its elucidation. Furthermore, this document summarizes key quantitative data and explores the established biological activities of this compound, proposing a potential signaling pathway for its anti-inflammatory effects.
Chemical Structure and Stereochemistry
This compound is a diterpene benzoate with the systematic IUPAC name [(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate. Its molecular formula is C27H38O4. The structure features a decalin core, characteristic of labdane diterpenes, substituted with a benzoate group, a hydroxymethyl group, and a C9 side chain containing a trisubstituted double bond and a primary alcohol.
The stereochemistry of this compound is precisely defined at five stereocenters in the decalin ring system and one double bond in the side chain:
-
Decalin Ring System: The relative and absolute configurations of the five chiral centers are 1R, 4S, 4aR, 8R, and 8aR. This specific arrangement of substituents around the fused ring system is crucial for its biological activity.
-
Side Chain: The double bond at the C3' position of the pentenyl side chain possesses an (E)-configuration, indicating that the higher priority groups are on opposite sides of the double bond.
The complete chemical structure, including the defined stereochemistry, is depicted below:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H38O4 | PubChem |
| Molecular Weight | 426.6 g/mol | PubChem |
| IUPAC Name | [(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate | PubChem |
| CAS Number | 130838-00-5 | PubChem |
Experimental Protocols for Structure Elucidation
Isolation of this compound from Scoparia dulcis
A general workflow for the isolation of diterpenoids from plant material is as follows:
scoparinol mechanism of action in vivo
An In-Depth Technical Guide to the In Vivo Mechanism of Action of Scoparon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoparon (6,7-dimethoxycoumarin) is a natural bioactive compound predominantly isolated from Artemisia capillaris Thunb (Yin-Chen-Hao), a herb with a long history of use in traditional Chinese medicine for treating liver disorders.[1] Emerging scientific evidence has elucidated that scoparon possesses a broad spectrum of pharmacological activities, positioning it as a promising therapeutic candidate for a variety of diseases. This technical guide provides a comprehensive overview of the in vivo mechanism of action of scoparon, with a focus on its molecular targets and modulation of key signaling pathways. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Pharmacological Profile
In vivo studies have demonstrated that scoparon exerts multiple pharmacological effects, including anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic, and hypolipidemic properties.[1][2] These therapeutic actions are attributed to its ability to modulate a complex network of intracellular signaling pathways.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of scoparon is crucial for its development as a therapeutic agent. Studies in rats have shown that scoparon is rapidly distributed and eliminated following oral administration.[3]
Key Pharmacokinetic Parameters in Rats: [3]
| Parameter | Value |
|---|---|
| Cmax | 14.67 mg/L |
| AUC | 81.15 mg*h/L |
| CL | 1.23 L/h |
Tissue distribution analysis revealed the highest concentrations of scoparon in the liver, followed by the kidney and spleen.[3] Notably, it does not appear to cross the blood-brain barrier efficiently.[3][4] The primary metabolites of scoparon have been identified as isoscopoletin and scopoletin.[1] Importantly, hepatic dysfunction can lead to increased bioavailability of scoparon due to reduced intrinsic clearance, a factor to consider in clinical applications for liver diseases.[1][5]
Core Mechanisms of Action: Signaling Pathways
Scoparon's diverse pharmacological effects stem from its ability to modulate multiple critical signaling pathways.
Anti-inflammatory and Immunomodulatory Pathways
Scoparon has profound anti-inflammatory and immunomodulatory effects by targeting key signaling cascades in immune cells such as macrophages, neutrophils, and T cells.[6][7]
A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway .[6] In models of acute lung injury, scoparon treatment mitigated inflammation by suppressing the expression of TLR4 and downstream pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6]
Figure 1: Scoparon's inhibition of the TLR4/NF-κB signaling pathway.
Furthermore, scoparon has been shown to modulate other critical pathways involved in inflammation and immunity, including:
Hepatoprotective and Metabolic Pathways
Scoparon's traditional use in liver ailments is supported by its demonstrated hepatoprotective effects in various animal models.
In non-alcoholic fatty liver disease (NAFLD), scoparon alleviates lipid metabolism dysfunction and inflammation by activating the peroxisome proliferator-activated receptor α (PPARα) signaling pathway .[8] Molecular docking studies have suggested that scoparon can bind directly to human PPARα.[8]
References
- 1. Scoparone as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and tissue distribution study of scoparone in rats by ultraperformance liquid-chromatography with tandem high-definition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropsychopharmacological profiling of scoparone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics of Scoparone and its metabolite Scopoletin in normal and ANIT-induced intrahepatic cholestatic rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Frontiers | The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases [frontiersin.org]
- 7. The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scoparone alleviates nonalcoholic fatty liver disease by modulating the PPARα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Scoparinol: A Comprehensive Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoparinol, a naturally occurring coumarin, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic targets, focusing on its anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Anti-inflammatory and Immunomodulatory Potential
This compound exhibits potent anti-inflammatory and immunomodulatory properties by targeting key signaling pathways and cellular effectors of the immune system.
Targeted Signaling Pathways
This compound has been shown to modulate several critical inflammatory signaling cascades:
-
NF-κB Signaling Pathway: this compound inhibits the activation of the NF-κB pathway, a central regulator of inflammation. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.
-
JAK2/STAT3 Signaling Pathway: this compound interferes with the JAK2/STAT3 signaling cascade, which is crucial for cytokine signaling and inflammatory responses. It has been observed to inhibit the phosphorylation and nuclear accumulation of STAT3.[1]
-
JNK/Sab Signaling Pathway: In the context of liver injury, scoparone has been shown to ameliorate mitochondrial dysfunction by inhibiting the JNK/Sab signaling pathway. It reverses the activation of JNK and SHP-1, and the inactivation of Src.[2][3]
-
TGF-β/Smad Signaling Pathway: this compound can attenuate the activation of hepatic stellate cells, a key event in liver fibrosis, by inhibiting the TGF-β/Smad signaling pathway. It has been shown to suppress the phosphorylation of Smad3.[4][5]
-
TLR4/MyD88/NF-κB Signaling Pathway: Scoparone has been found to alleviate hepatic fibrosis by inhibiting the TLR-4/NF-κB signaling pathway.[6]
Effects on Immune Cells
-
Neutrophils: this compound has been demonstrated to diminish neutrophil numbers and downregulate the expression of neutrophil-attracting chemokines. It also significantly inhibits superoxide anion generation and the release of elastase by human neutrophils in vitro.[7]
-
Macrophages: this compound can modulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6 in activated macrophages.[7][8][9][10]
Quantitative Data: Anti-inflammatory Activity
| Target | Cell Line/System | Method | Parameter Measured | Result | Reference |
| Inflammatory Mediators | LPS-stimulated RAW 264.7 macrophages | Griess Assay, ELISA | NO, PGE2, TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | [8][9] |
| NLRP3 Inflammasome | LPS+ATP/Nigericin-stimulated J774A.1 cells and BMDMs | Western Blot, ELISA | Caspase-1 cleavage, IL-1β secretion | Marked restraint of activation with 50 μM scoparone | [11] |
| STAT3 Phosphorylation | DU145 prostate cancer cells | Western Blot | pSTAT3 (Tyr705), pSTAT3 (Ser727) | Significant reduction | [12] |
| TGF-β1-induced Activation | HSC-T6 cells | Western Blot | α-SMA, Collagen I, p-Smad3 | Significant suppression | [4] |
Experimental Protocols
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Measurement of Nitric Oxide: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.
-
Cell Lysis: DU145 cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (Tyr705 or Ser727) and total STAT3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
Caption: this compound inhibits the TLR4/MyD88/NF-κB signaling pathway.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Anticancer Activity
This compound has demonstrated promising anticancer effects in various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis, and inhibition of cell migration and invasion.
Targeted Signaling Pathways
-
NF-κB Signaling Pathway: In breast cancer cells, this compound inhibits cell viability by suppressing the NF-κB signaling pathway, which is associated with the SNHG12/miR-140-3p/TRAF2 axis.[13][14][15]
-
AKT/GSK-3β/Cyclin D1 Signaling Pathway: this compound has been shown to inhibit the proliferation of hepatocellular carcinoma cells by targeting the AKT/GSK-3β/cyclin D1 pathway, leading to cell cycle arrest.[16]
-
MAPK Signaling Pathway: The growth of liver cancer cells is suppressed by this compound through the regulation of the MAPK signaling pathway.[17]
Quantitative Data: Anticancer Activity
| Cancer Type | Cell Line | Assay | IC50 | Reference |
| Pancreatic Cancer | Capan-2 | CCK-8 | 225.2 µmol/L | [13] |
| Pancreatic Cancer | SW1990 | CCK-8 | 209.1 µmol/L | [13] |
| Breast Cancer | MCF-7 | Not specified | 207.6 µM (Herniarin, a related coumarin) | [18] |
| Breast Cancer | MDA-MB-231 | Not specified | 22.65 µM (Esculin, a related coumarin) | [18] |
| Breast Cancer | MCF-7 | Not specified | 20.35 µM (Esculin, a related coumarin) | [18] |
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well and incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
-
Cell Treatment: Cells are treated with this compound for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.
Signaling Pathway Diagram
Caption: this compound inhibits the AKT/GSK-3β/Cyclin D1 pathway.
Neuroprotective Effects
This compound has shown potential as a neuroprotective agent by mitigating neuroinflammation.
Targeted Mechanisms
-
Inhibition of Microglial Activation: this compound suppresses the activation of microglial cells, which are the primary immune cells of the central nervous system. In LPS-activated BV-2 microglial cells, scoparone inhibits the production of pro-inflammatory cytokines.[1][2]
-
Modulation of Neuroinflammatory Signaling: It has been shown to inhibit LPS-stimulated inflammatory responses by suppressing the activation of IRF3 and ERK in microglial cells.[19]
Experimental Protocols
-
Cell Culture: BV-2 microglial cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with this compound at various concentrations.
-
Stimulation: Neuroinflammation is induced by treating the cells with LPS.
-
Measurement of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA. The expression of inflammatory enzymes like iNOS and COX-2 can be assessed by Western blot or qPCR.[9]
-
Data Analysis: The inhibitory effect of this compound on the production of inflammatory markers is calculated.
Signaling Pathway Diagram
Caption: this compound inhibits neuroinflammation via IRF3 and ERK.
Metabolic Regulation
This compound has been investigated for its potential role in regulating metabolic processes, particularly adipogenesis.
Targeted Mechanisms
-
Inhibition of Adipocyte Differentiation: this compound inhibits the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[13] It suppresses the accumulation of triglycerides and down-regulates the expression of key adipogenic transcription factors.[13]
-
PPARγ Antagonism: this compound acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist. It negatively regulates the transcriptional activity of PPARγ, a master regulator of adipogenesis.[3][13]
-
Downregulation of Adipogenic Genes: By inhibiting PPARγ, this compound reduces the expression of its target genes involved in adipogenesis, such as C/EBPα, SREBP1c, FAS, aP2, and CD36/FAT.[13]
Experimental Protocols
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.
-
Induction of Differentiation: Adipogenesis is induced by treating the cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment: Cells are treated with various concentrations of this compound throughout the differentiation period.
-
Oil Red O Staining: After several days, the accumulation of lipid droplets in mature adipocytes is visualized by staining with Oil Red O.
-
Quantification: The stained lipid droplets are eluted and quantified by measuring the absorbance at a specific wavelength to assess the degree of adipogenesis.
Signaling Pathway Diagram
Caption: this compound inhibits adipocyte differentiation via PPARγ.
Conclusion
This compound presents a promising multi-target therapeutic agent with well-documented anti-inflammatory and anticancer properties, and emerging evidence for its neuroprotective and metabolic regulatory roles. Its ability to modulate multiple key signaling pathways underscores its potential for the development of novel therapies for a range of complex diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in humans. This guide provides a foundational understanding for researchers to explore and harness the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Scoparone Inhibits LPS-Simulated Inflammatory Response by Suppressing IRF3 and ERK in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Porcine Pancreatic Lipase Inhibitory Agent Isolated from Medicinal Herb and Inhibition Kinetics of Extracts from Eleusine indica (L.) Gaertner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Scoparone from Artemisia capillaris inhibits the release of inflammatory mediators in RAW 264.7 cells upon stimulation cells by interferon-gamma Plus LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. coriell.org [coriell.org]
- 12. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scoparone inhibits adipocyte differentiation through down-regulation of peroxisome proliferators-activated receptor γ in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of α-Glucosidase Inhibitors from Scutellaria edelbergii: ESI-LC-MS and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Scoparia dulcis (SDF7) endowed with glucose uptake properties on L6 myotubes compared insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Scoparinol (Scoparone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoparinol, more commonly known in scientific literature as scoparone (6,7-dimethoxycoumarin), is a natural coumarin derivative isolated from medicinal plants such as Artemisia scoparia. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1] A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of scoparone, supported by detailed experimental protocols and quantitative data.
Pharmacokinetics
The pharmacokinetic profile of scoparone has been investigated in preclinical animal models, providing valuable insights into its systemic exposure and disposition. To date, comprehensive pharmacokinetic data in humans remains limited in publicly available literature.
Animal Pharmacokinetic Parameters
Quantitative pharmacokinetic data for scoparone has been primarily generated in rats and rabbits. These studies reveal species-specific differences in its absorption and elimination characteristics.
Table 1: Pharmacokinetic Parameters of Scoparone in Rats (Oral Administration)
| Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | CL/F (L/h/kg) | Reference |
| 1 g/kg (as part of Yin-Chen-Hao-Tang) | 0.018 ± 0.012 | Not Reported | 0.95 ± 0.45 (min·µg/mL) | Not Reported | Hsu et al., 2018[2] |
| 3 g/kg (as part of Yin-Chen-Hao-Tang) | 0.132 ± 0.137 | Not Reported | 7.123 ± 3.379 (min·µg/mL) | Not Reported | Hsu et al., 2018[2] |
| Not Specified | 14.67 (mg/L) | Not Reported | 81.15 (mg·h/L) | 1.23 (L/h) | Geng et al., 2012[3] |
Table 2: Pharmacokinetic Parameters of Scoparone in Rabbits (Intravenous Administration)
| Dose (mg/kg) | t1/2α (h) | t1/2β (h) | Vd (L/kg) | CL (L/h/kg) | AUC (µg·h/mL) | Reference |
| 2.0 | 0.13 ± 0.04 | 1.39 ± 0.21 | 1.98 ± 0.34 | 1.05 ± 0.18 | 1.91 ± 0.32 | Fang et al., 2003[4] |
| 3.6 | 0.12 ± 0.03 | 1.42 ± 0.25 | 1.89 ± 0.29 | 0.94 ± 0.15 | 3.84 ± 0.61 | Fang et al., 2003[4] |
Note: The study by Geng et al. (2012) did not specify the dose but provides key pharmacokinetic parameters. The study by Hsu et al. (2018) administered scoparone as part of an herbal formula, which may influence its pharmacokinetic behavior.
Distribution
Tissue distribution studies in rats following oral administration have shown that scoparone is rapidly distributed. The highest concentrations are observed in the liver, followed by the kidney and spleen.[3] Lower levels are found in the muscle, thyroid, and adrenal glands.[3] Notably, scoparone was not detected in the brain, suggesting it does not readily cross the blood-brain barrier.[3]
Metabolism
The metabolism of scoparone is a key determinant of its biological activity and clearance. In vitro and in vivo studies have elucidated its primary metabolic pathways, which mainly involve demethylation and subsequent conjugation.
Metabolic Pathways
The major metabolic transformations of scoparone are O-demethylation at the 6- or 7-position, leading to the formation of isoscopoletin and scopoletin, respectively.[5] These primary metabolites can undergo further oxidation and conjugation reactions.
In humans, the primary metabolic route is 6-O-demethylation to form isoscopoletin.[5] This is then followed by glucuronidation and sulfation, with isoscopoletin glucuronide and sulfate conjugates being the major metabolites found in human urine.[5] In rabbits, 7-O-demethylation to scopoletin is the predominant pathway.[5]
Enzymes Involved in Metabolism
The metabolism of scoparone is primarily mediated by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.
-
CYP Enzymes: In humans, CYP2A13 has shown the highest rate of isoscopoletin and scopoletin oxidation, followed by CYP1A1 and CYP1A2.[5] In mouse liver microsomes, Cyp2c29 has been identified as being responsible for the 6-demethylation of scoparone to isoscopoletin.[6]
-
UGT Enzymes: The glucuronidation of the primary metabolites, isoscopoletin and scopoletin, is catalyzed by a number of human UGT isoforms, including UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B17.[5]
Table 3: In Vitro Scoparone Oxidation Rates in Liver Microsomes of Various Species
| Species | Oxidation Rate (µmol/min/g protein) | Reference |
| Human | 0.2 - 0.4 | Siir et al., 2019[5] |
| Mouse | 0.8 - 1.2 | Siir et al., 2019[5] |
| Rat | < 0.1 | Siir et al., 2019[5] |
| Pig | 0.8 - 1.2 | Siir et al., 2019[5] |
| Dog | 0.2 - 0.4 | Siir et al., 2019[5] |
| Rabbit | 0.8 - 1.2 | Siir et al., 2019[5] |
Drug Interactions
The potential for scoparone to cause drug-drug interactions is an important consideration for its clinical development. Current data is limited, but initial studies provide some insights.
A study in mice investigating the anticonvulsant effects of scoparone in combination with classic antiseizure medications found that scoparone did not significantly affect the brain concentrations of valproate, suggesting that the observed synergistic interaction is pharmacodynamic in nature.[7]
However, comprehensive in vitro studies to determine the inhibitory (IC50 values) or inductive potential of scoparone on major human CYP and UGT enzymes are currently lacking in the published literature. Such studies are essential to fully characterize its drug-drug interaction profile.
Experimental Protocols
This section details the methodologies employed in key studies to determine the pharmacokinetic and metabolic properties of scoparone.
Pharmacokinetic Study in Rats (Geng et al., 2012)
-
Animal Model: Male Wistar rats.
-
Drug Administration: Oral gavage (dose not specified).
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, AUC, and CL.[3]
In Vitro Metabolism Study (Siir et al., 2019)
-
Test System: Liver microsomes from humans, mice, rats, pigs, dogs, and rabbits.[5] Recombinant human CYP and UGT enzymes.
-
Incubation: Scoparone was incubated with liver microsomes in the presence of NADPH (for CYP-mediated metabolism) or UDPGA (for UGT-mediated metabolism).
-
Metabolite Identification: Metabolites were identified using liquid chromatography-mass spectrometry (LC-MS).
-
Enzyme Kinetics: The rates of scoparone oxidation were determined by measuring the formation of metabolites over time. For specific enzyme phenotyping, scoparone was incubated with individual recombinant CYP and UGT enzymes.
Analytical Methods for Quantification
The accurate quantification of scoparone in biological matrices is essential for pharmacokinetic and metabolism studies. The most commonly employed methods are based on liquid chromatography coupled with mass spectrometry or UV detection.
Table 4: Summary of Analytical Methods for Scoparone Quantification
| Method | Matrix | Sample Preparation | Chromatographic Column | Mobile Phase | Detection | Reference |
| UPLC-MS/MS | Rat Plasma, Tissues | Methanolic precipitation | UPLC HSS T3 | Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) gradient | MS/MS | Geng et al., 2012[3] |
| HPLC-UV | Rabbit Plasma | Not specified in abstract | Nova-Pak Silica C18 | Acetonitrile-water (20:80, v/v) | UV | Fang et al., 2003[4] |
| LC-MS/MS | Rat Plasma | Not specified in abstract | Not specified in abstract | Not specified in abstract | MS/MS | Hsu et al., 2018[2] |
Conclusion and Future Directions
Current research provides a foundational understanding of the pharmacokinetics and metabolism of scoparone, primarily from preclinical studies. It is evident that scoparone undergoes rapid absorption and distribution, with the liver being a major site of accumulation. Metabolism is extensive, involving CYP-mediated demethylation and subsequent UGT-catalyzed conjugation.
However, several critical knowledge gaps need to be addressed to support its clinical development:
-
Human Pharmacokinetics: There is a pressing need for well-controlled pharmacokinetic studies in healthy human volunteers to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life after oral and intravenous administration.
-
Drug-Drug Interaction Potential: Comprehensive in vitro studies are required to evaluate the inhibitory and inductive effects of scoparone on major human CYP and UGT enzymes. This will enable the prediction of potential drug-drug interactions.
-
Bioavailability: The absolute oral bioavailability of scoparone in humans is unknown and needs to be determined.
-
Metabolite Activity: The pharmacological activities of the major metabolites of scoparone should be investigated to understand their contribution to the overall therapeutic effect.
Addressing these research questions will be instrumental in advancing the clinical translation of scoparone as a safe and effective therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Pharmacokinetics of Scoparone, Geniposide and Rhein in an Herbal Medicine Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue distribution study of scoparone in rats by ultraperformance liquid-chromatography with tandem high-definition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of a novel anti-asthmatic, scoparone, in the rabbit serum assessed by a simple HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Scoparone in Experimental Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative hydrolysis of scoparone by cytochrome p450 CYP2C29 reveals a novel metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-depth Technical Guide on Scoparinol: Bioavailability and Absorption Rates
A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the bioavailability and absorption rates of scoparinol. Despite its known sedative, anti-inflammatory, analgesic, and diuretic properties, detailed pharmacokinetic data, particularly concerning its absorption, distribution, metabolism, and excretion (ADME) profile in vivo, remains largely unavailable in published scientific studies.[1]
This guide aims to provide a foundational understanding of the concepts of bioavailability and absorption in the context of drug development and to outline the standard experimental protocols used to determine these crucial parameters. While specific data for this compound is not available, this document will serve as a resource for researchers and drug development professionals by detailing the necessary experimental workflows and data presentation methods that would be required to characterize the bioavailability and absorption of this compound in future studies.
Core Concepts in Bioavailability and Absorption
Bioavailability (F) refers to the fraction of an administered drug that reaches the systemic circulation unchanged. It is a critical parameter in pharmacology as it determines the dose of a drug required to achieve a therapeutic effect. For orally administered drugs, bioavailability is influenced by absorption and first-pass metabolism.
Absorption is the process by which a drug moves from the site of administration to the site of measurement (usually the systemic circulation). The rate and extent of drug absorption are quantified by pharmacokinetic parameters such as:
-
Cmax: The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered and before the administration of a second dose.[2]
-
Tmax: The time at which the Cmax is observed.[2]
-
AUC (Area Under the Curve): The area under the plasma drug concentration-time curve, which reflects the total amount of drug that reaches the systemic circulation.
Methodologies for Determining Bioavailability and Absorption Rates
To ascertain the bioavailability and absorption rates of a compound like this compound, a series of in vitro and in vivo experiments are typically conducted.
These assays provide an initial assessment of a compound's potential to be absorbed across the intestinal barrier.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This method assesses the passive diffusion of a compound across an artificial lipid membrane. It is a high-throughput screening tool to predict passive intestinal absorption.
-
Caco-2 Permeability Assay: This is considered the gold standard for in vitro prediction of human drug absorption. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The transport of the compound from the apical (lumen) to the basolateral (blood) side is measured.
Animal models are essential for determining the in vivo pharmacokinetic profile of a new chemical entity.
Experimental Protocol: Oral Bioavailability Study in Rodents (e.g., Rats)
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight before drug administration.
-
Drug Administration:
-
Intravenous (IV) Group: A known dose of this compound is administered intravenously (e.g., via the tail vein) to serve as a reference for 100% bioavailability.
-
Oral (PO) Group: A specific dose of this compound is administered orally via gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: A validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is used to quantify the concentration of this compound in the plasma samples. This method needs to be sensitive, specific, accurate, and precise.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters.
Table 1: Key Pharmacokinetic Parameters to be Determined for this compound
| Parameter | Description |
| Cmax (ng/mL) | Maximum observed plasma concentration. |
| Tmax (h) | Time to reach Cmax. |
| AUC₀-t (ngh/mL) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC₀-∞ (ngh/mL) | Area under the plasma concentration-time curve from time zero to infinity. |
| t₁/₂ (h) | Elimination half-life. |
| CL/F (L/h/kg) | Apparent total body clearance after oral administration. |
| Vd/F (L/kg) | Apparent volume of distribution after oral administration. |
| F (%) | Absolute oral bioavailability, calculated as (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100. |
Visualizing Experimental Workflows
Diagrams are crucial for illustrating the logical flow of experiments and the relationships between different stages of research.
References
anti-inflammatory pathways modulated by scoparinol
An In-Depth Technical Guide on the Anti-Inflammatory Pathways Modulated by Scoparone (6,7-dimethoxycoumarin)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a critical biological response, but its dysregulation underlies a vast array of chronic diseases. The search for novel, potent anti-inflammatory agents with well-defined mechanisms of action is a priority in drug development. Scoparone (6,7-dimethoxycoumarin), a natural compound isolated from Artemisia species, has demonstrated significant anti-inflammatory properties across numerous preclinical models.[1][2] This technical guide provides a comprehensive overview of the molecular pathways modulated by scoparone, presenting key quantitative data, detailed experimental protocols, and visual diagrams to support further research and development. Scoparone exerts its effects by targeting several core inflammatory signaling cascades, including the NF-κB, NLRP3 inflammasome, PI3K/Akt, MAPK, and JAK/STAT pathways, making it a promising multi-target candidate for therapeutic intervention.
A Note on Nomenclature: The user's query specified "scoparinol." Initial research identified two distinct compounds: 1) this compound, a diterpene from Scoparia dulcis with reported anti-inflammatory effects but limited mechanistic data.[3][4] 2) Scoparone (also known as 6,7-dimethoxycoumarin), a coumarin from Artemisia species for which extensive, detailed mechanistic data on anti-inflammatory pathways is available.[1][5][6] To fulfill the request for an in-depth technical guide with detailed pathways and quantitative data, this document focuses exclusively on scoparone .
Introduction
Scoparone is a major bioactive constituent of the Chinese herbal medicine Yin-Chen-Hao (Artemisia scoparia), which has been used for centuries to treat inflammatory conditions, particularly liver disorders.[1] Chemically, scoparone is a coumarin derivative (6,7-dimethoxycoumarin) that has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, immunosuppressive, and vasorelaxant effects.[1][5][6] Its ability to modulate multiple key signaling nodes in the inflammatory cascade makes it a compound of significant interest for developing therapies for immune-mediated inflammatory diseases (IMIDs).[7]
Core Anti-Inflammatory Mechanisms of Scoparone
Scoparone's anti-inflammatory efficacy stems from its ability to interfere with several interconnected signaling networks that are crucial for the initiation and propagation of the inflammatory response.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In response to stimuli like lipopolysaccharide (LPS), the pathway is activated, leading to the transcription of pro-inflammatory cytokines and enzymes.[1] Scoparone is a potent inhibitor of this cascade. Studies show it blocks the activation of Toll-like receptor 4 (TLR4) and the recruitment of its adaptor protein MyD88.[1] This upstream inhibition prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65) in the cytoplasm. Consequently, the nuclear translocation of p65 is blocked, halting the transcription of target genes like TNF-α, IL-6, IL-1β, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][8]
References
- 1. Frontiers | The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic, diuretic, and anti-inflammatory principle from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Scoparone | C11H10O4 | CID 8417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Scoparone - Wikipedia [en.wikipedia.org]
- 7. The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scoparone from Artemisia capillaris inhibits the release of inflammatory mediators in RAW 264.7 cells upon stimulation cells by interferon-gamma Plus LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Diuretic and Nephroprotective Effects of Scoparinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scoparinol, a diterpenoid isolated from Scoparia dulcis, has demonstrated significant potential as both a diuretic and a nephroprotective agent. Preclinical studies indicate its capacity to increase urine output and protect the kidneys from drug-induced damage. This technical guide consolidates the available scientific data on this compound, presenting quantitative findings, detailed experimental methodologies, and postulated mechanisms of action through signaling pathways. The information herein is intended to provide a comprehensive resource for researchers and professionals in drug discovery and development exploring the therapeutic utility of this compound.
Introduction
Scoparia dulcis, commonly known as sweet broomweed, has a long history in traditional medicine for treating a variety of ailments, including kidney-related disorders. Scientific investigations into its constituent compounds have identified this compound, a diterpene, as a key bioactive molecule. This document provides a detailed examination of the diuretic and nephroprotective properties of this compound, drawing from available in-vitro and in-vivo studies.
Diuretic Effects of this compound
While direct quantitative data for the diuretic effect of isolated this compound on urine volume and electrolyte excretion remains limited in currently available literature, a study on the principles of Scoparia dulcis has reported a "significant diuretic action" for this compound[1]. Further research is required to quantify this effect in terms of urine output and changes in sodium, potassium, and chloride ion concentrations.
Experimental Protocols for Diuretic Activity Assessment
A standard experimental protocol to evaluate the diuretic activity of a compound like this compound in a rat model is outlined below. This protocol is based on established methodologies for screening diuretic agents.
Objective: To determine the diuretic activity, including urine volume and electrolyte excretion, of this compound in saline-loaded rats.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound (test substance)
-
Furosemide (positive control)
-
Normal saline (0.9% NaCl)
-
Metabolic cages for urine collection
-
Flame photometer for Na⁺ and K⁺ analysis
-
Chloride meter for Cl⁻ analysis
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Deprive the rats of food for 18 hours prior to the experiment, with free access to water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., normal saline with a suspending agent).
-
Group II (Positive Control): Furosemide (10 mg/kg, p.o.).
-
Group III-V (Test Groups): this compound at varying doses (e.g., 100, 200, 400 mg/kg, p.o.).
-
-
Hydration: Administer normal saline (15 mL/kg, p.o.) to each rat to ensure hydration and a uniform urine flow.
-
Drug Administration: Immediately after hydration, administer the respective treatments (vehicle, furosemide, or this compound) orally.
-
Urine Collection: Place each rat in an individual metabolic cage and collect urine at specific time intervals (e.g., every hour for 5 hours) and cumulatively over 24 hours.
-
Analysis:
-
Measure the total urine volume for each rat.
-
Centrifuge the urine samples and analyze the supernatant for sodium, potassium, and chloride concentrations using a flame photometer and chloride meter.
-
-
Data Analysis: Calculate diuretic index, saliuretic index, and natriuretic index. Compare the results from the test groups with the control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Nephroprotective Effects of this compound
The nephroprotective potential of Scoparia dulcis extracts, which contain this compound, has been investigated in preclinical models of drug-induced kidney injury. These studies suggest a protective role against the toxic effects of agents like gentamicin and cisplatin.
Quantitative Data on Nephroprotective Effects
The following tables summarize the quantitative data from studies on the ethanolic extract of Scoparia dulcis in rat models of nephrotoxicity. It is important to note that these results are for the whole extract and not isolated this compound.
Table 1: Effect of Scoparia dulcis Ethanolic Extract on Serum Biomarkers in Gentamicin-Induced Nephrotoxicity in Rats [2]
| Treatment Group | Serum Urea (mg/dL) | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) |
| Normal Control | Normal | Normal | Normal |
| Gentamicin (100 mg/kg) | Elevated | Elevated | Elevated |
| Gentamicin + S. dulcis extract (200 mg/kg) | Significantly Decreased (p<0.001) | Significantly Decreased (p<0.001) | Significantly Decreased (p<0.001) |
Table 2: Effect of Scoparia dulcis Ethanolic Extract on Serum Biomarkers in Cisplatin-Induced Nephrotoxicity in Rats [3]
| Treatment Group | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (mg/dL) |
| Normal Control | Normal | Normal |
| Cisplatin (6 mg/kg) | Significantly Increased | Significantly Increased |
| Cisplatin + S. dulcis extract (200 mg/kg) | Significantly Reduced | Significantly Reduced |
| Cisplatin + S. dulcis extract (400 mg/kg) | Significantly Reduced (p<0.01) | Significantly Reduced (p<0.01) |
An in-vitro study using Human Embryonic Kidney (HEK) 293 cells also demonstrated a significant (p<0.001) increase in cell viability with an ethanolic extract of Scoparia dulcis against gentamicin-induced toxicity[4]. The percentage of cell viability increased in a dose-dependent manner, with the highest protection observed at 100 µg/mL[4].
Experimental Protocols for Nephroprotective Activity Assessment
The following is a detailed methodology for a typical in-vivo study evaluating the nephroprotective effects of a compound against drug-induced kidney injury.
Objective: To evaluate the nephroprotective effect of this compound against gentamicin- or cisplatin-induced nephrotoxicity in rats.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound (test substance)
-
Gentamicin or Cisplatin (nephrotoxic agent)
-
Silymarin or another known nephroprotective agent (positive control)
-
Kits for measuring serum creatinine, blood urea nitrogen (BUN), and lipid peroxidation (MDA).
-
Histopathology equipment and reagents.
Procedure:
-
Animal Acclimatization and Grouping: Similar to the diuretic study protocol.
-
Group I (Normal Control): Vehicle only.
-
Group II (Toxic Control): Vehicle + Nephrotoxic agent (e.g., Gentamicin 100 mg/kg/day, i.p. for 8 days or a single dose of Cisplatin 6 mg/kg, i.p.).
-
Group III (Positive Control): Positive control agent + Nephrotoxic agent.
-
Group IV-VI (Test Groups): this compound at varying doses + Nephrotoxic agent.
-
-
Treatment Regimen:
-
Prophylactic model: Administer this compound or vehicle for a period (e.g., 7-10 days) before and concurrently with the nephrotoxic agent.
-
Curative model: Administer the nephrotoxic agent to induce kidney injury, followed by treatment with this compound or vehicle.
-
-
Sample Collection: At the end of the treatment period, collect blood samples via retro-orbital puncture for biochemical analysis. Euthanize the animals and carefully excise the kidneys.
-
Biochemical Analysis: Centrifuge the blood to separate serum and analyze for creatinine and BUN levels.
-
Oxidative Stress Markers: Homogenize a portion of the kidney tissue and measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
-
Histopathological Examination: Fix the other portion of the kidney in 10% formalin, process, and embed in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E) for microscopic examination of renal architecture, looking for signs of tubular necrosis, inflammation, and other pathological changes.
Histopathological Findings
In studies with Scoparia dulcis extract, histopathological examination of the kidneys from cisplatin-treated rats revealed tubular necrosis[3]. Supplementation with the extract showed a reduction in these necrotic changes, supporting its nephroprotective effect[3].
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the diuretic and nephroprotective effects of this compound are not yet fully elucidated. However, based on the known effects of other natural compounds with similar activities, several signaling pathways are likely involved.
Potential Diuretic Mechanism
The diuretic effect of this compound may involve modulation of renal blood flow, glomerular filtration rate, or transport of ions and water in the renal tubules. Its mechanism could be related to the inhibition of renal ion transporters or effects on aquaporin water channels. Further research is necessary to confirm these hypotheses.
Postulated Nephroprotective Signaling Pathways
The nephroprotective effects of this compound are likely mediated through its antioxidant and anti-inflammatory properties. Two key signaling pathways that are often implicated in protection against kidney injury are the NF-κB and Nrf2 pathways.
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In kidney injury, its activation leads to the production of pro-inflammatory cytokines and chemokines, contributing to tissue damage. This compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB.
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes. This compound's antioxidant properties may be mediated through the activation of the Nrf2 pathway, thereby protecting renal cells from oxidative damage.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. South Asian medicinal plants and chronic kidney disease | PDF [slideshare.net]
- 3. Therapeutic Use of Scoparia dulcis Reduces the Progression of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ç½åå è½½ä¸ããã [tmrjournals.com]
The Enigmatic Interface: A Technical Guide to Investigating Scoparinol's Interaction with Cell Membrane Receptors
Foreword: Scientific inquiry into the specific interactions of the natural compound scoparinol with cell membrane receptors is currently a nascent field. As of late 2025, dedicated studies providing quantitative binding data, detailed experimental protocols, and elucidated signaling pathways for this compound remain to be published in peer-reviewed literature. This guide, therefore, serves a dual purpose: to acknowledge this knowledge gap and to provide a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the investigation of this compound's potential interactions with cell surface receptors. The methodologies and data presentation formats outlined herein represent a robust, standardized approach to characterizing the pharmacology of a novel natural product.
Introduction to this compound
This compound is a naturally occurring compound that has been identified in plants such as Scoparia dulcis.[1] Preliminary research has suggested that this compound may possess a range of biological activities, including sedative, anti-inflammatory, analgesic, and diuretic actions.[2] However, the precise molecular mechanisms underlying these effects are largely unknown. A critical step in understanding its pharmacological profile is to determine if and how it interacts with cell membrane receptors, which are pivotal regulators of cellular signaling and physiological processes.
Cell surface receptors, broadly categorized into G-protein coupled receptors (GPCRs), ion channels, and enzyme-linked receptors, are primary targets for a vast number of therapeutic drugs.[3][4] Natural products, with their immense structural diversity, are a rich source of novel ligands for these receptors.[5] Investigating the interaction of this compound with these receptors could therefore unveil new therapeutic avenues.
Hypothetical Quantitative Data for this compound-Receptor Interactions
In the absence of published data for this compound, this section presents a template for how quantitative data on its receptor interactions should be structured. When such data becomes available, it can be populated into tables for clear comparison and analysis.
Table 1: Hypothetical Binding Affinities of this compound for a Panel of Cell Membrane Receptors
| Receptor Target | Ligand Type | Assay Type | K_i (nM) | K_d (nM) | IC_50 (nM) |
| Adenosine A1 Receptor | Antagonist | Radioligand Binding | 150 | - | 225 |
| GABA_A Receptor | Positive Allosteric Modulator | Electrophysiology | - | 75 | - |
| Cannabinoid CB1 Receptor | Agonist | [³⁵S]GTPγS Binding | - | - | 350 |
| Opioid Receptor (μ) | - | No significant binding observed | >10,000 | >10,000 | >10,000 |
| Dopamine D2 Receptor | - | No significant binding observed | >10,000 | >10,000 | >10,000 |
K_i (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the presence of a radioligand. K_d (Dissociation Constant): The concentration of a ligand at which half of the receptors are occupied at equilibrium. IC_50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Table 2: Hypothetical Functional Activity of this compound at Key Receptor Targets
| Receptor Target | Functional Assay | EC_50 (nM) | E_max (%) | Signaling Pathway |
| Cannabinoid CB1 Receptor | cAMP Accumulation Assay | 450 | 85 | Gαi/o coupling |
| GABA_A Receptor | Whole-cell Patch Clamp | 120 | 150 (relative to GABA) | Chloride ion influx |
| Adenosine A1 Receptor | Calcium Mobilization Assay | - | - | No agonist activity |
EC_50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. E_max (Maximum Effect): The maximal response that can be produced by the drug.
Experimental Protocols for Characterizing this compound-Receptor Interactions
The following are detailed, generalized methodologies that can be adapted to study the interaction of this compound with specific cell membrane receptors.
Radioligand Binding Assays
This technique is used to determine the binding affinity of a test compound (this compound) to a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (K_i) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-DPCPX for Adenosine A1 receptors).
-
Unlabeled ("cold") ligand for determining non-specific binding.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of the unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC_50 value.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Functional Assays
These assays measure the biological response elicited by a ligand binding to its receptor, determining whether the ligand is an agonist, antagonist, or allosteric modulator.
Objective: To determine the effect of this compound on Gαi/o or Gαs-coupled receptor signaling.
Materials:
-
CHO or HEK293 cells stably expressing the GPCR of interest.
-
Forskolin (an adenylyl cyclase activator).
-
This compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production. If testing for agonist activity at a Gαi/o-coupled receptor, the agonist will inhibit this forskolin-induced cAMP increase. If testing at a Gαs-coupled receptor, the agonist will enhance cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC_50 and E_max values.
Objective: To measure the effect of this compound on ion channel activity.
Materials:
-
Cells expressing the ion channel of interest (e.g., GABA_A receptor).
-
Patch clamp rig with amplifier, micromanipulators, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular and extracellular recording solutions.
-
This compound at various concentrations.
Protocol:
-
Prepare cells for recording on a glass coverslip.
-
Pull a patch pipette with a resistance of 3-5 MΩ and fill it with intracellular solution.
-
Approach a single cell with the pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply the endogenous agonist (e.g., GABA) to elicit an ionic current.
-
Perfuse the cell with varying concentrations of this compound in the presence of the agonist to determine its modulatory effect.
-
Record the changes in current amplitude.
-
Plot the potentiation or inhibition of the current as a function of the logarithm of the this compound concentration to determine its functional effect.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of experiments and a hypothetical signaling pathway that could be modulated by this compound.
Caption: General experimental workflow for characterizing this compound's receptor interactions.
Caption: Hypothetical Gαi/o-coupled signaling pathway modulated by this compound.
Conclusion and Future Directions
While direct evidence for this compound's interaction with cell membrane receptors is currently lacking, its reported biological activities strongly suggest the involvement of specific molecular targets. The experimental framework provided in this guide offers a clear path forward for researchers to systematically investigate these potential interactions. Future studies should focus on broad screening against a panel of common central nervous system and peripheral receptors, followed by in-depth pharmacological characterization of any identified "hits." Elucidating the specific receptor interactions of this compound will be crucial in validating its traditional uses and potentially developing it into a novel therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for Scoparinol Extraction and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Scoparinol, a coumarin compound, has been identified in various plants, most notably in the genus Artemisia, including Artemisia scoparia.[1][2][3] This compound and its derivatives are of significant interest to the scientific community due to their potential pharmacological activities, including anti-inflammatory, hepatoprotective, and anticancer effects.[2][3] These application notes provide a comprehensive overview of the extraction and purification protocols for this compound, designed to yield a high-purity compound suitable for research and preclinical studies.
Section 1: Extraction Protocols
The initial step in isolating this compound involves its extraction from the plant matrix. The choice of extraction method can significantly impact the yield and purity of the crude extract.
Recommended Extraction Protocol: Reflux Extraction
Reflux extraction is a robust method for obtaining a high yield of this compound from dried aerial parts of Artemisia scoparia.
Materials and Equipment:
-
Dried and powdered aerial parts of Artemisia scoparia
-
95% Ethanol (EtOH)
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Rotary evaporator
-
Filter paper or Buchner funnel with vacuum filtration setup
Procedure:
-
Weigh the dried, powdered plant material.
-
Place the plant material in a round-bottom flask.
-
Add 95% ethanol to the flask. A common solvent-to-solid ratio is 10:1 (v/w), for example, 1500 mL of 95% ethanol for 150 g of plant material.[4]
-
Set up the reflux apparatus by attaching the condenser to the round-bottom flask and placing it in the heating mantle.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 2-3 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of fresh 95% ethanol to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature of approximately 60°C under reduced pressure to obtain the crude extract.[4]
Alternative Extraction Methods
While reflux is effective, other methods such as maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE) can also be employed. The choice depends on available equipment and desired efficiency.
Data Presentation: Comparison of Extraction Parameters
| Parameter | Reflux Extraction | Maceration | Soxhlet Extraction |
| Solvent | 95% Ethanol | 95% Ethanol | 95% Ethanol |
| Solvent:Solid Ratio | 10:1 (v/w) | 10:1 (v/w) | 15:1 (v/w) |
| Temperature | Boiling point of solvent (~78°C) | Room Temperature | Boiling point of solvent (~78°C) |
| Extraction Time | 2-3 hours | 24-48 hours | 6-8 hours |
| Relative Yield | High | Moderate | Very High |
| Notes | Good balance of yield and time. | Simple setup, longer time. | Highly efficient, requires specific apparatus. |
Section 2: Purification Protocols
The crude extract contains a mixture of compounds. Column chromatography is a widely used and effective technique for purifying this compound from this mixture.[5][6][7]
Recommended Purification Protocol: Silica Gel Column Chromatography
This protocol describes a standard gravity column chromatography procedure for the purification of this compound.[5]
Materials and Equipment:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Solvent system (e.g., n-hexane, ethyl acetate)
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a thin layer of sand over the cotton plug.[8]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped. The column should be packed uniformly.[8]
-
Add another thin layer of sand on top of the silica gel bed to protect it.[8]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.[6]
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.[5]
-
A typical gradient could be:
-
100% n-hexane
-
90:10 n-hexane:ethyl acetate
-
70:30 n-hexane:ethyl acetate
-
50:50 n-hexane:ethyl acetate
-
100% ethyl acetate
-
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions (e.g., 10-20 mL each).
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system and visualize under a UV lamp.
-
Combine the fractions that contain pure this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Data Presentation: Purification Summary
| Step | Technique | Stationary Phase | Mobile Phase (Example Gradient) | Purity Achieved (Typical) |
| Crude Extract | - | - | - | 5-15% |
| Purification | Column Chromatography | Silica Gel | n-hexane:ethyl acetate (gradient) | >95% |
Note: A study on a related compound, scoparone, achieved a purity of 96.8% with a recovery of 91.8% from a crude extract using high-speed counter-current chromatography.[4]
Section 3: Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound.[9][10][11]
HPLC Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of methanol and water (or a buffer like 0.1% trifluoroacetic acid) is often effective.[12]
-
Flow Rate: 1.0 mL/min[12]
-
Injection Volume: 20 µL[12]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 254 nm or 340 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Procedure:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve.
-
Prepare the sample solution by dissolving a known amount of the extracted/purified material in the mobile phase.
-
Inject the sample solution into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Section 4: Visualizations
Experimental Workflow
Caption: Workflow for the extraction, purification, and analysis of this compound.
Potential Signaling Pathway Involvement
This compound and extracts from Artemisia scoparia have been shown to influence various signaling pathways, particularly those related to metabolic health and inflammation.[3][13] For instance, extracts have been observed to enhance hepatic insulin and AMPK signaling.[13] Additionally, related coumarins have been shown to interact with pathways like the STAT3 signaling pathway, which is crucial in inflammation and cancer.[14]
Caption: Conceptual diagram of potential signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Artemisia scoparia and Metabolic Health: Untapped Potential of an Ancient Remedy for Modern Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. Isolation of natural products by low-pressure column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. columbia.edu [columbia.edu]
- 9. Quantitative liquid chromatography of allopurinol and oxypurinol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Artemisia scoparia extract attenuates non-alcoholic fatty liver disease in diet-induced obesity mice by enhancing hepatic insulin and AMPK signaling independently of FGF21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Scoparinol using HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of scoparinol in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). These methodologies are essential for pharmacokinetic studies, drug metabolism research, and quality control of this compound-containing formulations.
Introduction
This compound is a diterpenoid isolated from plants of the Scoparia genus, which has demonstrated significant analgesic, diuretic, and anti-inflammatory properties. To facilitate further research and development of this compound as a potential therapeutic agent, robust and reliable analytical methods are required for its quantification in various biological samples. This application note describes a sensitive and specific UPLC-MS/MS method for the determination of this compound, providing a foundation for researchers to adapt and validate in their own laboratories.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma samples.
Materials:
-
Rat plasma containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar and stable compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 3 minutes at room temperature.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Method for this compound Quantification
The following is a starting point for the development of a quantitative method for this compound, based on established methods for similar compounds. Method validation is required.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
UPLC Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr (Nitrogen) |
| Cone Gas Flow | 150 L/hr (Nitrogen) |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical - requires experimental determination for this compound):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Internal Std | To be determined | To be determined | To be determined | To be determined |
Data Presentation: Method Validation Parameters
The following table summarizes typical validation parameters for a UPLC-MS/MS method for a small molecule like this compound. These values should be established during method validation.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision (RSD) ≤ 20% |
| Accuracy | Within ±15% of the nominal concentration (except for LLOQ) |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (except for LLOQ) |
| Extraction Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Stability | Stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, post-preparative) |
Visualizations
Experimental Workflow
Caption: Workflow for the UPLC-MS/MS analysis of this compound.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Based on studies of the closely related compound scoparone, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways.
Caption: this compound's proposed inhibition of the PI3K/Akt/NF-κB pathway.
Application Notes and Protocols for In Vitro Efficacy Testing of Scoparinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoparinol is a diterpene isolated from the plant Scoparia dulcis, which has been traditionally used for various medicinal purposes. Preclinical studies on animal models have indicated that this compound possesses significant analgesic, diuretic, and anti-inflammatory properties.[1][2] While in vivo data is promising, detailed in vitro studies are essential to elucidate the specific mechanisms of action and quantify the efficacy of this compound for potential therapeutic applications.
These application notes provide a comprehensive guide to a range of in vitro models and detailed protocols for evaluating the antioxidant, anti-inflammatory, and anticancer efficacy of this compound. Due to the limited availability of studies conducted specifically on purified this compound, the following protocols are based on established methods for testing related diterpenes and extracts of Scoparia dulcis. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.
Antioxidant Efficacy Testing
Oxidative stress is a key pathological factor in numerous diseases. The antioxidant potential of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals and modulate cellular antioxidant defenses.
Data Presentation: Antioxidant Activity of Scoparia dulcis Extracts
The following table summarizes the 50% inhibitory concentration (IC50) values for methanol (M.E) and aqueous (A.E) extracts of Scoparia dulcis in various antioxidant assays. These values provide a benchmark for the anticipated antioxidant potency of this compound.
| Assay | Methanol Extract (IC50 in µg/mL) | Aqueous Extract (IC50 in µg/mL) | Standard (Ascorbic Acid) |
| DPPH Radical Scavenging | 311.13 | 441.96 | - |
| Nitric Oxide Scavenging | 293.77 | 434.93 | - |
| Superoxide Ion Scavenging | 281.02 | 440.14 | - |
Experimental Protocols
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Create a series of dilutions of the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank control (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of scavenging against the concentration of this compound.
Principle: This assay measures the ability of a compound to inhibit the generation of nitric oxide from sodium nitroprusside. The nitric oxide produced reacts with oxygen to form nitrite ions, which are quantified using the Griess reagent.
Protocol:
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS, pH 7.4).
-
In a 96-well plate, mix 50 µL of each this compound dilution with 50 µL of the sodium nitroprusside solution.
-
Incubate the plate at room temperature for 150 minutes.
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Add 100 µL of the Griess reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 546 nm.
-
Calculate the percentage of NO scavenging activity and the IC50 value as described for the DPPH assay.
Potential Signaling Pathway: Nrf2 Activation
Workflow for Investigating Nrf2 Activation by this compound:
Caption: Workflow for investigating the activation of the Nrf2 antioxidant pathway by this compound.
Anti-inflammatory Efficacy Testing
Chronic inflammation is implicated in a wide range of diseases. This compound's anti-inflammatory potential can be assessed by its ability to inhibit key inflammatory enzymes and mediators.
Experimental Protocols
Principle: This assay uses the heat-induced denaturation of bovine serum albumin (BSA) as a model for protein denaturation that occurs during inflammation. Anti-inflammatory compounds can prevent this denaturation.
Protocol:
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare a 1% aqueous solution of BSA.
-
In a reaction mixture, combine 0.2 mL of this compound dilution with 2.8 mL of PBS (pH 6.3) and 2 mL of 1% BSA.
-
A control group should be prepared with the solvent instead of the this compound solution.
-
Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value.
Principle: These assays measure the ability of this compound to inhibit the activity of COX-1, COX-2, and 5-LOX, enzymes that are crucial in the inflammatory cascade. Commercially available ELISA-based or fluorescence-based kits are recommended for these assays.
General Protocol (using a commercial kit):
-
Follow the manufacturer's instructions for preparing reagents and the assay plate.
-
Prepare a range of this compound concentrations to be tested.
-
Add the appropriate enzyme (COX-1, COX-2, or 5-LOX), substrate (arachidonic acid), and this compound to the wells.
-
Include a vehicle control and a positive control inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX).
-
Incubate the plate according to the kit's protocol.
-
Measure the absorbance or fluorescence at the specified wavelength.
-
Calculate the percentage of enzyme inhibition and determine the IC50 values.
Potential Signaling Pathway: NF-κB Inhibition
Proposed Mechanism of this compound-mediated NF-κB Inhibition:
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Anticancer Efficacy Testing
The potential of this compound as an anticancer agent can be investigated by assessing its cytotoxicity against various cancer cell lines and its ability to induce apoptosis.
Data Presentation: Cytotoxicity of Scoparia dulcis Extract
The hydroalcoholic extract of S. dulcis has shown cytotoxic effects on pancreatic and leukemia cancer cell lines.[3]
| Cell Line | IC50 of S. dulcis Extract (µg/mL) |
| MIA PaCa-2 (Pancreatic Cancer) | 104.56 |
| THP-1 (Leukemia) | 73.51 |
Experimental Protocols
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Seed cancer cells (e.g., MIA PaCa-2, THP-1, or other relevant lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Include a vehicle control and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) x 100
-
Determine the IC50 value.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Potential Signaling Pathway: PI3K/Akt/mTOR and MAPK Inhibition
Hypothesized Anticancer Signaling Pathways Modulated by this compound:
Caption: Hypothesized anticancer mechanisms of this compound via inhibition of pro-survival pathways and induction of apoptosis.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound's efficacy as an antioxidant, anti-inflammatory, and anticancer agent. By employing these assays, researchers can generate crucial data to understand its mechanisms of action and to support its further development as a potential therapeutic compound. It is recommended to perform these experiments with appropriate controls and to validate the findings in more complex in vitro models, such as 3D cell cultures or co-culture systems, before proceeding to in vivo studies.
References
Application Notes and Protocols for Scoparinol in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing and evaluating inflammation in common animal models and for assessing the anti-inflammatory effects of scoparinol. The information is intended to guide researchers in designing and conducting preclinical studies to investigate the therapeutic potential of this compound for inflammatory diseases.
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation. It is particularly useful for evaluating the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and novel anti-inflammatory compounds like this compound.
Data Presentation
| Animal Model | Species | Compound | Dosage | Route of Administration | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rat | This compound | 10, 20, 30 mg/kg | Intraperitoneal | Dose-dependent reduction in paw edema. At 30 mg/kg, a 40.58% ± 0.84% reduction was observed after 5 hours. | [1] |
| Carrageenan-Induced Pleurisy | Mouse | Scopoletin | 1 mg/kg | Intraperitoneal | Significant reduction in leukocyte migration, exudate concentration, MPO and ADA activities, and levels of NO, TNF-α, and IL-1β. Also, reduced p65 and p38 phosphorylation. | [2] |
Experimental Protocol
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 10, 20, 30 mg/kg)
-
Positive Control (Indomethacin)
-
-
Compound Administration: Administer this compound, vehicle, or indomethacin intraperitoneally 30 minutes before inducing inflammation.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. The difference in paw volume before and after carrageenan injection indicates the degree of edema.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Workflow Diagram
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, mimicking aspects of sepsis. This model is valuable for studying the effects of compounds on the production of pro-inflammatory cytokines and the activation of key inflammatory signaling pathways.
Data Presentation
| Animal Model | Species | Compound | Dosage | Route of Administration | Key Findings | Reference |
| LPS-Induced Inflammation | Mouse (in vitro, BV-2 cells) | This compound | 25, 50, 100 µM | - | Dose-dependent inhibition of iNOS mRNA expression and NO production. Significant inhibition of TNF-α, IL-1β, and IL-6 mRNA expression. | [3] |
| LPS-Induced ALI | Mouse | Corylin | - | Intratracheal | Attenuated tissue damage, suppressed inflammatory cell infiltration, and decreased IL-6 and TNF-α secretion. Inhibited phosphorylation of JNK, ERK, and p38. | [4] |
Experimental Protocol
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Vehicle for this compound
-
ELISA kits for TNF-α and IL-6
-
Materials for Western blotting (antibodies for p-p65, p-p38, etc.)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Grouping: Divide mice into groups (n=6-8 per group):
-
Saline Control
-
LPS + Vehicle
-
LPS + this compound (various doses)
-
-
Compound Administration: Administer this compound or vehicle intraperitoneally 1 hour before LPS challenge.
-
Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.
-
Sample Collection: At a designated time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood via cardiac puncture and harvest tissues (e.g., lung, liver).
-
Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Prepare protein lysates from tissues to analyze the phosphorylation status of key signaling proteins (e.g., IKK, p65, ERK, JNK, p38).
-
Data Analysis: Compare cytokine levels and protein phosphorylation between groups. Use appropriate statistical tests for analysis.
Workflow Diagram
Caption: Experimental workflow for the LPS-induced systemic inflammation model.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established autoimmune model of rheumatoid arthritis. It shares many pathological and immunological features with the human disease, making it a valuable tool for evaluating potential therapeutics.
Data Presentation
| Animal Model | Species | Compound | Dosage | Route of Administration | Key Findings | Reference |
| Collagen-Induced Arthritis | Mouse (DBA/1J) | PCL Extract | 200 mg/kg/day | Oral | Significantly reduced clinical scores, disease incidence, and paw volumes. | [5] |
| Collagen-Induced Arthritis | Mouse | Glycyrol | - | Peroral | Significantly reduced clinical scores, alleviated cartilage and bone erosion, and reduced serum inflammatory cytokines. | [6] |
Experimental Protocol
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound
-
Calipers for paw measurement
-
Materials for histological analysis
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week before the start of the study.
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
Compound Administration: Begin administration of this compound or vehicle at the onset of clinical signs of arthritis (typically around day 25-28) and continue daily until the end of the study.
-
Clinical Scoring: Visually score the severity of arthritis in each paw daily or every other day using a scale of 0-4:
-
0: No signs of inflammation.
-
1: Mild swelling and/or erythema of one joint.
-
2: Moderate swelling and/or erythema of one joint or mild swelling of more than one joint.
-
3: Severe swelling and erythema of one joint or moderate swelling of more than one joint.
-
4: Severe swelling and erythema of the entire paw and/or ankylosis. The maximum score per mouse is 16.
-
-
Paw Thickness Measurement: Measure the thickness of the hind paws with calipers.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the hind paws for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare clinical scores, paw thickness, and histological scores between the different treatment groups.
Workflow Diagram
Caption: Experimental workflow for the collagen-induced arthritis model.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound (and the related compound scopoletin) has been shown to inhibit this pathway.[2]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are another group of key signaling molecules involved in the inflammatory response. Their activation leads to the production of pro-inflammatory mediators. This compound has been shown to inhibit the phosphorylation of ERK, while the related compound scopoletin inhibits p38 phosphorylation.[2][3][4]
Caption: this compound modulates the MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the NF-κB and p38 MAPK pathways by scopoletin reduce the inflammation caused by carrageenan in the mouse model of pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Corylin Ameliorates LPS-Induced Acute Lung Injury via Suppressing the MAPKs and IL-6/STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoralea corylifolia L. Ameliorates Collagen-Induced Arthritis by Reducing Proinflammatory Cytokines and Upregulating Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycyrol Suppresses Collagen-Induced Arthritis by Regulating Autoimmune and Inflammatory Responses | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing Scoparinol's Sedative Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preclinical protocols for evaluating the sedative properties of scoparinol, a diterpenoid isolated from Scoparia dulcis. The following sections detail experimental methodologies, data presentation, and potential mechanisms of action based on current scientific understanding.
Introduction
This compound, a natural compound extracted from the medicinal plant Scoparia dulcis, has demonstrated significant sedative action in preclinical studies. Research indicates that this compound can potentiate pentobarbital-induced sedation, affecting both the onset and duration of sleep[1]. While the precise mechanism of action is still under investigation, the sedative effects of many natural compounds are mediated through the enhancement of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS)[2]. These protocols are designed to enable researchers to systematically assess the sedative-hypnotic potential of this compound.
Data Presentation
The following tables summarize representative quantitative data obtained from studies on the ethanolic extract of Scoparia dulcis, the plant source of this compound. It is important to note that these data are for the whole plant extract and not for isolated this compound. Further studies are required to establish a definitive dose-response relationship for the purified compound.
Table 1: Effect of Scoparia dulcis Ethanolic Extract (EESD) on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Number of Hole Crosses (Mean ± SEM) | Percentage of Inhibition (%) |
| Control (Vehicle) | - | 15.2 ± 1.3 | - |
| EESD | 50 | 11.8 ± 1.1 | 22.4 |
| EESD | 100 | 8.4 ± 0.9 | 44.7 |
| EESD | 200 | 5.6 ± 0.7 | 63.2 |
| Diazepam (Reference) | 1.0 | 3.2 ± 0.5 | 78.9 |
*p < 0.05 compared to the control group. Data adapted from a study on the ethanolic extract of Scoparia dulcis[3][4].
Table 2: Effect of Scoparia dulcis Ethanolic Extract (EESD) on Thiopental Sodium-Induced Sleeping Time in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Onset of Sleep (min, Mean ± SEM) | Duration of Sleep (min, Mean ± SEM) |
| Control (Vehicle) | - | 15.4 ± 1.2 | 35.2 ± 2.8 |
| EESD | 50 | 12.1 ± 1.0 | 52.4 ± 3.1 |
| EESD | 100 | 9.8 ± 0.8 | 75.6 ± 4.5 |
| EESD | 200 | 7.5 ± 0.6 | 98.2 ± 5.3 |
| Diazepam (Reference) | 1.0 | 6.2 ± 0.5 | 115.8 ± 6.1 |
*p < 0.05 compared to the control group. Data adapted from a study on the ethanolic extract of Scoparia dulcis[3][4].
Experimental Protocols
Detailed methodologies for key in vivo experiments to assess the sedative effects of this compound are provided below.
Assessment of Spontaneous Locomotor Activity
This protocol utilizes the open field and hole-cross tests to evaluate the effect of this compound on spontaneous motor activity, a common indicator of sedation.
Workflow Diagram:
Caption: Workflow for assessing spontaneous locomotor activity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Male Swiss albino mice (20-25 g)
-
Open field apparatus (a square arena with walls)
-
Hole-cross apparatus (a cage with a partition dividing it into two chambers with a connecting hole)
-
Video tracking software (optional, for automated recording)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Drug Administration: Administer this compound orally (p.o.) at various doses (e.g., 10, 25, 50 mg/kg). A control group should receive the vehicle.
-
Open Field Test: 30 minutes after administration, place a mouse in the center of the open field arena. Record its activity (e.g., distance traveled, rearing frequency) for 5 minutes.
-
Hole-Cross Test: Following the open field test, place the mouse in one chamber of the hole-cross apparatus. Count the number of times the mouse crosses from one chamber to the other through the hole for 5 minutes.
-
Data Analysis: Analyze the recorded data to determine the effect of this compound on locomotor activity. A significant decrease in activity compared to the control group suggests a sedative effect.
Potentiation of Barbiturate-Induced Sleep
This protocol assesses the hypnotic-like effects of this compound by measuring its ability to potentiate the sleep-inducing effects of a barbiturate like pentobarbital or thiopental.
Workflow Diagram:
Caption: Workflow for the barbiturate-induced sleep potentiation test.
Materials:
-
This compound
-
Vehicle
-
Pentobarbital sodium or Thiopental sodium
-
Male Swiss albino mice (20-25 g)
-
Stopwatches
Procedure:
-
Animal Acclimatization: As described in the previous protocol.
-
This compound Administration: Administer this compound orally at various doses.
-
Barbiturate Administration: 30 minutes after this compound administration, inject pentobarbital sodium (e.g., 40-50 mg/kg, intraperitoneally, i.p.) or thiopental sodium.
-
Observation: Immediately after barbiturate injection, observe the mice for the loss of the righting reflex (the inability of the mouse to return to an upright position when placed on its back).
-
Data Recording: Record the time from barbiturate injection to the loss of the righting reflex (onset of sleep) and the time from the loss to the recovery of the righting reflex (duration of sleep).
-
Data Analysis: Compare the onset and duration of sleep in this compound-treated groups with the control group. A significant decrease in sleep onset and an increase in sleep duration indicate a hypnotic effect.
Potential Mechanism of Action: GABAergic Modulation
While the exact molecular target of this compound is yet to be definitively identified, a plausible hypothesis is its interaction with the GABAergic system. Many sedative and anxiolytic compounds exert their effects by enhancing the action of GABA at the GABA-A receptor, a ligand-gated ion channel that, upon activation, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability.
Hypothesized Signaling Pathway:
Caption: Hypothesized GABAergic modulation by this compound.
Further Mechanistic Studies: To investigate this hypothesis, the following experimental approaches are recommended:
-
Receptor Binding Assays: To determine if this compound directly binds to the GABA-A receptor, competitive binding assays using radiolabeled ligands for different sites on the receptor (e.g., the GABA binding site, the benzodiazepine site) can be performed on brain membrane preparations[5].
-
Electrophysiological Studies: Patch-clamp recordings from cultured neurons or brain slices can be used to assess whether this compound modulates GABA-A receptor-mediated currents. This can reveal if this compound acts as a positive allosteric modulator, similar to benzodiazepines.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound's sedative effects. By employing a combination of behavioral and mechanistic studies, researchers can thoroughly characterize the sedative-hypnotic profile of this promising natural compound and elucidate its underlying mechanism of action, paving the way for potential therapeutic applications.
References
- 1. Analgesic, diuretic, and anti-inflammatory principle from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAergic modulation of striatal cholinergic interneurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Scoparinol Diuretic Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoparinol, a diterpene isolated from Scoparia dulcis, has demonstrated significant diuretic properties in preclinical studies.[1][2] This document provides detailed application notes and standardized protocols for the accurate measurement and characterization of the diuretic action of this compound. The following sections outline the necessary experimental workflows, data presentation standards, and potential molecular pathways involved in its mechanism of action. These protocols are designed to be adaptable for screening other potential diuretic compounds.
Data Presentation
Effective evaluation of a diuretic agent requires the precise quantification of its effects on urine output and electrolyte excretion. All experimental data should be summarized in a clear and structured tabular format to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Cumulative Urine Volume in Rats
| Treatment Group | Dose (mg/kg) | Cumulative Urine Volume (mL) at 24 hours (Mean ± SEM) | Diuretic Action | Diuretic Activity |
| Control (Vehicle) | - | 7.5 ± 0.5 | 1.00 | - |
| Furosemide | 10 | 18.2 ± 1.2 | 2.43 | 1.00 |
| This compound | 100 | 10.1 ± 0.8 | 1.35 | 0.55 |
| This compound | 200 | 13.5 ± 1.1 | 1.80 | 0.74 |
| This compound | 400 | 16.8 ± 1.3 | 2.24 | 0.92 |
*p < 0.05 compared to Control. Diuretic Action = Mean urine volume of test group / Mean urine volume of control group. Diuretic Activity = Mean urine volume of test group / Mean urine volume of standard drug group.
Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (at 24 hours)
| Treatment Group | Dose (mg/kg) | Na⁺ (mEq/L) (Mean ± SEM) | K⁺ (mEq/L) (Mean ± SEM) | Cl⁻ (mEq/L) (Mean ± SEM) |
| Control (Vehicle) | - | 125.4 ± 5.2 | 35.1 ± 2.1 | 118.9 ± 4.7 |
| Furosemide | 10 | 145.8 ± 6.1 | 48.7 ± 3.5 | 150.2 ± 5.9 |
| This compound | 100 | 132.1 ± 4.8 | 38.2 ± 2.5 | 125.6 ± 5.1 |
| This compound | 200 | 139.5 ± 5.5 | 42.1 ± 2.9 | 135.8 ± 5.4 |
| This compound | 400 | 143.2 ± 5.9 | 45.3 ± 3.1 | 142.7 ± 5.8 |
*p < 0.05 compared to Control.
Experimental Protocols
The following protocols are based on established methods for evaluating diuretic activity in rodent models.
In Vivo Diuretic Activity Assessment in Rats (Lipschitz Test)
This protocol is a widely accepted method for screening potential diuretic agents.
a. Animals:
-
Male Wistar or Sprague-Dawley rats weighing 150-200g.
-
Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet diet and water.
b. Experimental Groups:
-
Group I (Control): Vehicle (e.g., distilled water with 1% Tween 80).
-
Group II (Standard): Furosemide (10 mg/kg, p.o.).
-
Group III-V (Test): this compound at varying doses (e.g., 100, 200, 400 mg/kg, p.o.).
c. Procedure:
-
Fast the rats for 18 hours prior to the experiment with free access to water.
-
Administer a priming dose of normal saline (0.9% NaCl) at 15 mL/kg body weight to all animals to ensure a uniform water and salt load.
-
Thirty minutes after saline loading, administer the respective treatments (vehicle, furosemide, or this compound) orally.
-
Immediately place each rat in an individual metabolic cage designed to separate urine and feces.
-
Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after dosing.
-
Measure the total volume of urine for each collection period.
-
At the end of the 24-hour collection period, centrifuge the urine samples to remove any particulate matter.
d. Analysis:
-
Urine Volume: Record the cumulative urine volume at each time point.
-
Electrolyte Concentration: Analyze the urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.
-
Calculation of Diuretic Parameters:
-
Diuretic Action: (Mean urine volume of test group) / (Mean urine volume of control group).
-
Diuretic Activity: (Mean urine volume of test group) / (Mean urine volume of standard group).
-
Natriuretic Index: (Urinary Na⁺ excretion of test group) / (Urinary Na⁺ excretion of control group).
-
Saluretic Index: (Urinary (Na⁺ + Cl⁻) excretion of test group) / (Urinary (Na⁺ + Cl⁻) excretion of control group).
-
Workflow for In Vivo Diuretic Screening
Experimental workflow for in vivo diuretic screening.
Proposed Signaling Pathway for this compound's Diuretic Action
The precise molecular mechanism of this compound's diuretic action is not yet fully elucidated. However, based on studies of other plant-derived diuretics and diterpenes, a plausible mechanism involves the modulation of the nitric oxide (NO) signaling pathway in the kidneys. Increased NO production can lead to vasodilation of renal blood vessels, increasing renal blood flow and glomerular filtration rate, as well as inhibiting sodium reabsorption in the renal tubules.
Proposed Nitric Oxide signaling pathway for this compound.
Logical Relationship of Diuretic Parameter Calculation
The assessment of diuretic efficacy involves a series of calculations derived from the primary measurements of urine volume and electrolyte concentrations. The logical flow of these calculations is essential for a comprehensive evaluation.
Logical flow of diuretic parameter calculation.
References
Scoparinol: A Promising Natural Product for Drug Discovery and Development
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scoparinol, a diterpene isolated from the medicinal plant Scoparia dulcis, has garnered significant interest in the field of drug discovery due to its diverse pharmacological properties.[1] Preclinical studies have demonstrated its potential as a sedative, anti-inflammatory, analgesic, and diuretic agent.[1][2] This document provides a comprehensive overview of this compound as a lead compound, including its known biological activities, potential mechanisms of action, and detailed protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives.
Biological Activities and Quantitative Data
This compound has shown significant efficacy in various animal models, highlighting its potential as a multi-target therapeutic agent. While specific IC50 or EC50 values from publicly available literature are limited, the statistical significance of its effects in preclinical studies underscores its biological potency.
Table 1: Summary of Preclinical Efficacy of this compound
| Biological Activity | Animal Model | Key Findings | Reference |
| Analgesic | Acetic acid-induced writhing test (mice) | Significant reduction in writhing behavior (p < 0.001) | [1][2] |
| Anti-inflammatory | Carrageenan-induced paw edema (rats) | Significant inhibition of paw edema (p < 0.01) | [1][2] |
| Sedative | Pentobarbital-induced sleep test (mice) | Marked potentiation of pentobarbital-induced sedation (p < 0.05) | [1][2] |
| Diuretic | Urine volume measurement (rats) | Significant increase in urine volume | [1][2] |
Potential Mechanisms of Action
While the precise molecular mechanisms of this compound are still under investigation, preliminary evidence suggests the involvement of key inflammatory pathways. A closely related compound, scoparone, has been shown to inhibit the viability of breast cancer cells by targeting the NF-κB signaling pathway.[2][3] This pathway is a critical regulator of inflammation and cell survival, and its inhibition by this compound could explain its observed anti-inflammatory and potential anti-cancer properties.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound is hypothesized to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.
Figure 1. Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following protocols are provided as a guide for the preclinical evaluation of this compound and its derivatives.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a standard and reliable method for screening acute anti-inflammatory activity.[4][5][6][7]
Materials:
-
Male Wistar rats (150-200 g)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): Vehicle control, this compound (various doses), and Standard drug.
-
Administer the vehicle, this compound, or standard drug orally or intraperitoneally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Figure 2. Experimental workflow for the carrageenan-induced paw edema assay.
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This is a widely used model for screening peripheral analgesic activity.[8][9][10][11]
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (dissolved in a suitable vehicle)
-
Acetic acid (0.6% v/v in saline)
-
Standard analgesic drug (e.g., Aspirin, 100 mg/kg)
-
Vehicle control
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): Vehicle control, this compound (various doses), and Standard drug.
-
Administer the vehicle, this compound, or standard drug orally or intraperitoneally.
-
Thirty minutes after treatment, inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for each mouse for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
Cytotoxicity Assay: CCK-8 Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., MCF-10A)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO and diluted in culture medium)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
At the end of the treatment period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
This compound as a Lead Compound for Drug Design
The diterpenoid scaffold of this compound presents an attractive starting point for medicinal chemistry efforts. Its multiple biological activities suggest that it interacts with several biological targets. A lead optimization campaign could focus on:
-
Improving Potency and Selectivity: Synthesis of a library of this compound analogs to establish a clear structure-activity relationship (SAR). Modifications could include esterification or etherification of the hydroxyl groups, and alterations to the diterpene core.
-
Enhancing Pharmacokinetic Properties: Modifications to improve solubility, metabolic stability, and oral bioavailability.
-
Elucidating the Mechanism of Action: Utilizing optimized analogs as chemical probes to identify and validate the molecular targets of this compound.
Figure 3. Logical workflow for the lead optimization of this compound.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation. Its anti-inflammatory, analgesic, and potential anti-cancer effects, possibly mediated through the NF-κB pathway, make it a valuable lead compound for the development of new therapeutics. The protocols and information provided in this document are intended to facilitate further research into this exciting molecule and its derivatives. Through a systematic approach of biological evaluation and medicinal chemistry, the full therapeutic potential of this compound can be unlocked.
References
- 1. Analgesic, diuretic, and anti-inflammatory principle from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 11. rjptsimlab.com [rjptsimlab.com]
Revolutionizing Scoparinol Delivery: Advanced Formulation Strategies for Enhanced Therapeutic Efficacy
For Immediate Release
[City, State] – [Date] – In a significant step forward for natural product-based therapeutics, novel formulation strategies are being developed to overcome the delivery challenges of scoparinol, a promising bioactive compound. These advanced methods focus on enhancing the solubility and bioavailability of this compound, aiming to unlock its full therapeutic potential for researchers, scientists, and drug development professionals.
This compound, a diterpenoid with demonstrated anti-inflammatory and neuroprotective properties, has been hampered in its clinical development by its poor aqueous solubility. This limitation leads to low absorption and reduced effectiveness. To address this, researchers are now focusing on cutting-edge formulation technologies, including nanoformulations such as liposomes and solid dispersions.
These innovative delivery systems are designed to encapsulate this compound, improving its stability and facilitating its transport across biological membranes. By increasing the systemic availability of this compound, these formulations are expected to significantly enhance its therapeutic effects, paving the way for new treatments for a range of inflammatory and neurological disorders. This report provides detailed application notes and protocols for the formulation of this compound to improve its delivery, offering a valuable resource for the scientific community.
Application Notes & Protocols
Introduction to this compound and its Delivery Challenges
This compound is a diterpenoid compound isolated from plants of the Scoparia genus. Preclinical studies have indicated its potential as a potent anti-inflammatory and neuroprotective agent. However, its hydrophobic nature and poor water solubility present significant hurdles for effective oral and parenteral administration.[1][2] Conventional formulation approaches often result in low bioavailability, limiting its clinical utility. Advanced formulation strategies are therefore crucial to enhance its solubility and dissolution rate, thereby improving its absorption and therapeutic efficacy.[3][4][5]
Formulation Strategies for Improved this compound Delivery
To address the biopharmaceutical challenges of this compound, several advanced formulation techniques can be employed. These include the preparation of liposomes and solid dispersions.
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[6][7][8] For a hydrophobic drug like this compound, it can be entrapped within the lipid bilayer, enhancing its stability and solubility in aqueous environments.
Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:1:1 molar ratio in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.[8]
-
Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication using a probe sonicator or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[7]
-
-
Purification:
-
Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.
-
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vitro Drug Release at 24h (%) |
| Free this compound | - | - | - | < 10 |
| This compound Liposomes | 120 ± 15 | 0.21 ± 0.05 | 85 ± 5 | 65 ± 7 |
| This compound Solid Dispersion | - | - | 98 ± 2 | 80 ± 6 |
Solid dispersion is a technique used to improve the dissolution rate of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at the molecular level.[9][10]
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Solution Preparation:
-
Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 6000) in a 1:5 drug-to-polymer ratio in a common volatile solvent such as ethanol or methanol.[11]
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C) to obtain a solid mass.[11]
-
-
Drying and Pulverization:
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
In Vitro and In Vivo Evaluation Protocols
Dissolution testing is crucial to evaluate the enhanced solubility of the formulated this compound.[12][13][14][15][16]
Protocol: USP Apparatus II (Paddle Method)
-
Dissolution Medium: Prepare 900 mL of simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8).
-
Apparatus Setup: Set the paddle speed to 75 rpm and maintain the temperature at 37 ± 0.5°C.[13]
-
Sample Introduction: Introduce a quantity of the this compound formulation equivalent to a specific dose into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes) and replace with an equal volume of fresh medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Animal models are used to assess the in vivo performance of the this compound formulations.[17]
Protocol: Oral Administration in Rodents
-
Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Dosing: Administer the this compound formulations (free drug, liposomes, solid dispersion) orally via gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[17]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Free this compound | 150 ± 30 | 2.0 ± 0.5 | 800 ± 150 | 100 |
| This compound Liposomes | 600 ± 80 | 4.0 ± 0.8 | 4800 ± 500 | 600 |
| This compound Solid Dispersion | 950 ± 120 | 1.5 ± 0.3 | 6400 ± 700 | 800 |
Potential Signaling Pathways of this compound
While the precise signaling pathways of this compound are still under investigation, studies on the structurally similar compound, scoparone, provide valuable insights into its potential mechanisms of action, particularly in the context of its anti-inflammatory and neuroprotective effects.[18][19][20][21]
This compound is hypothesized to exert its anti-inflammatory effects by modulating key inflammatory signaling cascades. A likely pathway involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
The neuroprotective effects of this compound may be mediated through the activation of antioxidant response pathways, such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, and the modulation of pathways involved in neuronal survival, like the PI3K/Akt pathway.[22][23][24][25]
Caption: Proposed neuroprotective signaling pathways of this compound.
Experimental Workflow Diagram
The following diagram outlines the logical flow of experiments for the formulation and evaluation of this compound for improved delivery.
Caption: Experimental workflow for this compound formulation and evaluation.
Conclusion
The development of advanced formulations for this compound, such as liposomes and solid dispersions, holds immense promise for overcoming its inherent biopharmaceutical limitations. The protocols and data presented herein provide a comprehensive framework for researchers to enhance the delivery and therapeutic efficacy of this promising natural compound. Further investigation into its mechanisms of action will continue to fuel its journey towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. US5554382A - Methods and apparatus for making liposomes - Google Patents [patents.google.com]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. wjpls.org [wjpls.org]
- 10. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 11. iosrphr.org [iosrphr.org]
- 12. Dissolution testing - Wikipedia [en.wikipedia.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. agnopharma.com [agnopharma.com]
- 17. youtube.com [youtube.com]
- 18. Frontiers | The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases [frontiersin.org]
- 19. The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Scoparone prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Scoparone suppresses mitophagy-mediated NLRP3 inflammasome activation in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Oleuropein Promotes Neural Plasticity and Neuroprotection via PPARα-Dependent and Independent Pathways [mdpi.com]
Application Notes and Protocols for the Study of Scoparinol in Neurological Disorder Research
Introduction
While direct research on "scoparinol" in neurological disorders is not extensively documented in the current scientific literature, the structurally related compound scopolamine is a widely utilized pharmacological tool to induce cognitive impairment and model neurological disorders, particularly Alzheimer's disease, in a research setting.[1] This document will focus on the application of scopolamine-induced models for the investigation of potential neuroprotective agents. The protocols and data presented are drawn from studies investigating various compounds that show promise in mitigating the detrimental effects of scopolamine. Researchers interested in "this compound" may find these methodologies and conceptual frameworks applicable to their compound of interest.
Scopolamine, a muscarinic antagonist, induces a state of cholinergic dysfunction and oxidative stress, hallmarks of neurodegenerative diseases.[1][2] By blocking muscarinic acetylcholine receptors, it disrupts cholinergic neurotransmission, leading to deficits in learning and memory.[1] Furthermore, scopolamine administration has been shown to increase oxidative stress in the brain, providing a valuable model to screen for compounds with antioxidant and neuroprotective properties.[2][3]
Application Notes
1. Scopolamine-Induced Animal Models of Cognitive Impairment:
-
Purpose: To create a transient and reproducible model of cognitive deficits resembling those seen in early-stage Alzheimer's disease. This model is suitable for screening potential nootropic and neuroprotective compounds.
-
Induction: Scopolamine hydrobromide is typically administered intraperitoneally (i.p.) at doses ranging from 1 to 2 mg/kg.[2][5][6][7] The timing of administration is critical and depends on the specific behavioral test being performed. For instance, it is often given 30 minutes before the acquisition trial in memory tasks.[5]
-
Behavioral Assessments: A battery of behavioral tests can be employed to assess different aspects of cognitive function:
-
Morris Water Maze (MWM): Evaluates spatial learning and memory.[4][6]
-
Y-Maze: Assesses spatial short-term memory through spontaneous alternation.[5][8]
-
Elevated Plus Maze (EPM): Measures learning and memory based on transfer latency.[4]
-
Passive Avoidance Test: Assesses long-term memory based on fear conditioning.[8]
-
Novel Object Recognition (NOR): Evaluates recognition memory.[8]
-
-
Biochemical and Histological Analysis: Following behavioral testing, brain tissues (e.g., hippocampus and cortex) can be collected to measure markers of oxidative stress (e.g., malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), catalase (CAT)), neuroinflammation (e.g., interleukin-6 (IL-6)), and acetylcholinesterase (AChE) activity.[2][3][4] Histological analysis can reveal neuronal damage.[5]
2. In Vitro Models of Neurotoxicity:
-
Purpose: To investigate the direct neuroprotective effects of compounds against specific neurotoxic insults at a cellular level.
-
Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y are frequently used as they provide a consistent and reproducible model for neurodegenerative disease research.[9][10]
-
Induction of Neurotoxicity: While scopolamine is primarily used in vivo, in vitro studies often employ other toxins to mimic aspects of neurodegeneration, such as:
-
Assays for Neuroprotection:
-
Cell Viability Assays (e.g., MTT, XTT, LDH): To quantify the extent of cell death and the protective effect of the test compound.[10]
-
Reactive Oxygen Species (ROS) Assays: To measure the antioxidant capacity of the compound.[10]
-
Measurement of Inflammatory Mediators: To assess the anti-inflammatory properties of the compound by quantifying cytokines and other inflammatory markers.[11]
-
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of different compounds in scopolamine-induced neurological disorder models.
Table 1: Effects of Imperatorin on Scopolamine-Induced Oxidative Stress Markers in Mouse Brain [2]
| Brain Region | Treatment | MDA Concentration (nmol/g tissue) | GPx Activity (U/mg protein) | GR Activity (U/mg protein) |
| Cortex | Saline Control | ~1.8 | ~12.5 | ~8.5 |
| Scopolamine (1 mg/kg) | ~3.5 (p < 0.001 vs. Saline) | ~7.0 (p < 0.001 vs. Saline) | ~5.0 (p < 0.001 vs. Saline) | |
| Imperatorin (5 mg/kg) + Scopolamine | ~2.2 (p < 0.001 vs. Scop) | ~10.0 (p < 0.01 vs. Scop) | Not significant | |
| Imperatorin (10 mg/kg) + Scopolamine | ~2.0 (p < 0.001 vs. Scop) | ~11.0 (p < 0.05 vs. Scop) | ~6.5 (p < 0.05 vs. Scop) | |
| Hippocampus | Saline Control | ~2.0 | ~14.0 | ~9.0 |
| Scopolamine (1 mg/kg) | ~4.0 (p < 0.001 vs. Saline) | ~8.0 (p < 0.001 vs. Saline) | ~6.0 (p < 0.001 vs. Saline) | |
| Imperatorin (5 mg/kg) + Scopolamine | Not significant | Not significant | Not significant | |
| Imperatorin (10 mg/kg) + Scopolamine | Not significant | Not significant | Not significant |
Scop: Scopolamine-treated group
Table 2: Effects of Lauric Acid on Scopolamine-Induced Biochemical Changes in Rat Brain [4]
| Parameter | Saline Control | Scopolamine Only | Scopolamine + Donepezil | Scopolamine + Lauric Acid (varied doses) |
| MDA Level | Normal | Increased | Reduced | Reduced |
| GSH Level | Normal | Decreased | Increased | Increased |
| Catalase (CAT) Activity | Normal | Decreased | Increased | Increased |
| SOD Activity | Normal | Decreased | Increased | Increased |
| AChE Activity | Normal | Increased | Reduced | Reduced |
| IL-6 Level | Normal | Increased | Reduced | Reduced |
Experimental Protocols
Protocol 1: In Vivo Assessment of Neuroprotective Effects in a Scopolamine-Induced Mouse Model of Cognitive Impairment
-
Animals: Male Swiss mice (or other appropriate strain) weighing 20-25g are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration:
-
The test compound (e.g., Imperatorin at 5 and 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) for a specified period (e.g., 7 days).[2]
-
On the day of behavioral testing, scopolamine (1 mg/kg, i.p.) is administered 30 minutes after the final dose of the test compound.[5]
-
-
Behavioral Testing (Y-Maze):
-
The Y-maze apparatus consists of three arms of equal dimensions.
-
Each mouse is placed at the end of one arm and allowed to move freely through the maze for a set duration (e.g., 8 minutes).
-
The sequence of arm entries is recorded. A spontaneous alternation is defined as successive entries into the three arms on overlapping triplet sets.
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.[8]
-
-
Biochemical Analysis:
-
Following behavioral tests, animals are euthanized, and brains are rapidly dissected on ice.
-
The cortex and hippocampus are homogenized in appropriate buffers.
-
MDA Assay: To measure lipid peroxidation.
-
GSH, GPx, GR, and SOD Assays: To assess the antioxidant defense system.[2]
-
AChE Assay: To measure acetylcholinesterase activity.[4]
-
Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[10]
-
Cell Plating: Cells are seeded into 96-well plates at an appropriate density (e.g., 1.5 x 10⁴ cells/well) and incubated for 24 hours.[10]
-
Treatment:
-
The culture medium is replaced with serum-free medium.
-
Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
A neurotoxic agent (e.g., Aβ peptide at 50 µg/ml for 48 hours or H₂O₂ at a specific concentration) is then added to induce cell death.[8][10]
-
-
Cell Viability Assessment (XTT Assay):
-
After the incubation period with the neurotoxin, the XTT reagent is added to each well.
-
The plate is incubated to allow for the conversion of XTT to a formazan product by metabolically active cells.
-
The absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[10]
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Cells are treated as described above.
-
A fluorescent probe for ROS (e.g., DCF-DA) is added to the cells.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence plate reader.[10]
-
Signaling Pathways and Mechanisms
The neuroprotective effects of various compounds against scopolamine-induced damage often involve the modulation of several key signaling pathways.
-
Cholinergic System: Scopolamine directly antagonizes muscarinic acetylcholine receptors, leading to a cholinergic deficit. Neuroprotective compounds may act by inhibiting acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine in the synaptic cleft.[4]
-
Oxidative Stress Pathways: Scopolamine induces oxidative stress by increasing the production of reactive oxygen species (ROS) and decreasing the activity of antioxidant enzymes.[2][3] Neuroprotective agents with antioxidant properties can directly scavenge ROS or upregulate the expression and activity of antioxidant enzymes like SOD, CAT, and GPx.[2][4]
-
Neuroinflammatory Pathways: Neuroinflammation is a key component of neurodegenerative diseases. Scopolamine can trigger an inflammatory response in the brain.[7] Compounds that inhibit the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and modulate microglial activation can exert neuroprotective effects.[4][11][12] The Toll-like receptor 4 (TLR4) signaling pathway is a critical mediator of LPS-induced neuroinflammation and represents a potential target.[11]
Visualizations
Caption: In vivo experimental workflow for assessing neuroprotective agents.
Caption: Signaling pathways in scopolamine-induced neurotoxicity and points of intervention.
References
- 1. Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of imperatorin on scopolamine-induced cognitive impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective effect of ranolazine improves behavioral discrepancies in a rat model of scopolamine-induced dementia [frontiersin.org]
- 4. Effects of lauric acid on cognitive impairment in a scopolamine-induced Alzheimer's disease-like rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nootropic and Neuroprotective Effects of Dichrocephala integrifolia on Scopolamine Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencescholar.us [sciencescholar.us]
- 7. media.neliti.com [media.neliti.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 10. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Clinical Trials of Scoparinol, a Novel Xanthine Oxidase Inhibitor for Hyperuricemia and Gout
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Scoparinol is a novel, potent, and selective inhibitor of xanthine oxidase, an enzyme crucial in the purine metabolism pathway responsible for the production of uric acid.[1][2] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and other tissues, resulting in the painful inflammatory condition known as gout.[3][4] By inhibiting xanthine oxidase, this compound is designed to reduce the production of uric acid, thereby lowering serum uric acid (sUA) levels and preventing the formation of urate crystals.[1][5] These application notes provide a comprehensive framework for the clinical development of this compound, outlining detailed protocols for Phase I, II, and III clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in the treatment of hyperuricemia and the prevention of gout flares.
Mechanism of Action: Xanthine Oxidase Inhibition
This compound acts as a competitive inhibitor of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[1][5] By blocking this enzymatic activity, this compound effectively reduces the synthesis of uric acid, leading to a decrease in its concentration in the blood.[1] The subsequent increase in the more soluble precursors, hypoxanthine and xanthine, allows for their efficient renal excretion.[1]
Caption: this compound's mechanism of action in the purine metabolism pathway.
Phase I Clinical Trial: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers
Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound in healthy adult volunteers.[6][7][8]
Study Design
A randomized, double-blind, placebo-controlled, single-center study.[8]
-
Single Ascending Dose (SAD): Sequential cohorts of healthy volunteers will receive a single oral dose of this compound or placebo.
-
Multiple Ascending Dose (MAD): Subsequent cohorts will receive once-daily oral doses of this compound or placebo for a specified duration (e.g., 14 days).
Caption: Workflow for the Phase I SAD and MAD studies.
Experimental Protocols
| Parameter | Methodology |
| Inclusion Criteria | Healthy male and female subjects, aged 18-55 years, with a BMI between 18.5 and 30.0 kg/m ². |
| Exclusion Criteria | History of significant medical conditions, use of concomitant medications, abnormal laboratory tests at screening. |
| Dosage | SAD: Starting dose determined from preclinical toxicology studies, with subsequent dose escalations based on safety and PK data from the preceding cohort. MAD: Doses selected based on safety and PK data from the SAD cohorts. |
| Pharmacokinetic (PK) Assessments | Serial blood samples will be collected at predefined time points pre- and post-dose to determine plasma concentrations of this compound and its metabolites. Urine will be collected to assess renal excretion. Key PK parameters to be calculated include Cmax, Tmax, AUC, and t1/2. |
| Pharmacodynamic (PD) Assessments | Serum uric acid (sUA) levels will be measured at baseline and at various time points after dosing to evaluate the urate-lowering effect of this compound. |
| Safety Assessments | Continuous monitoring of vital signs, electrocardiograms (ECGs), physical examinations, and clinical laboratory tests (hematology, clinical chemistry, urinalysis). Adverse events (AEs) will be recorded and evaluated for severity and relationship to the study drug. |
Data Presentation
| PK Parameter | Dose Group 1 | Dose Group 2 | Dose Group 3 | Placebo |
| Cmax (ng/mL) | ||||
| Tmax (hr) | ||||
| AUC0-t (ng*hr/mL) | ||||
| t1/2 (hr) | ||||
| Mean % Change in sUA from Baseline |
Phase II Clinical Trial: Dose-Ranging and Efficacy in Patients with Hyperuricemia and Gout
Objective: To evaluate the efficacy, safety, and dose-response of this compound in reducing sUA levels in patients with hyperuricemia and a history of gout.[9][10][11][12][13]
Study Design
A randomized, double-blind, placebo-controlled, multicenter, dose-ranging study.[9][12]
Caption: Overview of the Phase II dose-ranging study design.
Experimental Protocols
| Parameter | Methodology |
| Inclusion Criteria | Male and female subjects, aged 18-75 years, with a diagnosis of gout according to ACR/EULAR criteria and a screening sUA level ≥ 7.0 mg/dL.[14] |
| Exclusion Criteria | Severe renal impairment, active gout flare at randomization, use of other urate-lowering therapies within a specified washout period. |
| Dosage | Three active dose levels of this compound and a matching placebo, administered orally once daily for 12 weeks. Doses will be selected based on the Phase I data. |
| Primary Efficacy Endpoint | The proportion of subjects achieving a target sUA level of < 6.0 mg/dL at Week 12.[15][16] |
| Secondary Efficacy Endpoints | Mean percentage change in sUA from baseline to Week 12. The incidence of gout flares during the treatment period. |
| Safety Assessments | Monitoring of AEs, clinical laboratory tests, vital signs, and ECGs. |
| Gout Flare Prophylaxis | All subjects may receive prophylactic treatment with colchicine or a non-steroidal anti-inflammatory drug (NSAID) for the duration of the study to minimize the risk of treatment-emergent gout flares.[9][12] |
Data Presentation
| Endpoint | This compound Dose 1 | This compound Dose 2 | This compound Dose 3 | Placebo |
| Proportion of Patients with sUA < 6.0 mg/dL at Week 12 (%) | ||||
| Mean % Change in sUA from Baseline at Week 12 | ||||
| Incidence of Gout Flares (events per patient-year) | ||||
| Most Common Adverse Events (%) |
Phase III Clinical Trial: Confirmatory Efficacy and Safety
Objective: To confirm the efficacy and safety of the selected optimal dose(s) of this compound compared to placebo and an active comparator (allopurinol) in a larger population of patients with hyperuricemia and gout.[15][17][18]
Study Design
Two pivotal, randomized, double-blind, active- and placebo-controlled, multicenter studies.[14][15]
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Study A (Placebo-controlled): To demonstrate the superiority of this compound over placebo.
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Study B (Active-controlled): To demonstrate the non-inferiority or superiority of this compound compared to allopurinol.[17]
Caption: Design of the pivotal Phase III clinical trial program.
Experimental Protocols
| Parameter | Methodology |
| Inclusion Criteria | Similar to Phase II, with a larger and more diverse patient population, including patients with common comorbidities such as mild to moderate renal impairment.[15] |
| Exclusion Criteria | As per Phase II, with specific contraindications for allopurinol in Study B. |
| Dosage | The optimal dose(s) of this compound determined from the Phase II study. Allopurinol dose will be titrated according to standard of care. |
| Primary Efficacy Endpoint | The proportion of subjects with sUA < 6.0 mg/dL at the end of the treatment period (e.g., Month 6).[15][19] |
| Key Secondary Efficacy Endpoints | The proportion of subjects who experience one or more gout flares during the last 6 months of the treatment period. The change from baseline in tophus size (in patients with tophi at baseline). |
| Long-term Safety and Extension Studies | Patients completing the pivotal studies may be eligible to enroll in a long-term open-label extension study to gather further safety and efficacy data over an extended period. |
Data Presentation
Study A: this compound vs. Placebo
| Endpoint | This compound | Placebo | p-value |
|---|---|---|---|
| Proportion of Patients with sUA < 6.0 mg/dL at Month 6 (%) | |||
| Mean Gout Flare Rate (events per patient-year) |
| Incidence of Serious Adverse Events (%) | | | |
Study B: this compound vs. Allopurinol
| Endpoint | This compound | Allopurinol | Difference (95% CI) |
|---|---|---|---|
| Proportion of Patients with sUA < 6.0 mg/dL at Month 6 (%) | |||
| Mean Gout Flare Rate (events per patient-year) |
| Incidence of Treatment-Emergent Adverse Events (%) | | | |
Conclusion
This comprehensive clinical development plan for this compound provides a robust framework for evaluating its potential as a novel treatment for hyperuricemia and gout. The phased approach, from initial safety assessments in healthy volunteers to large-scale confirmatory trials in patients, is designed to rigorously assess the benefit-risk profile of this compound and to provide the necessary data for regulatory submission and potential marketing authorization. The use of established clinical endpoints and active comparators will ensure that the data generated are clinically meaningful and allow for a clear understanding of this compound's place in the therapeutic landscape.
References
- 1. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What's the latest update on the ongoing clinical trials related to Gout? [synapse.patsnap.com]
- 4. Evidence reviews for urate-lowering therapies for the long-term management of gout - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. hrpp.usc.edu [hrpp.usc.edu]
- 7. clinicaltrial.be [clinicaltrial.be]
- 8. Integrating Phase 1 Studies in Healthy Volunteers and Patients with Cardiovascular Disease – A Comprehensive Approach [scirent.com]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. Phase 2 Dose-ranging Study of SEL-212 in Symptomatic Gout Patients: Selection of Doses for Further Clinical Development - ACR Meeting Abstracts [acrabstracts.org]
- 11. Phase 2 Dose-Finding Study in Patients with Gout Using SEL-212, a Novel PEGylated Uricase (SEL-037) Combined with Tolerogenic Nanoparticles (SEL-110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 2 Study Results from a Randomized, Double-blind, Placebo-controlled, Dose-finding Study to Evaluate Efficacy and Safety of Tigulixostat, a Novel Non-purine Selective Xanthine Oxidase Inhibitor, in Gout Patients with Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]
- 13. researchgate.net [researchgate.net]
- 14. Tigulixostat, Phase 3 Study, Placebo Controlled in Gout Patients [ctv.veeva.com]
- 15. EMA Finalizes Clinical Development Guideline for New Gout Treatments | RAPS [raps.org]
- 16. Serum urate as surrogate endpoint for flares in people with gout: A systematic review and meta-regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Urate Lowering Therapy in the Treatment of Gout: A Multicenter, Randomized, Double-blind Comparison of Allopurinol and Febuxostat Using a Treat-to-Target Strategy - ACR Meeting Abstracts [acrabstracts.org]
- 18. Urica Therapeutics' Partner Crystalys Initiates Phase 3 Trials for Dotinurad in Gout Treatment [quiverquant.com]
- 19. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Scoparinol Solubility for In Vitro Assays
Welcome to the technical support center for utilizing scoparinol in your research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful use of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a diterpene isolated from the plant Scoparia dulcis. It has been reported to possess several pharmacological properties, including sedative, anti-inflammatory, analgesic, and diuretic actions.[1]
Q2: I am having trouble dissolving this compound for my cell-based assay. What is the recommended solvent?
A2: Due to its hydrophobic nature, this compound has low aqueous solubility. The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a concentrated stock solution in anhydrous DMSO, which can then be serially diluted to the final working concentration in your aqueous buffer or cell culture medium.
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
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Check the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent toxicity and precipitation.[2] You may need to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
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Optimize stock solution concentration: Prepare a high-concentration stock solution in DMSO (e.g., 10-40 mg/mL) so that only a very small volume is needed for dilution into your aqueous medium.[1]
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Use a multi-step dilution: Instead of diluting the DMSO stock directly into the final volume of the medium, perform one or more intermediate dilutions in the medium.
-
Consider co-solvents: For challenging applications, a mixture of solvents might be necessary. An in vivo formulation for this compound uses DMSO, PEG300, and Tween 80, suggesting these could be explored as co-solvents for in vitro work, though their compatibility with your specific assay must be validated.[1]
Q4: What is the recommended procedure for preparing a this compound stock solution?
A4: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in the calculated volume of anhydrous DMSO to achieve the target concentration. For example, to make a 40 mg/mL stock solution, dissolve 2 mg of this compound in 50 µL of DMSO.[1] Ensure the compound is completely dissolved by gentle vortexing or pipetting. Store the stock solution at -20°C or -80°C for long-term stability.
Q5: How does pH influence the solubility of this compound?
A5: The effect of pH on this compound's solubility is not well-documented in publicly available literature. For many organic molecules, solubility can be pH-dependent if the compound has ionizable groups. If you suspect pH is a factor, you can empirically test the solubility of this compound in buffers of varying pH, provided it is compatible with your experimental setup.
Q6: Are there alternative methods to improve this compound's solubility for in vitro assays?
A6: Yes, for compounds with very poor solubility, advanced formulation strategies can be employed. These include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its solubility and delivery to cells in an aqueous environment.
These methods require more extensive formulation development and characterization.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality/hydrated DMSO. | - Increase the volume of DMSO to make a lower concentration stock solution.- Ensure you are using anhydrous (dry) DMSO, as moisture can reduce the solubility of hydrophobic compounds.- Gentle warming or brief sonication may aid dissolution, but be cautious of potential compound degradation. |
| This compound precipitates out of the aqueous solution/cell culture medium upon dilution. | The final concentration of this compound exceeds its aqueous solubility limit. The final DMSO concentration is too high, causing the compound to crash out. | - Lower the final working concentration of this compound in your assay.- Prepare a more concentrated DMSO stock solution to minimize the volume added to the aqueous medium.- Perform serial dilutions in the aqueous medium rather than a single large dilution.- Include a low percentage of a non-ionic surfactant like Tween 80 in your final assay buffer if compatible with your experiment. |
| I'm observing cellular toxicity that may not be related to this compound's biological activity. | The final concentration of DMSO is too high for your cell line. | - Determine the maximum tolerable DMSO concentration for your cells by running a vehicle control experiment with varying DMSO concentrations.- Keep the final DMSO concentration in your experiments below this determined threshold (typically <0.5%). |
| Inconsistent or not reproducible results in my assay. | The this compound stock solution was not properly stored, leading to degradation. Incomplete dissolution of this compound. | - Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.- Ensure the this compound is fully dissolved in the DMSO stock before further dilution. Centrifuge the stock solution and use the supernatant for dilution to remove any undissolved particulates. |
Quantitative Data Summary
| Parameter | Concentration Range | Notes |
| This compound Stock Solution in DMSO | 10 - 40 mg/mL | Higher concentrations allow for smaller volumes to be added to the final assay, minimizing the final DMSO concentration.[1] |
| Final DMSO Concentration in Cell Culture | ≤ 0.5% | This is a general recommendation and is cell-line dependent. It is crucial to perform a toxicity test for your specific cell line.[2] |
| Typical Final Working Concentration of this compound | 1 µM - 100 µM | This is highly dependent on the potency of the compound and the specific assay being performed. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (Molecular Weight: 426.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Calibrated analytical balance
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Vortex mixer
Procedure:
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Weighing this compound: Tare a sterile, dry 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 4.27 mg of this compound powder into the tube.
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Calculating DMSO Volume: To prepare a 10 mM stock solution, you will need to dissolve the 4.27 mg of this compound in 1 mL of DMSO.
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Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
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Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
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Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Signaling Pathway and Experimental Workflow
Proposed Anti-Inflammatory Signaling Pathway of this compound
Based on studies of the related compound scoparone, this compound's anti-inflammatory effects are likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow for In Vitro Solubility and Activity Assay
Caption: General workflow for preparing and using this compound in a cell-based in vitro assay.
References
Technical Support Center: Large-Scale Synthesis of Scoparinol
Welcome to the technical support center for the large-scale synthesis of scoparinol. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges encountered during the synthesis of this complex natural product. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic synthesis and common issues encountered when scaling up the production of structurally similar terpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The large-scale synthesis of this compound, a complex diterpenoid, presents several significant challenges inherent to its structure. These can be broadly categorized as:
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Stereochemical Control: this compound possesses multiple stereocenters, including a complex trans-fused decalin core. Establishing the correct relative and absolute stereochemistry on a large scale is a primary hurdle.
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Construction of the Decalin Core: The synthesis of the functionalized decalin skeleton is a critical and often complex part of the synthesis, with challenges in achieving high diastereoselectivity.
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Side Chain Installation: The stereoselective synthesis and attachment of the functionalized side chain containing a trisubstituted alkene is another major challenge.
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Purification: The purification of intermediates and the final product from complex reaction mixtures can be difficult at a large scale, often requiring multiple chromatographic steps.
Q2: Are there any established total syntheses of this compound to reference?
A2: To date, a completed total synthesis of this compound has not been widely reported in peer-reviewed literature. Therefore, the synthetic route and the challenges discussed herein are based on a predictive analysis of its structure and comparison with the synthesis of other complex natural products containing similar structural motifs.
Q3: What are the key strategic considerations for a scalable synthesis of this compound?
A3: A scalable synthesis of this compound should prioritize:
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Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then coupled together, is generally more efficient for large-scale production than a linear synthesis.
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Robust and High-Yielding Reactions: Each step in the synthesis should be optimized for high yield and operational simplicity to minimize material loss and processing time.
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Crystallization-Induced Resolution/Purification: Where possible, introducing crystalline intermediates can significantly simplify purification by avoiding chromatography.
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Catalytic Asymmetric Methods: Employing catalytic asymmetric reactions is preferable to the use of stoichiometric chiral auxiliaries to improve atom economy and reduce costs.
Troubleshooting Guides
Challenge 1: Stereoselective Synthesis of the Decalin Core
The construction of the trans-fused decalin core with the correct stereochemistry at multiple centers is a critical phase of the synthesis. A common approach to constructing such systems is through a Diels-Alder reaction or a Robinson annulation followed by stereoselective reductions.
Potential Issues & Troubleshooting
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Low Diastereoselectivity in Decalin Formation:
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Problem: The key ring-forming reaction (e.g., Diels-Alder) produces a mixture of diastereomers, leading to low yields of the desired isomer and difficult purification.
-
Troubleshooting:
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Lewis Acid Catalysis: For Diels-Alder reactions, screen a variety of Lewis acids to enhance facial selectivity.
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Solvent Effects: The polarity of the solvent can significantly influence the transition state and, therefore, the stereochemical outcome. A systematic solvent screen is recommended.
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Temperature Control: Lowering the reaction temperature can often improve stereoselectivity.
-
-
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Poor Control of Ring-Junction Stereochemistry:
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Problem: Difficulty in establishing the desired trans-fusion of the decalin rings.
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Troubleshooting:
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Substrate Control: Modify the dienophile or diene to introduce steric bulk that favors the desired approach.
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Alternative Annulation Strategies: Consider alternative strategies such as an intramolecular Michael addition-based ring closure which can offer better stereocontrol.
-
-
Table 1: Comparison of Diastereoselectivity in Decalin-Forming Reactions (Analogous Systems)
| Reaction Type | Catalyst/Conditions | Diene/Dienophile System | Diastereomeric Ratio (desired:undesired) | Reference |
| Diels-Alder | Et2AlCl, -78 °C | Danishefsky's diene & cyclic enone | >95:5 | Fictionalized Data for Illustration |
| Robinson Annulation | L-proline | Cyclohexanone derivative & MVK | 90:10 | Fictionalized Data for Illustration |
| Radical Cascade | Ti(OiPr)4 | Acyclic polyene | 85:15 | Fictionalized Data for Illustration |
Note: This table presents illustrative data from analogous systems to highlight potential variations in selectivity.
Challenge 2: Installation of the Functionalized Side Chain
The introduction of the C4 side chain with the correct stereochemistry and the (E)-trisubstituted double bond is a significant challenge. This would likely involve the coupling of a side-chain fragment to the decalin core.
Potential Issues & Troubleshooting
-
Low Yield in Coupling Reaction:
-
Problem: The coupling of the side-chain precursor to the sterically hindered decalin core proceeds with low efficiency.
-
Troubleshooting:
-
Coupling Reagent Screening: Evaluate a range of organometallic coupling reagents (e.g., organocuprates, Grignard reagents with catalytic copper).
-
Activation of the Coupling Partner: Convert the electrophilic center on the decalin core to a more reactive species (e.g., triflate).
-
-
-
Poor Stereoselectivity in Alkene Formation:
-
Problem: The formation of the trisubstituted double bond results in a mixture of (E) and (Z) isomers.
-
Troubleshooting:
-
Wittig-type Reactions: Employ modified Horner-Wadsworth-Emmons reagents that favor the formation of (E)-alkenes.
-
Still-Gennari Olefination: For Z-selective olefination, if needed, this method can be highly effective.
-
-
Challenge 3: Late-Stage Functional Group Manipulations and Purification
The final steps of the synthesis will likely involve deprotection and oxidation/reduction steps, which can be challenging on a complex molecule. Final purification is also a major consideration for scalability.
Potential Issues & Troubleshooting
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Undesired Side Reactions during Deprotection:
-
Problem: Removal of protecting groups affects other sensitive functional groups in the molecule.
-
Troubleshooting:
-
Orthogonal Protecting Groups: Design the synthetic route with a robust protecting group strategy where each group can be removed under specific conditions without affecting others.
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Milder Deprotection Conditions: Screen a variety of milder deprotection reagents and conditions.
-
-
-
Difficulty in Final Purification:
-
Problem: The final product is difficult to purify from closely related impurities by column chromatography, and yields are low.
-
Troubleshooting:
-
Crystallization: Explore a wide range of solvent systems to induce crystallization of the final product. Seeding with a small amount of pure product can be beneficial.
-
Preparative HPLC: While not ideal for very large scales, preparative HPLC can be used for final polishing of the active pharmaceutical ingredient (API).
-
Salt Formation: If the molecule has a suitable functional group, formation of a salt can facilitate purification by crystallization.
-
-
Experimental Protocols (Hypothetical)
As there is no published total synthesis of this compound, the following protocols are hypothetical examples for key transformations that would likely be part of such a synthesis.
Protocol 1: Asymmetric Diels-Alder Cycloaddition for Decalin Core Construction
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To a solution of the chiral Lewis acid catalyst (e.g., (R)-CBS-oxazaborolidine, 0.1 eq) in anhydrous dichloromethane (DCM) at -78 °C under an argon atmosphere, add the dienophile (1.0 eq).
-
Stir the mixture for 15 minutes.
-
Add the diene (1.2 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 24 hours.
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Quench the reaction by adding a saturated aqueous solution of NH4Cl.
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Allow the mixture to warm to room temperature and extract with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A hypothetical convergent synthetic workflow for this compound.
Caption: Logical workflow for addressing stereocontrol challenges.
Technical Support Center: Optimizing Scoparinol Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with scoparinol in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported biological activities?
This compound is a diterpene isolated from the plant Scoparia dulcis. Preclinical animal studies have demonstrated its potential as an analgesic (pain-relieving), anti-inflammatory, and diuretic agent[1][2].
Q2: What is a recommended starting dosage for this compound in animal studies?
Currently, there is limited published data on the specific dosage of isolated this compound for in vivo studies. However, research on extracts of Scoparia dulcis, where this compound is a key component, can provide guidance for initiating dose-finding experiments. It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.
Q3: How should I prepare this compound for in vivo administration?
This compound has low aqueous solubility. A common approach for preparing poorly soluble compounds for in vivo use is to use a vehicle that enhances solubility and bioavailability. A suggested vehicle composition is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline or Phosphate-Buffered Saline (PBS).
Q4: What are the potential mechanisms of action for this compound?
While the exact mechanisms of this compound are still under investigation, studies on a structurally related compound, scoparone, suggest that it may exert its effects through the inhibition of the PI3K/Akt signaling pathway[3][4]. This pathway is crucial in regulating cell proliferation, survival, and inflammation. Therefore, it is plausible that this compound's anti-inflammatory effects may be mediated, at least in part, through this pathway.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Poor solubility of this compound in the chosen vehicle. | The concentration of this compound is too high for the selected vehicle. The vehicle composition is not optimal. | - Prepare a stock solution in 100% DMSO first, then dilute it with the other components of the vehicle. - Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound. - Consider sonicating the solution. - If solubility issues persist, you may need to adjust the ratios of the co-solvents in your vehicle. |
| No observable biological effect at the tested dosage. | The administered dose is too low. Poor bioavailability of the compound. The animal model is not sensitive to the compound. | - Conduct a dose-escalation study to determine an effective dose range. - Ensure the vehicle is optimized for maximum solubility and absorption. - Review the literature to confirm that the chosen animal model and endpoint are appropriate for assessing the desired biological activity. - Consider alternative routes of administration that may increase bioavailability, such as intraperitoneal (IP) injection instead of oral gavage. |
| High variability in animal responses. | Inconsistent dosing technique. Variability in animal health or genetics. The compound is not homogenously suspended in the vehicle. | - Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, IP injection). - Use animals of the same age, sex, and strain from a reputable supplier. - If using a suspension, ensure it is thoroughly vortexed before each administration to ensure a uniform dose. |
| Signs of toxicity in animals (e.g., weight loss, lethargy). | The administered dose is too high. The vehicle itself may be causing toxicity at the administered volume. | - Reduce the dosage of this compound in subsequent experiments. - Include a vehicle-only control group to assess any potential toxicity from the formulation components. - Ensure the total volume of the vehicle administered is within the recommended limits for the specific animal species and route of administration. |
Quantitative Data Summary
The following tables summarize dosage information from studies on Scoparia dulcis extracts, which can be used as a starting point for designing dose-finding studies for purified this compound.
Table 1: Dosage of Scoparia dulcis Extracts in Animal Studies
| Extract Type | Animal Model | Biological Activity | Dosage Range | Reference |
| Ethanolic Extract | Swiss Albino Mice | Anti-hyperglycemic | 25 - 50 mg/kg | [5] |
| Crude Extract | Wistar Rats | Anti-inflammatory (Osteoarthritis) | 500 mg/kg/day | [6] |
| Ethanolic Extract | Wistar Rats | Acute Toxicity (LD50) | > 2500 mg/kg | [7] |
| Aqueous Extract | Rats | Anti-ulcer | 25 - 200 mg/kg | [8] |
Table 2: Suggested Vehicle for In Vivo Administration of this compound
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline/PBS/ddH2O | 60% |
Note: This formulation is a suggestion and may require optimization based on the desired final concentration of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
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Calculate the required amount of this compound and vehicle components based on the desired dose (mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for rats and mice).
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Prepare the vehicle solution: In a sterile container, mix the required volumes of PEG300, Tween 80, and Saline/PBS.
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Dissolve this compound: Weigh the required amount of this compound and dissolve it in the calculated volume of DMSO. This will create a concentrated stock solution.
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Final formulation: Slowly add the this compound-DMSO stock solution to the vehicle solution while continuously vortexing or stirring to ensure a homogenous mixture.
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Administration: Administer the final formulation to the animals via oral gavage using an appropriately sized feeding needle. Ensure the solution is at room temperature and well-mixed before each administration.
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
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Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
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Grouping: Divide the animals into the following groups (n=6-8 per group):
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Vehicle Control
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This compound (at least 3 dose levels)
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Positive Control (e.g., Indomethacin or Diclofenac)
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Dosing: Administer the vehicle, this compound, or positive control orally one hour before the induction of inflammation.
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Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
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Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
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Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Mandatory Visualizations
Caption: General experimental workflow for evaluating this compound in animal models.
Caption: Proposed PI3K/Akt signaling pathway as a potential target of this compound.
References
- 1. Analgesic, diuretic, and anti-inflammatory principle from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scoparone suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scoparone inhibits pancreatic cancer through PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethanolic extract of Scoparia dulcis L. reduces hyperglycemia dose-dependently [wisdomlib.org]
- 6. Therapeutic Use of Scoparia dulcis Reduces the Progression of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Enhancing the Oral Bioavailability of Scoparinol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with scoparinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of this compound is likely due to its poor aqueous solubility.[1][2][3] this compound is a lipophilic compound, as indicated by its high calculated LogP value, which suggests it will not readily dissolve in the aqueous environment of the gastrointestinal tract.[4] Poor dissolution is a common rate-limiting step for the absorption of many poorly water-soluble active pharmaceutical ingredients.[1][2][3]
Q2: What are the primary strategies to improve the oral bioavailability of a poorly water-soluble compound like this compound?
A2: Key strategies focus on enhancing the solubility and dissolution rate of this compound. These include:
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Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.[5][6]
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Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), or Nanostructured Lipid Carriers (NLCs) can improve its solubilization in the gut and facilitate its absorption through the lymphatic pathway.[7][8][9][10]
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Nanotechnology: Reducing the particle size of this compound to the nanoscale (nanosuspensions) increases the surface area for dissolution, leading to a faster dissolution rate.[11][12]
Q3: How does the methoxy structure of some flavonoids, potentially including this compound derivatives, affect their bioavailability?
A3: Methoxylation of flavonoids can increase their metabolic stability and membrane transport capabilities compared to their hydroxylated counterparts.[13] This is because the methoxy groups can protect the flavonoid structure from extensive first-pass metabolism (e.g., glucuronidation and sulfation) in the intestine and liver.[13][14] However, the overall impact on bioavailability can vary depending on the number and position of the methoxy groups.[15][16]
Q4: What in vitro models are suitable for assessing the potential for improved oral absorption of this compound formulations?
A4: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.[17][18][19] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It can be used to assess the passive diffusion and active transport of this compound from different formulations.[18]
Q5: What are the key pharmacokinetic parameters to measure in animal studies to confirm enhanced oral bioavailability?
A5: In vivo pharmacokinetic studies, typically in rats, are crucial for confirming enhanced bioavailability. The key parameters to measure in plasma after oral administration are:
-
Cmax (Maximum Concentration): The peak concentration of the drug in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
A significant increase in Cmax and AUC for a new formulation compared to the unformulated this compound would indicate improved oral bioavailability.
Troubleshooting Guides
Problem: Low and variable in vitro dissolution results for this compound formulations.
| Possible Cause | Troubleshooting Step |
| Incomplete amorphization in solid dispersion. | Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline this compound.[6] |
| Drug recrystallization during dissolution. | Include a precipitation inhibitor polymer in the solid dispersion formulation. |
| Poor dispersibility of lipid-based formulations. | Optimize the surfactant and co-surfactant concentrations in your SEDDS formulation to ensure the rapid formation of a fine emulsion upon contact with the dissolution media. |
| Aggregation of nanoparticles. | Ensure adequate stabilizer concentration in the nanosuspension. Use a particle size analyzer to monitor for aggregation during the dissolution study. |
Problem: Poor correlation between in vitro dissolution and Caco-2 cell permeability.
| Possible Cause | Troubleshooting Step |
| Efflux transporter activity in Caco-2 cells. | Conduct the Caco-2 permeability assay in the presence of efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to determine if this compound is a substrate for these transporters.[20] |
| Low thermodynamic activity of the dissolved drug. | For amorphous solid dispersions, ensure that the dissolution medium is not supersaturated to an extent that it negatively impacts the driving force for permeation. |
| Cell monolayer integrity issues. | Monitor the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer before and after the experiment to ensure its integrity has been maintained. |
Problem: High variability in in vivo pharmacokinetic data in rats.
| Possible Cause | Troubleshooting Step |
| Food effect. | Standardize the fasting period for the animals before dosing to minimize variability in gastrointestinal conditions. |
| Formulation instability in the GI tract. | Characterize the stability of your formulation in simulated gastric and intestinal fluids to ensure it reaches the site of absorption intact. |
| Inconsistent dosing. | Ensure accurate and consistent oral gavage technique for all animals. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H38O4 | PubChem[4] |
| Molecular Weight | 426.6 g/mol | PubChem[4] |
| Calculated XLogP3 | 5.7 | PubChem[4] |
| Solubility | Predicted to be low in water | Inferred from high LogP |
Table 2: Comparative Pharmacokinetic Parameters of Selected Methoxylated Flavonoids in Rats (Illustrative)
| Flavonoid | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Kumatakenin (low dose) | Not specified | Not specified | Not specified | Not specified |
| Pachypodol (low dose) | Not specified | Not specified | Not specified | Not specified |
| Retusin (low dose) | Not specified | Not specified | Not specified | Not specified |
| Kumatakenin (high dose) | Not specified | Not specified | Not specified | Not specified |
| Pachypodol (high dose) | Not specified | Not specified | Not specified | Not specified |
| Retusin (high dose) | Not specified | Not specified | Not specified | Not specified |
| Note: Specific values for Cmax, Tmax, and AUC were not available in the provided search results. This table illustrates the type of comparative data that would be valuable for understanding the structure-pharmacokinetic relationships of methoxylated flavonoids. |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve this compound and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
-
Characterization:
-
DSC: To confirm the absence of a melting endotherm for this compound, indicating an amorphous state.
-
PXRD: To verify the absence of diffraction peaks corresponding to crystalline this compound.
-
In vitro dissolution: To assess the enhancement in dissolution rate compared to pure this compound.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayer using a voltohmmeter. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates good monolayer integrity.
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the this compound formulation (dissolved in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Use male Sprague-Dawley or Wistar rats (200-250 g). Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Fast the rats overnight (with free access to water) before oral administration.
-
Administer the this compound formulation or a suspension of unformulated this compound (as a control) via oral gavage at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC).
Visualizations
Caption: Factors contributing to the low oral bioavailability of this compound.
Caption: Experimental workflow for developing and evaluating this compound formulations.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. This compound | C27H38O4 | CID 14781533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structured edible lipid-based particle systems for oral drug-delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current approaches in lipid-based nanocarriers for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. upm-inc.com [upm-inc.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Scoparinol Degradation During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with scoparinol. This resource provides essential guidance on minimizing the degradation of this compound during the extraction process, ensuring the integrity and maximizing the yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a labdane-type diterpenoid isolated from Scoparia dulcis.[1][2] Like many natural products, its complex chemical structure makes it susceptible to degradation under various physical and chemical stresses encountered during extraction.[3][4] Ensuring its stability is crucial for obtaining accurate quantitative results and for preserving its biological activity in downstream applications.
Q2: What are the primary factors that can cause this compound degradation during extraction?
A2: The primary factors that can lead to the degradation of this compound, similar to other labdane diterpenes and phenolic compounds, include:
-
pH: Both acidic and alkaline conditions can catalyze hydrolytic degradation.[5][6][7]
-
Temperature: Elevated temperatures used in some extraction methods can accelerate degradation reactions.[8][9][10]
-
Light: Exposure to UV or even visible light can induce photolytic degradation.[5][6]
-
Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative breakdown of the molecule.[5][6]
-
Enzymatic Activity: Endogenous enzymes released from the plant matrix upon cell lysis can also contribute to the degradation of this compound.
Q3: Which solvents are recommended for this compound extraction to enhance stability?
A3: For the extraction of diterpenoids like this compound, solvents such as ethanol, methanol, and ethyl acetate are commonly used.[11][12] The choice of solvent can impact both extraction efficiency and stability. For instance, using an aqueous ethanol solution can be effective. It is advisable to use high-purity solvents and to consider de-gassing them to remove dissolved oxygen, thereby minimizing oxidative degradation.
Q4: How can I monitor the stability of this compound during my extraction process?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring this compound stability.[13][14] This type of method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound and detection of any degradation. A Diode Array Detector (DAD) is often used to help in the identification of peaks and to check for peak purity.[13][15][16]
Troubleshooting Guides
Problem: Low yield of this compound in the final extract.
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | Review your extraction protocol for potential stressors. Are you using high temperatures for an extended period? Is your sample exposed to light? Is the pH of your solvent appropriate? |
| Inefficient extraction | Ensure the plant material is properly ground to increase surface area. Optimize the solvent-to-solid ratio and the extraction time. Consider using alternative extraction techniques like ultrasound-assisted or microwave-assisted extraction, which can reduce extraction time and temperature. |
| Improper storage of plant material | Ensure the Scoparia dulcis plant material was dried and stored correctly to prevent enzymatic degradation before extraction. |
Problem: Appearance of unknown peaks in the HPLC chromatogram of the extract.
| Possible Cause | Troubleshooting Step |
| This compound degradation | These unknown peaks could be degradation products. To confirm this, you can perform forced degradation studies on a pure this compound standard under acidic, basic, oxidative, thermal, and photolytic conditions. The retention times of the resulting degradation products can be compared with the unknown peaks in your extract chromatogram.[5][6][17][18] |
| Co-extraction of impurities | The unknown peaks may be other compounds from the plant matrix. A thorough literature search on the phytochemical profile of Scoparia dulcis can help in identifying potential co-extractives.[11] |
Quantitative Data Summary
| Stress Condition | Typical Reagents and Conditions | Expected Degradation Level | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 60°C | 5-20% | Hydrolysis of ester or ether linkages, isomerization.[5][18] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature | 10-30% | Saponification of esters, rearrangement reactions.[5][18] |
| Oxidation | 3-30% H₂O₂, Room Temperature | 10-40% | Formation of epoxides, hydroxylation, or cleavage of double bonds.[5][6] |
| Thermal Degradation | 60-80°C | 5-15% | Isomerization, dehydration, or other heat-induced rearrangements.[5][6] |
| Photodegradation | Exposure to UV (e.g., 254 nm) and visible light | Variable | Isomerization, oxidation, or cleavage of bonds.[5][6] |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound with Minimized Degradation
This protocol is designed to minimize the impact of common degradation factors.
-
Sample Preparation:
-
Dry the aerial parts of Scoparia dulcis in the shade at room temperature to minimize thermal degradation.
-
Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Perform maceration at room temperature to avoid heat-related degradation.
-
Use 70% ethanol in water as the extraction solvent. De-gas the solvent by sonication before use to remove dissolved oxygen.
-
Maintain a solid-to-solvent ratio of 1:10 (w/v).
-
Conduct the extraction in amber-colored glassware to protect the sample from light.
-
Agitate the mixture on an orbital shaker at a moderate speed (e.g., 150 rpm) for 24 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage:
-
Store the final extract in an amber vial at -20°C to ensure long-term stability.
-
Protocol 2: Stability-Indicating HPLC-DAD Method for this compound Analysis
This protocol provides a starting point for developing a method to analyze this compound and its degradation products.
-
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile (A) and 0.1% formic acid in water (B).
-
Start with a higher proportion of B and gradually increase the proportion of A.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance, and use the DAD to scan a range (e.g., 200-400 nm) to detect potential degradation products with different chromophores.
-
Column Temperature: Maintain at a constant temperature, e.g., 25°C.
-
-
Forced Degradation Study (for method validation):
-
Prepare solutions of pure this compound standard.
-
Subject the solutions to acidic (e.g., 0.1 M HCl at 60°C), basic (e.g., 0.1 M NaOH at room temperature), oxidative (e.g., 3% H₂O₂ at room temperature), thermal (e.g., 80°C), and photolytic (UV lamp) stress conditions.[5][6][17][18]
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
-
Visualizations
Caption: Potential degradation pathways of this compound under various stress factors.
Caption: Recommended workflow for this compound extraction to minimize degradation.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Analgesic, diuretic, and anti-inflammatory principle from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic diterpenes from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amber - Wikipedia [en.wikipedia.org]
- 4. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. The influence of pH and temperature on the degradation kinetics of 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c] pyridine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antidiabetic and Antioxidant Activity of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method | CoLab [colab.ws]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Scoparinol Autofluorescence in Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with scoparinol autofluorescence during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause autofluorescence?
This compound is a labdane-type diterpenoid with the chemical formula C₂₇H₃₈O₄. Like many organic molecules with conjugated double bonds and aromatic-like structures, this compound has the potential to absorb light and re-emit it as fluorescence. This intrinsic fluorescence is termed autofluorescence and can interfere with the detection of specific fluorescent signals in your experiment, leading to a low signal-to-noise ratio.
Q2: How can I determine the spectral properties of this compound's autofluorescence in my samples?
The most effective way to combat autofluorescence is to first understand its spectral characteristics.
-
Recommendation: Perform a lambda scan (spectral scan) on a control sample containing only this compound (or the biological sample treated with this compound without your specific fluorescent labels). This will provide the excitation and emission spectra of the autofluorescence. Most modern confocal microscopes and fluorescence plate readers have this capability.
Q3: What are the general strategies to minimize the impact of this compound autofluorescence?
There are three main approaches to dealing with autofluorescence:
-
Avoidance: Choose fluorophores for your specific labels that have excitation and emission spectra well separated from the autofluorescence of this compound.
-
Reduction: Employ chemical or physical methods to reduce the intensity of the autofluorescence.
-
Separation: Use advanced imaging and analysis techniques to computationally separate the autofluorescence signal from your specific signal.
Troubleshooting Guides
Problem 1: High background fluorescence obscuring my signal.
This is the most common issue arising from this compound autofluorescence.
Caption: A logical workflow for troubleshooting high background fluorescence.
-
Spectral Separation:
-
Action: Once you have an approximate emission spectrum for this compound's autofluorescence, select a fluorophore for your target that emits at longer wavelengths (e.g., in the red or far-red spectrum). Autofluorescence is typically strongest in the blue and green regions.[1][2]
-
Recommended Fluorophores: Consider dyes like Alexa Fluor 647, Cy5, or DyLight 650.
-
-
Chemical Quenching:
-
Action: Treat your samples with a chemical agent that reduces autofluorescence. The effectiveness of each quencher can be sample-dependent, so optimization is often necessary.
-
Comparison of Common Quenching Agents:
-
| Quenching Agent | Target Autofluorescence Source | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence | Effective for fixation-induced background. | Can damage tissue and affect antigenicity. Results can be variable.[2] |
| Sudan Black B | Lipofuscin and other lipophilic compounds | Broadly effective for lipofuscin. | Can introduce its own background signal; may quench the desired signal. |
| Copper Sulfate (CuSO₄) | Heme groups (from red blood cells) | Reduces autofluorescence from blood components. | Can also quench some green fluorophores. |
| Commercial Kits (e.g., TrueVIEW) | Multiple sources (collagen, elastin, etc.) | Optimized for broad-spectrum quenching with minimal impact on specific signals. | Higher cost compared to individual reagents. |
-
Photobleaching:
-
Action: Intentionally expose your sample to high-intensity light to "burn out" the autofluorescence before imaging your specific fluorophore.[3]
-
General Principle: Autofluorescent molecules are often less photostable than modern synthetic fluorophores.
-
Problem 2: My specific signal is too dim to distinguish from the background.
Even with some reduction in autofluorescence, a weak signal can still be problematic.
Caption: Strategies to enhance a weak specific fluorescence signal.
-
Antibody and Fluorophore Choice:
-
Action: Increase the concentration of your primary antibody (titration is recommended to avoid non-specific binding). Use a secondary antibody conjugated to a brighter fluorophore.
-
-
Signal Amplification:
-
Action: Consider using a signal amplification technique such as Tyramide Signal Amplification (TSA).
-
-
Imaging Parameters:
-
Action: Optimize your microscope settings. Increase the laser power or exposure time, and adjust the gain. Be cautious not to saturate your detector.
-
Problem 3: I cannot physically or chemically alter my sample to reduce autofluorescence.
In cases where sample integrity is paramount, computational methods are the best solution.
Caption: The workflow for separating autofluorescence using spectral unmixing.
-
Spectral Imaging and Linear Unmixing:
-
Action: If your imaging system is equipped with a spectral detector, you can acquire the full emission spectrum at each pixel. By providing the software with a reference spectrum for this compound autofluorescence (from your control sample) and for your specific fluorophore, a linear unmixing algorithm can mathematically separate the two signals into different channels.
-
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reduction of Aldehyde-Induced Autofluorescence
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4
-
Freshly prepared fixative (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Fix your samples as required by your primary antibody protocol.
-
Wash the samples three times for 5 minutes each in PBS.
-
Prepare a fresh solution of 0.1% (w/v) NaBH₄ in ice-cold PBS. Caution: NaBH₄ is a strong reducing agent and should be handled with care. The solution will bubble as it reacts with water.
-
Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Wash the samples extensively with PBS (three to five times for 5 minutes each) to remove all traces of NaBH₄.
-
Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Photobleaching of Autofluorescence
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or high-power LED.
-
Your prepared but unstained samples.
Procedure:
-
Place your sample on the microscope stage.
-
Expose the sample to high-intensity, broad-spectrum light for a period ranging from 30 minutes to several hours. The optimal time will need to be determined empirically. You can monitor the decrease in autofluorescence periodically.
-
Once the autofluorescence has been significantly reduced, proceed with your immunofluorescence staining protocol. Protect the sample from light after staining.
Protocol 3: Spectral Unmixing Data Acquisition
Materials:
-
Confocal microscope with a spectral detector (e.g., Zeiss LSM with Quasar, Leica SP8 with HyD).
-
Control sample with only this compound-induced autofluorescence.
-
Control sample with only your specific fluorophore.
-
Your fully stained experimental sample.
Procedure:
-
Acquire Reference Spectrum for Autofluorescence:
-
Place the this compound-only control sample on the microscope.
-
Excite the sample across a range of wavelengths (e.g., 405 nm, 488 nm) and acquire the full emission spectrum.
-
Save this spectrum in the software's reference library.
-
-
Acquire Reference Spectrum for Your Fluorophore:
-
Place the control sample with your specific label on the microscope.
-
Excite with the appropriate laser line and acquire the full emission spectrum.
-
Save this spectrum to the library.
-
-
Acquire Image of Experimental Sample:
-
Using the same settings, acquire a spectral image stack of your fully stained experimental sample.
-
-
Perform Linear Unmixing:
-
In the microscope software, open the linear unmixing tool.
-
Select the reference spectra for the autofluorescence and your specific fluorophore(s).
-
The software will then generate new images where the signals are separated into distinct channels.
-
References
Technical Support Center: Optimizing Scoparinol Yield from Natural Sources
This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and yield enhancement of scoparinol from its natural sources, primarily Artemisia scoparia and Scorzonera hispanica.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for obtaining this compound?
A1: this compound, a bioactive flavonoid, is predominantly isolated from plant species of the Asteraceae family. The most commonly cited sources in scientific literature are Artemisia scoparia (redstem wormwood) and species of the Scorzonera genus, such as Scorzonera hispanica (black salsify).[1][2]
Q2: What is a realistic yield of this compound to expect from these natural sources?
A2: The yield of this compound can vary significantly based on the plant's geographical origin, harvest time, the specific part of the plant used (e.g., aerial parts, roots), and the extraction and purification methods employed. While specific quantitative data for this compound is limited in comparative studies, total flavonoid content can serve as a preliminary benchmark. For instance, studies on Artemisia scoparia have reported varying yields of total flavonoids and related compounds. One study successfully isolated 233.5 mg of scoparone, a related coumarin, from 800 mg of a crude extract of Artemisia scoparia, achieving a purity of 96.8% and a recovery rate of 91.8%.[3]
Q3: Which solvents are most effective for the initial extraction of this compound?
A3: The choice of solvent is critical for efficient extraction. Due to the flavonoid structure of this compound, polar solvents are generally most effective. Ethanol and methanol, often in aqueous solutions (e.g., 70-80%), are widely used and have demonstrated good results for extracting flavonoids from plant matrices. The use of aqueous ethanol is often preferred as it is less toxic than methanol.
Q4: How can I increase the production of this compound in the plant material itself?
A4: The biosynthesis of secondary metabolites like this compound can be enhanced through a technique called elicitation. This involves treating the plants with specific biotic or abiotic elicitors that trigger defense responses and stimulate the production of these compounds. Methyl jasmonate (MeJA), a plant signaling molecule, has been shown to induce the production of various secondary metabolites in Artemisia species and is a promising candidate for enhancing this compound biosynthesis.[4]
Q5: What are the most effective methods for purifying this compound from the crude extract?
A5: Following initial solvent extraction, a multi-step purification strategy is typically required. A common and effective method involves the use of macroporous adsorption resins to initially separate flavonoids from other constituents.[5] Subsequent purification can be achieved through various chromatographic techniques, such as column chromatography with silica gel or, for higher purity, High-Performance Liquid Chromatography (HPLC).[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Steps |
| Inefficient Initial Extraction | Optimize Solvent Choice: Experiment with different polar solvents (e.g., methanol, ethanol) and their aqueous concentrations (e.g., 50%, 70%, 95%). A solvent system that is too polar or not polar enough may not efficiently solubilize this compound. Increase Extraction Time and/or Temperature: Prolonging the extraction time or performing the extraction at a slightly elevated temperature (e.g., 40-60°C) can improve efficiency. However, be cautious of potential degradation of this compound at very high temperatures. Reduce Particle Size: Ensure the plant material is finely ground to maximize the surface area for solvent penetration. Employ Advanced Extraction Techniques: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance extraction efficiency and reduce extraction time and solvent consumption.[7][8] |
| Degradation of this compound | Control Temperature: Avoid excessive heat during extraction and solvent evaporation (rotary evaporation). Use a water bath with controlled temperature. Protect from Light: Flavonoids can be light-sensitive. Conduct extraction and store extracts in amber-colored glassware or protect them from direct light. Control pH: Extreme pH values can lead to the degradation of flavonoids. Maintain a neutral or slightly acidic pH during extraction. |
| Low Concentration in Plant Material | Optimize Harvest Time: The concentration of secondary metabolites in plants can vary with the season and developmental stage. Consult literature for the optimal harvest time for Artemisia scoparia or Scorzonera hispanica. Use Elicitation: As mentioned in the FAQs, consider treating the plants with elicitors like methyl jasmonate prior to harvesting to boost this compound production.[4] |
Problem 2: Poor Purity of the Final this compound Isolate
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Impurities | Perform a Defatting Step: If the crude extract is rich in lipids, a preliminary extraction with a non-polar solvent like n-hexane can remove these impurities before the main extraction with a polar solvent. Optimize Macroporous Resin Purification: Experiment with different types of macroporous resins and elution conditions (e.g., stepwise gradient of ethanol) to achieve better separation of this compound from other co-extracted compounds. |
| Ineffective Chromatographic Separation | Optimize Column Chromatography Parameters: If using silica gel column chromatography, carefully select the mobile phase system and gradient. A gradual increase in polarity often yields better separation. Utilize Preparative HPLC: For high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Optimize the mobile phase composition, flow rate, and column type for the best resolution. |
| Contamination During Processing | Use High-Purity Solvents: Ensure that all solvents used for extraction and chromatography are of high purity (e.g., HPLC grade) to avoid introducing contaminants. Thoroughly Clean Glassware: All glassware should be meticulously cleaned and dried to prevent cross-contamination. |
Data Presentation
Table 1: Yield of Flavonoids and Related Compounds from Artemisia and Scorzonera Species under Various Extraction Conditions
| Plant Species | Compound(s) | Extraction Method | Solvent | Yield | Reference |
| Artemisia scoparia | Scoparone | Reflux | 95% Ethanol | 29.2% (from crude extract) | [3] |
| Artemisia scoparia | Total Flavonoids | Not specified | Not specified | Varies significantly | [9] |
| Artemisia annua | Artemisinin | Supercritical CO2 Extraction | CO2 | 0.054% (of dry weight) | |
| Artemisia annua | Artemisinin | Ultrasound-assisted | Hexane/Ethanol | 0.038-0.040% (of dry weight) | |
| Scorzonera hispanica | Total Phenolics | Maceration | Methanol/Acetone/Water (3:1:1) | Not specified | [1] |
| Scorzonera austriaca | Total Flavonoids | 70% Aqueous Ethanol | 70% Ethanol | Not specified | [1] |
Note: Data on the specific yield of this compound under varying extraction conditions is limited. The yields presented here are for total flavonoids or related major compounds and should be used as a general guide.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound from Artemisia scoparia
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Sample Preparation: Dry the aerial parts of Artemisia scoparia at 40-50°C and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 150 mL of 75% ethanol.
-
Place the flask in an ultrasonic bath.
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Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue twice more with 100 mL of 75% ethanol each time.
-
Combine the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
-
Resin Pre-treatment:
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Soak AB-8 type macroporous resin in ethanol for 24 hours.
-
Wash the resin thoroughly with deionized water until no ethanol is detected in the washings.
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Pack the resin into a glass column.
-
-
Adsorption:
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Dissolve the crude extract from Protocol 1 in deionized water to a concentration of approximately 1 mg/mL.
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Adjust the pH of the solution to 4-5.
-
Load the solution onto the pre-treated resin column at a flow rate of 2 bed volumes per hour (BV/h).
-
-
Washing:
-
Wash the column with 5 bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.
-
Subsequently, wash the column with 3 bed volumes of 10% ethanol to remove more polar pigments.
-
-
Elution:
-
Elute the adsorbed flavonoids, including this compound, with 5 bed volumes of 70% ethanol at a flow rate of 2 BV/h.
-
Collect the eluate.
-
-
Concentration:
-
Concentrate the collected eluate using a rotary evaporator to remove the ethanol and obtain the purified flavonoid fraction.
-
Protocol 3: HPLC Quantification of this compound
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-10 min, 10-30% A; 10-25 min, 30-60% A; 25-30 min, 60-10% A.
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detection Wavelength: 254 nm and 340 nm (flavonoids typically have two absorption maxima).
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Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
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Prepare a stock solution of this compound standard in methanol (1 mg/mL).
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Create a series of calibration standards by diluting the stock solution.
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Dissolve the purified extract in methanol and filter through a 0.45 µm syringe filter before injection.
-
-
Quantification:
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Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
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Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Biosynthetic pathway of this compound from phenylalanine.
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Phytochemical Composition and Biological Activities of Scorzonera Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-PDA-MS and GC-MS Analysis of Scorzonera hispanica Seeds and Their Effects on Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Biotic Elicitors on the Growth, Antioxidant Activity and Metabolites Accumulation in In Vitro Propagated Shoots of Pueraria tuberosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality Evaluation of Artemisia capillaris Thunb. Based on Qualitative Analysis of the HPLC Fingerprint and UFLC-Q-TOF-MS/MS Combined with Quantitative Analysis of Multicomponents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory effects and mechanism of the total flavonoids from Artemisia scoparia Waldst. et kit. in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Consistent Scoparinol Quantification
Welcome to the technical support center for scoparinol (also known as scoparone) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the consistent and accurate measurement of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound quantification?
A1: The most common and reliable method for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Q2: What are the critical parameters to consider for developing a robust HPLC method for this compound?
A2: Key parameters for a robust HPLC method include the choice of stationary phase (typically a C18 column), mobile phase composition and pH, flow rate, and UV detection wavelength. Method validation according to ICH guidelines is crucial to ensure linearity, accuracy, precision, and robustness.
Q3: My HPLC chromatogram shows peak tailing for this compound. What are the possible causes and solutions?
A3: Peak tailing for coumarin compounds like this compound can be caused by several factors:
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Secondary interactions: The analyte may have secondary interactions with the silica backbone of the column. Adding a small amount of a competing base, like triethylamine, to the mobile phase can mitigate this.
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Column degradation: The column may be degrading. It's advisable to use a guard column and ensure the mobile phase pH is within the column's stable range.
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Sample overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Q4: I am observing a drifting baseline in my HPLC analysis. How can I troubleshoot this?
A4: A drifting baseline can be caused by:
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Column contamination: Contaminants from previous injections may be eluting. Wash the column with a strong solvent.
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Mobile phase issues: The mobile phase may be improperly mixed, or one of the components may be unstable. Ensure thorough mixing and use fresh, high-quality solvents.
-
Detector issues: The detector lamp may be failing, or the flow cell could be contaminated.
Q5: What are the best practices for preparing biological samples for this compound analysis by LC-MS/MS?
A5: For biological samples such as plasma or serum, effective sample preparation is critical to remove proteins and other interfering substances.[1] Common techniques include:
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Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[1]
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples by using a sorbent to selectively retain and elute the analyte, thereby minimizing matrix effects.
Troubleshooting Guides
HPLC Method Refinement
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column overload- Column contamination or degradation | - Adjust mobile phase pH to ensure this compound is in a single ionic form.- Reduce sample concentration.- Use a guard column and regularly wash the analytical column with a strong solvent. |
| Variable Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure consistent flow rate. |
| Ghost Peaks | - Contamination in the injection port or column- Impurities in the mobile phase or sample solvent | - Clean the injection port and wash the column.- Use high-purity solvents and inject a blank run to identify the source of the ghost peaks. |
| High Backpressure | - Clogged column frit or tubing- Particulate matter in the sample | - Reverse-flush the column (if recommended by the manufacturer).- Filter all samples and mobile phases through a 0.45 µm filter. |
LC-MS/MS Method Refinement
| Problem | Possible Cause | Recommended Solution |
| Poor Sensitivity | - Ion suppression from matrix components- Inefficient ionization | - Improve sample cleanup using SPE.- Optimize MS source parameters (e.g., spray voltage, gas flow).- Ensure the mobile phase is compatible with the ionization mode. |
| Inconsistent Results | - Inconsistent sample preparation- Instability of this compound in the matrix | - Use an internal standard to normalize for variations.- Perform stability studies to determine optimal sample storage and handling conditions.[2] |
| Carryover | - Adsorption of this compound to surfaces in the LC-MS system | - Optimize the wash solvent and increase the wash volume between injections.- Use a lower-binding material for sample vials and tubing. |
Experimental Protocols
Representative HPLC-UV Method for this compound Quantification
This protocol is a representative method compiled from best practices for coumarin analysis.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 345 nm.
-
Injection Volume: 20 µL.
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Quantification: Based on a calibration curve prepared with this compound standards of known concentrations.
Stability-Indicating Method and Forced Degradation Studies
Forced degradation studies are essential to develop a stability-indicating method that can separate this compound from its degradation products.[2][3]
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Acid Hydrolysis: Incubate the drug solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the drug solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 48 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) and visible light for an extended period.
The resulting solutions should be analyzed by the developed HPLC method to identify and resolve any degradation peaks from the parent this compound peak.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: this compound's inhibition of the TLR4/NF-κB pathway.[4][5]
Caption: this compound's modulation of the PI3K/Akt/NF-κB pathway.[6]
Caption: this compound inhibits NLRP3 inflammasome activation.[7]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases [frontiersin.org]
- 5. The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scoparone prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scoparone suppresses mitophagy-mediated NLRP3 inflammasome activation in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Anti-Inflammatory Activity of Scoparinol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to enhance the anti-inflammatory properties of scoparinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anti-inflammatory potential?
A1: this compound is a diterpene isolated from the plant Scoparia dulcis.[1][2] It has demonstrated significant analgesic, anti-inflammatory, and diuretic properties in animal studies.[1][2][3] A related, more extensively studied compound, scoparone (6,7-Dimethoxycoumarin), also exhibits potent anti-inflammatory and immunomodulatory effects by impacting various immune cells and intracellular signaling pathways.[4][5]
Q2: Why is it necessary to enhance the anti-inflammatory activity of this compound?
A2: Like many natural phytocompounds, the therapeutic application of this compound can be limited by factors such as low aqueous solubility, poor stability, and low bioavailability.[6][7] These characteristics can lead to inefficient absorption and delivery to the target site, requiring higher doses that may increase the risk of side effects.[7][8] Enhancing its activity, often by improving its formulation or chemical structure, aims to overcome these limitations.[8]
Q3: What are the primary strategies for enhancing this compound's efficacy?
A3: The main strategies fall into two categories:
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Bioavailability Enhancement: This focuses on improving the delivery and absorption of the compound. Key techniques include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can improve solubility, protect it from degradation, and enable targeted delivery to inflammatory sites.[6][7][9][10]
-
Liposomal formulations: Liposomes, which are bilayered phospholipid vesicles, can encapsulate both hydrophilic and lipophilic drugs, improving their stability and delivery to target cells.[11][12][13]
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate and bioavailability.[8][14]
-
Particle size reduction (Micronization): Reducing the particle size increases the surface area, which can improve the dissolution rate of poorly soluble drugs.[8][15]
-
-
Chemical Modification: This involves creating semi-synthetic analogues or derivatives of the parent molecule to improve its pharmacological properties.[16][17] For instance, research on scoparone has shown that introducing substitutions at certain positions on the molecule can lead to derivatives with more potent anti-inflammatory activity than the parent compound.[16]
Q4: How does this compound exert its anti-inflammatory effects?
A4: The precise mechanism of this compound is under investigation. However, studies on the related compound scoparone and other anti-inflammatory natural products suggest that it likely involves the modulation of key inflammatory signaling pathways. Scoparone has been shown to inhibit the TLR4/Myd88/NF-κB and PI3K/Akt/NF-κB pathways.[4][18] These pathways are crucial for the production of pro-inflammatory mediators like TNF-α, IL-1β, IL-6, cyclooxygenase-2 (COX-2), and nitric oxide (NO).[4][18][19] By suppressing the activation of transcription factors like NF-κB, this compound can reduce the expression of these inflammatory molecules.[4]
Troubleshooting Guides
Issue 1: Poor solubility of this compound in aqueous buffers for in vitro assays.
-
Possible Cause: this compound is a lipophilic diterpene with inherently low water solubility.
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a concentrated stock solution in a biocompatible organic solvent like DMSO or ethanol. Perform serial dilutions to the final working concentration in your cell culture medium or buffer. Ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Inclusion Complexes: Use cyclodextrins to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.[15]
-
Surfactant Use: Incorporate a non-ionic surfactant like Tween® 80 at a concentration below its critical micelle concentration to improve wetting and dissolution.[15]
-
Issue 2: Inconsistent or weak anti-inflammatory effects in animal models (e.g., carrageenan-induced paw edema).
-
Possible Cause: This is often due to poor oral bioavailability, rapid metabolism, or inefficient delivery of this compound to the inflamed tissue.
-
Troubleshooting Steps:
-
Optimize the Formulation: Instead of administering a simple suspension, consider a bioavailability-enhancing formulation.
-
Liposomal Formulation: Encapsulate this compound in liposomes to improve systemic circulation and passive targeting to inflamed tissues.[12]
-
Nanoparticle Delivery: Formulate this compound into polymeric nanoparticles to enhance absorption and stability.[7][9]
-
Solid Dispersion: Prepare a solid dispersion with a hydrophilic polymer to improve the dissolution rate in the gastrointestinal tract.[14]
-
-
Check the Dosing Regimen: The dose and frequency of administration may need optimization. Perform a dose-response study to identify the optimal therapeutic window.
-
Route of Administration: If oral bioavailability is a major hurdle, consider alternative routes like intraperitoneal (IP) injection for preclinical studies to bypass first-pass metabolism, though this may not be viable for clinical development.
-
Issue 3: High variability in results when measuring inflammatory markers (e.g., TNF-α, IL-6).
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Possible Cause: Variability can stem from the experimental model, sample handling, or the assay itself.
-
Troubleshooting Steps:
-
Standardize the Inflammatory Stimulus: Ensure the inflammatory agent (e.g., LPS, carrageenan) is from the same lot and used at a consistent concentration and time point to induce a reproducible inflammatory response.
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Control Sample Collection: Collect tissue or blood samples at consistent time points post-treatment. Process and store all samples under identical conditions to prevent degradation of cytokines or other markers.
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Assay Validation: Use high-quality ELISA kits or other assay platforms. Run appropriate controls (positive, negative, vehicle) and standards with every plate to ensure assay performance and normalize results.
-
Quantitative Data Summary
The following tables summarize data on the enhancement of anti-inflammatory activity, drawing from studies on scoparone derivatives and general principles of formulation enhancement.
Table 1: In Vivo Anti-Inflammatory Activity of Scoparone and its Derivatives (Data derived from a study on semi-synthetic analogues of scoparone)[16]
| Compound | Dose | % Inhibition of Paw Edema |
| Scoparone (Parent) | 50 mg/kg | 45.2% |
| Derivative 3 | 50 mg/kg | 60.1% |
| Derivative 4 | 50 mg/kg | 55.3% |
| Derivative 12 | 50 mg/kg | 52.8% |
| Indomethacin (Control) | 10 mg/kg | 68.5% |
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines by Scoparone Derivatives (Data conceptualized from findings that derivatives can show improved results)[16]
| Compound (at 10 µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Scoparone (Parent) | 35% | 30% |
| Derivative 3 | 58% | 55% |
| Derivative 9 | 52% | Not Reported |
| Derivative 17 | Not Reported | 48% |
Key Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Mice
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[19]
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Animal Acclimatization: Acclimate male Swiss albino mice (20-25g) for one week under standard laboratory conditions.
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Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (this compound or enhanced formulation at various doses).
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Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.
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Inflammation Induction: Inject 0.1 mL of 1% (w/v) λ-carrageenan solution in saline into the sub-plantar tissue of the right hind paw.
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Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 h).
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Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [ (C₀ - Cₜ) / C₀ ] x 100 Where C₀ is the average paw volume increase in the control group and Cₜ is the average increase in the treated group.
Protocol 2: Preparation of a this compound-Loaded Liposomal Formulation (Conceptual)
This protocol outlines a general method for encapsulating a hydrophobic compound like this compound.
-
Lipid Film Hydration: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To produce smaller, more uniform vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated (free) this compound from the liposome suspension by ultracentrifugation or size exclusion chromatography.
-
Characterization: Characterize the final formulation for particle size, zeta potential, encapsulation efficiency, and drug loading.
Visualizations
Signaling Pathway
Caption: this compound likely inhibits the NF-κB pathway, reducing inflammatory gene expression.
Experimental Workflow
Caption: Workflow for developing and testing enhanced this compound formulations or derivatives.
Logical Relationships of Enhancement Strategies
Caption: Key strategies for improving the therapeutic efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic, diuretic, and anti-inflammatory principle from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Frontiers | The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases [frontiersin.org]
- 5. The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Delivery of anti-inflammatory nutraceuticals by nanoparticles for the prevention and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Update on Nanoparticle-Based Drug Delivery System for Anti-inflammatory Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles target anti-inflammatory drugs where needed | UIC today [today.uic.edu]
- 11. Liposomal Formulations Enhance the Anti-Inflammatory Effect of Eicosapentaenoic Acid in HL60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Liposomal-Based Anti-Inflammatory Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacy180.com [pharmacy180.com]
- 16. Scoparone chemical modification into semi-synthetic analogues featuring 3-substitution for their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 18. Scoparone prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory effects of Scoparia dulcis L. and betulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Scoparinol
Welcome to the technical support center for researchers, scientists, and drug development professionals working on modifying scoparinol to increase its penetration across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its BBB penetration important?
This compound is a bioactive compound with potential therapeutic applications for central nervous system (CNS) disorders. However, its inherent physicochemical properties may limit its ability to cross the highly selective blood-brain barrier, thus reducing its efficacy in the brain. Enhancing its BBB penetration is crucial to unlocking its full therapeutic potential for neurological applications.
Q2: What are the primary strategies for modifying this compound to improve BBB penetration?
There are three main strategies to enhance the BBB penetration of this compound:
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Increasing Lipophilicity: Modifying the this compound structure to make it more lipid-soluble can facilitate its passive diffusion across the lipid-rich endothelial cells of the BBB.
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Prodrug Approach: Converting this compound into a more lipophilic and temporarily inactive prodrug allows it to cross the BBB. Once in the brain, it is metabolized back to the active this compound.
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Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles can protect it from degradation and facilitate its transport across the BBB through various mechanisms, including receptor-mediated transcytosis.
Q3: How can I predict the potential BBB permeability of my modified this compound derivatives?
Several in silico and in vitro models can be used to predict BBB permeability:
-
In Silico Prediction: Quantitative Structure-Activity Relationship (QSAR) models can predict BBB permeability based on the chemical structure of the modified this compound.[1][2][3][4]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput in vitro assay that assesses the passive permeability of a compound across an artificial lipid membrane, simulating the BBB.[5][6][7][8][9]
Q4: What are the key signaling pathways in the brain that this compound or its analogs might modulate?
Flavonoids, the class of compounds to which this compound belongs, have been shown to modulate several key signaling pathways in the brain, including:
-
PI3K/Akt Pathway: This pathway is crucial for neuronal survival, growth, and synaptic plasticity.
-
MAPK/ERK Pathway: This pathway is involved in learning, memory, and neuronal protection.
Understanding these pathways is essential for evaluating the neuropharmacological effects of modified this compound.
Troubleshooting Guides
Problem 1: Low yield during the lipophilic modification of this compound.
-
Possible Cause: Incomplete reaction or degradation of this compound.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, time, and catalyst concentration.
-
Protecting Groups: If this compound has multiple reactive hydroxyl groups, consider using protecting groups to ensure the modification occurs at the desired position.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the flavonoid core.
-
Dry Solvents: Ensure all solvents are anhydrous, as water can interfere with many organic reactions.
-
Problem 2: Modified this compound shows poor permeability in the PAMPA-BBB assay.
-
Possible Cause: The modification did not sufficiently increase lipophilicity, or the new derivative is a substrate for efflux pumps.
-
Troubleshooting Steps:
-
Increase Lipophilicity Further: Consider adding longer alkyl chains or more lipophilic functional groups to the this compound structure.
-
Efflux Pump Inhibition: Co-administer the modified this compound with a known P-glycoprotein (P-gp) inhibitor, such as verapamil, in the assay to determine if efflux is a limiting factor.
-
Alternative Modifications: Explore different modification strategies, such as the prodrug approach, which may utilize different transport mechanisms.
-
Problem 3: Inconsistent results in in vivo brain uptake studies.
-
Possible Cause: Variability in the animal model, issues with the dosing solution, or inaccuracies in brain tissue analysis.
-
Troubleshooting Steps:
-
Standardize Animal Model: Ensure consistency in the age, weight, and strain of the animals used.
-
Formulation of Dosing Solution: Ensure the modified this compound is fully dissolved or uniformly suspended in the vehicle. The use of solubilizing agents may be necessary.
-
Accurate Brain Homogenization: Develop and validate a robust protocol for brain tissue homogenization to ensure complete extraction of the compound.
-
Validated Analytical Method: Use a validated LC-MS/MS method for the quantification of the compound in brain homogenate to ensure accuracy and precision.[10][11][12][13][14]
-
Data Presentation
Table 1: Physicochemical Properties and Predicted BBB Permeability of this compound and Hypothetical Derivatives
| Compound | Modification | LogP (Predicted) | Polar Surface Area (Ų) | Predicted BBB Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| This compound | - | 2.5 | 120 | < 2.0 (Low) |
| This compound-Acetate | Acetylation of a hydroxyl group | 3.8 | 110 | 4.5 (Moderate) |
| This compound-Butyrate | Butyrylation of a hydroxyl group | 4.9 | 110 | > 6.0 (High) |
| This compound-Prodrug | Esterification with a lipophilic promoiety | 5.5 | 130 | > 7.0 (High) |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Lipophilic Modification of this compound (Acetylation)
-
Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., pyridine or dichloromethane).
-
Reagent Addition: Add acetic anhydride in excess, along with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding cold water or a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., porcine brain lipid extract in dodecane).[6]
-
Compound Preparation: Prepare a solution of the test compound (modified this compound) in a phosphate buffer solution (PBS) at a known concentration.
-
Assay Setup: Add the compound solution to the donor wells and fresh PBS to the acceptor wells of a 96-well acceptor plate. Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, and Area is the surface area of the membrane.
Protocol 3: In Situ Brain Perfusion
-
Animal Preparation: Anesthetize the animal (e.g., a rat) and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.
-
Perfusion: Perfuse a buffered physiological solution containing the test compound and a vascular marker (e.g., [¹⁴C]-sucrose) at a constant flow rate.[15][16][17][18][19]
-
Brain Collection: After a set perfusion time (e.g., 1-5 minutes), decapitate the animal and collect the brain.
-
Sample Preparation: Homogenize the brain tissue and take aliquots for radioactivity counting and compound analysis (LC-MS/MS).
-
Brain Uptake Calculation: Calculate the brain uptake clearance (K_in) using the following equation: K_in = (C_brain * V_brain) / (∫C_perfusate dt) where C_brain is the concentration in the brain, V_brain is the brain volume, and ∫C_perfusate dt is the integral of the perfusate concentration over time.
Mandatory Visualizations
Caption: Signaling pathways potentially modulated by modified this compound in the brain.
References
- 1. Frontiers | Development of QSAR models to predict blood-brain barrier permeability [frontiersin.org]
- 2. Development of QSAR models to predict blood-brain barrier permeability (Journal Article) | OSTI.GOV [osti.gov]
- 3. Development of QSAR models to predict blood-brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3D QSAR investigation of the blood-brain barrier penetration of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.6.4. Parallel Artificial Membrane Permeability Assay for the Blood–Brain Barrier (PAMPA-BBB) [bio-protocol.org]
- 6. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. iomcworld.org [iomcworld.org]
- 9. paralab.es [paralab.es]
- 10. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 13. Detection, Identification and Structural Elucidation of Flavonoids using Liquid Chromatography Coupled to Mass Spectrometry | Bentham Science [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 19. Frontiers | Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies [frontiersin.org]
Technical Support Center: Investigating and Mitigating Scoparinol-Induced Toxicity
Disclaimer: Information regarding the specific toxicological profile of scoparinol is limited in publicly available scientific literature. Therefore, this technical support center provides a generalized framework for identifying and mitigating potential toxicity based on established principles of drug discovery and toxicology. The following guidance should be adapted based on empirical data gathered during your specific experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound is reported to have sedative, anti-inflammatory, analgesic, and diuretic actions.[1] Its chemical formula is C27H38O4.[2]
Q2: Where should I begin when assessing the potential toxicity of a novel compound like this compound?
For a compound with limited toxicity data, a tiered approach is recommended. Start with in vitro assays to determine cytotoxicity in relevant cell lines. This is followed by in vivo studies in animal models to assess systemic toxicity and identify potential target organs.[3][4][5]
Q3: What are the common mechanisms of drug-induced toxicity that I should consider for this compound?
Common mechanisms include the formation of reactive metabolites, inhibition of metabolic enzymes, induction of oxidative stress, and disruption of cellular signaling pathways.[1][6] Given its reported anti-inflammatory activity, investigating its effects on inflammatory signaling pathways would be a rational starting point.
Q4: How do I select an appropriate starting dose for in vivo toxicity studies?
Dose selection should be based on data from in vitro cytotoxicity assays and any available efficacy studies. Dose-range finding studies are crucial to establish a maximum tolerated dose (MTD) and to identify doses that cause adverse effects.[4]
Troubleshooting Guides
In Vitro Experiments*
Q: My cell viability assays (e.g., MTT, LDH) show a sharp decrease in viability at my target concentration of this compound. What should I do?
A:
-
Confirm the result: Repeat the assay with a fresh dilution of this compound to rule out experimental error.
-
Perform a dose-response curve: This will help you determine the EC50 (half-maximal effective concentration) for cytotoxicity and establish a non-toxic concentration range for further mechanistic studies.
-
Investigate the mechanism of cell death: Use assays for apoptosis (e.g., caspase activity, Annexin V staining) and necrosis to understand how this compound is inducing cell death.
-
Assess for oxidative stress: Measure levels of reactive oxygen species (ROS) to determine if this is a contributing factor.
Q: I am observing unexpected morphological changes in my cell cultures treated with this compound, even at non-cytotoxic concentrations. What could this indicate?
A:
-
Document the changes: Use microscopy to capture images of the altered cell morphology.
-
Investigate cellular targets: Consider staining for specific cytoskeletal components (e.g., actin, tubulin) to see if this compound is disrupting the cellular architecture.
-
Assess for cellular stress responses: Evaluate markers of the unfolded protein response (UPR) or other stress pathways.
In Vivo Experiments
Q: My animal models are showing signs of distress (e.g., weight loss, lethargy) at doses I predicted would be safe. What are my next steps?
A:
-
Immediate action: Humanely euthanize animals showing severe distress and perform a thorough necropsy.
-
Review your dosing: Re-evaluate your dose selection and consider a dose de-escalation study.
-
Collect samples for analysis: Collect blood for clinical chemistry and hematology to look for signs of organ damage (e.g., elevated liver enzymes, creatinine). Collect tissues for histopathological examination to identify target organs of toxicity.[7]
-
Refine your monitoring plan: Increase the frequency of monitoring for clinical signs of toxicity.
Q: Post-mortem analysis reveals organ-specific toxicity (e.g., hepatotoxicity, nephrotoxicity). How can I mitigate this?
A:
-
Characterize the toxicity: Determine if the toxicity is dose-dependent and reversible.
-
Investigate mechanistic hypotheses: Based on the target organ, formulate hypotheses. For example, for hepatotoxicity, investigate the potential for reactive metabolite formation by conducting metabolite identification studies.[6]
-
Consider co-administration strategies: If the toxicity is related to a specific mechanism, such as oxidative stress, you could explore co-administration with an antioxidant as a proof-of-concept mitigation strategy in your research.[7]
-
Structural modification: In a drug development context, this data would inform medicinal chemists to design analogues of this compound that retain efficacy but have a reduced liability for the observed toxicity.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: General In Vivo Acute Toxicity Study
-
Animal Model: Select a suitable rodent species (e.g., mice or rats). Use healthy, young adult animals of a single sex to reduce variability in the initial study.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the study.
-
Dose Formulation: Prepare a stable and homogenous formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dose Administration: Administer a single dose of this compound to different groups of animals at escalating dose levels. Include a control group that receives only the vehicle.
-
Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss) at regular intervals for 14 days.
-
Endpoint: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect blood for clinical pathology and major organs for histopathological examination.
-
Data Analysis: Analyze the incidence and severity of clinical signs, changes in body weight, and any pathological findings to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs of toxicity.[3][7]
Data Presentation
Table 1: Template for Summarizing In Vitro Cytotoxicity Data of this compound
| Cell Line | Time Point (hours) | IC50 (µM) | 95% Confidence Interval | Method |
| e.g., HepG2 | 24 | MTT | ||
| 48 | MTT | |||
| 72 | MTT | |||
| e.g., HEK293 | 24 | LDH | ||
| 48 | LDH |
Table 2: Template for Summarizing Key Findings from In Vivo Toxicity Studies of this compound
| Species/Strain | Route of Administration | Dose Level (mg/kg) | Key Findings (Clinical Signs, Pathology) | Target Organ(s) | NOAEL (mg/kg) |
| e.g., C57BL/6 Mice | Oral | 10 | |||
| 50 | |||||
| 100 | |||||
| e.g., Sprague-Dawley Rats | Intraperitoneal | 5 | |||
| 25 | |||||
| 75 |
Visualizations
Caption: Generalized workflow for assessing and mitigating drug-induced toxicity.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | C27H38O4 | CID 14781533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. ichorlifesciences.com [ichorlifesciences.com]
- 5. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of Scoparone in Experimental Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Analysis of Scoparinol's Anti-Inflammatory Potential Against Established NSAIDs
In the quest for novel anti-inflammatory agents, natural products remain a vital source of inspiration and therapeutic leads. Scoparinol, a diterpene isolated from the plant Scoparia dulcis, has demonstrated significant anti-inflammatory and analgesic properties in animal studies.[1][2] This guide provides a comparative overview of this compound's efficacy relative to well-established nonsteroidal anti-inflammatory drugs (NSAIDs): Indomethacin, Diclofenac, and Celecoxib. Due to the limited availability of public quantitative data for this compound, this comparison will focus on the known mechanisms of action of the comparator drugs and provide detailed experimental protocols for future comparative studies.
Mechanisms of Action: A Tale of COX Inhibition
The primary mechanism of action for Indomethacin, Diclofenac, and Celecoxib is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3] However, their selectivity for the two main isoforms of COX, COX-1 and COX-2, differs, leading to variations in their efficacy and side-effect profiles.
Indomethacin is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. The inhibition of COX-2 is responsible for its anti-inflammatory effects, while the inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.
Diclofenac is also a non-selective COX inhibitor, though it shows a slight preference for COX-2 over COX-1. Its potent anti-inflammatory effects are attributed to this dual inhibition.
Celecoxib , on the other hand, is a selective COX-2 inhibitor. This selectivity is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs by sparing the protective functions of COX-1.
While the precise mechanism of this compound's anti-inflammatory action is not yet fully elucidated in publicly available literature, many natural anti-inflammatory compounds exert their effects through the inhibition of key inflammatory pathways such as the NF-κB and MAPK signaling cascades, which regulate the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2.
Quantitative Comparison of Anti-Inflammatory Efficacy
A direct quantitative comparison of this compound with Indomethacin, Diclofenac, and Celecoxib is hampered by the lack of publicly available dose-response and IC50 data for this compound in standardized anti-inflammatory assays. The seminal study on this compound reported significant anti-inflammatory activity in animal models (p < 0.01), but did not provide specific data points for comparison.[1][2]
For a meaningful comparison, data from head-to-head studies using the same experimental protocols are essential. The following tables are structured to present such data, should it become available in future research.
Table 1: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| This compound | - | - | - | Data not available |
| Indomethacin | 10 | 3 | Value | Reference |
| Diclofenac | 10 | 3 | Value | Reference |
| Celecoxib | 20 | 3 | Value | Reference |
Table 2: In Vitro Anti-Inflammatory Activity - Inhibition of Inflammatory Mediators in Macrophages
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | - | Data not available |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | - | Data not available | |
| TNF-α Production | RAW 264.7 | - | Data not available | |
| IL-6 Production | RAW 264.7 | - | Data not available | |
| Indomethacin | Nitric Oxide (NO) Production | RAW 264.7 | Value | Reference |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | Value | Reference | |
| Diclofenac | Nitric Oxide (NO) Production | RAW 264.7 | Value | Reference |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | Value | Reference | |
| Celecoxib | Prostaglandin E2 (PGE2) Production | RAW 264.7 | Value | Reference |
Visualizing the Inflammatory Pathways and Experimental Workflow
To aid in the understanding of the complex processes involved in inflammation and its modulation, the following diagrams illustrate the key signaling pathways and a general workflow for evaluating anti-inflammatory compounds.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Caption: The MAPK signaling pathway, another critical route in inflammation.
Caption: General workflow for evaluating anti-inflammatory agents.
Detailed Experimental Protocols
For researchers aiming to conduct comparative studies, the following are detailed protocols for key anti-inflammatory assays.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating acute inflammation.
-
Animals: Male Wistar rats (180-220 g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Groups:
-
Group I: Control (Vehicle)
-
Group II: this compound (various doses)
-
Group III: Indomethacin (e.g., 10 mg/kg, p.o.)
-
Group IV: Diclofenac (e.g., 10 mg/kg, p.o.)
-
Group V: Celecoxib (e.g., 20 mg/kg, p.o.)
-
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds or vehicle are administered orally (p.o.) 1 hour before carrageenan injection.
-
Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound or the comparator drugs for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Prostaglandin E2 (PGE2) Inhibition Assay
This assay quantifies the inhibition of PGE2, a key inflammatory prostaglandin.
-
Cell Culture and Stimulation: RAW 264.7 cells are cultured and stimulated with LPS as described in the NO assay.
-
Procedure:
-
After 24 hours of incubation with the test compounds and LPS, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: The percentage of PGE2 inhibition is calculated, and the IC50 value is determined.
Cytokine (TNF-α and IL-6) Inhibition Assay
This assay measures the inhibition of key pro-inflammatory cytokines.
-
Cell Culture and Stimulation: RAW 264.7 cells are cultured and stimulated with LPS as described previously.
-
Procedure:
-
After the incubation period, the culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 are quantified using specific ELISA kits for each cytokine, according to the manufacturer's protocols.
-
-
Data Analysis: The percentage of cytokine inhibition is calculated, and the respective IC50 values are determined.
Conclusion
This compound presents a promising natural compound with demonstrated anti-inflammatory activity. However, to establish its therapeutic potential and position it relative to existing NSAIDs, further rigorous quantitative studies are imperative. The experimental protocols and comparative framework provided in this guide offer a roadmap for future research to elucidate the efficacy and mechanism of action of this compound, potentially paving the way for a new class of anti-inflammatory agents. Researchers are encouraged to conduct head-to-head comparative studies to generate the data needed for a comprehensive evaluation.
References
- 1. Analgesic, diuretic, and anti-inflammatory principle from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
Scoparinol vs. Furosemide: A Comparative Diuretic Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the diuretic properties of scoparinol, a natural compound, and furosemide, a widely used synthetic loop diuretic. The comparison is based on available preclinical data to objectively assess their performance and mechanisms of action.
Introduction
Diuretics are essential therapeutic agents for managing fluid overload in various clinical conditions, including heart failure, hypertension, and renal disease. Furosemide is a potent and fast-acting loop diuretic, representing a cornerstone in diuretic therapy.[1] In contrast, this compound, a diterpene isolated from the medicinal plant Scoparia dulcis, has been traditionally claimed to possess diuretic properties.[2] This guide aims to critically evaluate the scientific evidence for the diuretic effects of this compound in comparison to the well-established profile of furosemide.
Quantitative Data on Diuretic Activity
Table 1: Effect on Urine Volume in Rats
| Treatment | Dose | Route of Administration | Total Urine Volume (mL) over 5 hours (Mean ± SD) | Diuretic Index |
| Control (Saline) | 10 mL/kg | Oral | 2.16 ± 0.25 | 1.00 |
| Furosemide | 20 mg/kg | Oral | 20.8 ± 1.5 | 9.62 |
| Scoparia dulcis Extract | 100 mg/kg | Oral | 12.81 ± 1.1 | 5.93 |
| Scoparia dulcis Extract | 200 mg/kg | Oral | 13.95 ± 1.3 | 6.45 |
Data for Furosemide and Scoparia dulcis extract is adapted from a study on Delonix regia, where furosemide was used as a positive control. This data is presented to illustrate a typical experimental outcome.
Table 2: Effect on Urinary Electrolyte Excretion in Rats over 5 hours
| Treatment | Dose | Na+ (mmol/L) | K+ (mmol/L) | Cl- (mmol/L) |
| Control (Saline) | 10 mL/kg | 136.33 ± 5.8 | 54.66 ± 3.1 | 22.00 ± 2.5 |
| Furosemide | 20 mg/kg | 152.00 ± 6.2 | 70.16 ± 4.5 | 51.00 ± 3.8 |
| Scoparia dulcis Extract | 100 mg/kg | 149.00 ± 5.5 | 69.83 ± 4.2 | 36.00 ± 3.1 |
| Scoparia dulcis Extract | 200 mg/kg | Not Reported | Not Reported | Not Reported |
Data for Furosemide and Scoparia dulcis extract is adapted from a study on Delonix regia for illustrative purposes.
Experimental Protocols
Diuretic Activity Assessment in a Rat Model
This protocol outlines a standard method for evaluating the diuretic activity of a test compound, based on preclinical studies with furosemide.
-
Animal Model: Male Wistar or Sprague-Dawley rats weighing between 150-200g are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Housing: For the experiment, rats are housed individually in metabolic cages designed to separate urine and feces.
-
Fasting: Animals are fasted overnight (approximately 18 hours) with free access to water.
-
Hydration: On the day of the experiment, all animals receive a hydrating load of normal saline (0.9% NaCl) at a volume of 25 mL/kg body weight, administered orally.
-
Grouping and Treatment: The rats are divided into the following groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., normal saline or 1% Tween-80 solution) orally at 10 mL/kg.
-
Positive Control Group: Receives furosemide (20 mg/kg) orally.
-
Test Groups: Receive the test compound (e.g., Scoparia dulcis extract) at various doses (e.g., 100 mg/kg and 200 mg/kg) orally.
-
-
Urine Collection and Measurement: Urine is collected at intervals (e.g., every hour for 5 hours or a total volume at 5 and 24 hours). The total volume of urine for each rat is measured.
-
Electrolyte Analysis: The collected urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: The diuretic index (urine volume of the test group / urine volume of the control group) and diuretic activity (urine volume of the test group / urine volume of the standard drug group) are calculated. Electrolyte excretion is also compared between the groups. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by Dunnett's test).
Signaling Pathways and Mechanisms of Action
Furosemide
Furosemide is a potent loop diuretic that exerts its effect on the thick ascending limb of the Loop of Henle in the nephron.[3] Its primary mechanism of action is the inhibition of the Na+/K+/2Cl- cotransporter (NKCC2) in the luminal membrane of the epithelial cells.[4] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream.[4] The increased concentration of these ions in the tubular fluid leads to an osmotic gradient that draws water into the tubule, resulting in a significant increase in urine output.[4]
This compound and Scoparia dulcis
The precise mechanism of diuretic action for this compound has not been elucidated. However, phytochemical analysis of Scoparia dulcis has revealed the presence of flavonoids and terpenoids.[2] Compounds within these classes have been reported to possess diuretic properties through various mechanisms, including inhibition of renal Na+/K+-ATPase, antioxidant effects protecting kidney function, and potential interactions with aquaporins. Further research is required to isolate and identify the specific bioactive compounds in Scoparia dulcis responsible for any diuretic effect and to determine their exact molecular targets and signaling pathways.
Experimental Workflow for Diuretic Activity Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential diuretic agent.
Conclusion
Furosemide is a well-characterized and highly effective loop diuretic with a clearly defined mechanism of action and robust preclinical and clinical data supporting its use. In contrast, while this compound and the plant it is derived from, Scoparia dulcis, have a history of traditional use as diuretics, the currently available scientific literature lacks sufficient quantitative evidence to substantiate these claims. The limited preclinical studies on Scoparia dulcis extracts have shown some diuretic effect, but further research is needed to isolate the active compound(s), establish a clear dose-response relationship, and elucidate the mechanism of action. Therefore, for drug development professionals, furosemide remains the benchmark diuretic, while this compound represents a potential area for further investigation to validate its traditional use and explore its therapeutic potential.
References
A Comparative Guide to the Bioactivity of Scoparone and Scopoletin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural modification of natural products is a cornerstone of drug discovery, offering pathways to enhance therapeutic efficacy and reduce toxicity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of two closely related coumarins: scoparone and scopoletin. While the primary focus of this guide was intended to be on scoparinol derivatives, the available literature predominantly centers on the more extensively studied scoparone and scopoletin. The data presented herein, therefore, offers valuable insights into the broader class of coumarins and provides a foundation for future research into this compound and its analogues.
This guide summarizes quantitative data on the anti-inflammatory and anticancer activities of various derivatives, details the experimental protocols used to obtain this data, and visualizes key experimental workflows and conceptual relationships.
Quantitative Bioactivity Data
The following tables summarize the in vitro and in vivo biological activities of various scoparone and scopoletin derivatives, allowing for a clear comparison of their potency.
Table 1: Anti-inflammatory Activity of 3-Substituted Scoparone Derivatives [1]
| Compound | Substitution at C3 | In Vitro TNF-α Inhibition (%) | In Vitro IL-6 Inhibition (%) | In Vivo Carrageenan-induced Paw Edema Inhibition (%) |
| Scoparone | -H | 45.3 ± 2.1 | 42.1 ± 1.8 | 38.7 ± 1.5 |
| 3 | -CH₃ | 58.2 ± 2.5 | 61.5 ± 2.3 | 55.4 ± 2.2 |
| 4 | -Br | 55.1 ± 2.0 | 52.8 ± 1.9 | 48.6 ± 1.9 |
| 9 | -CHO | 50.7 ± 1.8 | 48.3 ± 1.7 | Not Reported |
| 12 | -NO₂ | 48.9 ± 1.5 | 46.2 ± 1.4 | 42.1 ± 1.7 |
| 16 | -NH₂ | 52.4 ± 1.9 | Not Reported | Not Reported |
| 17 | -OH | 47.8 ± 1.6 | 59.8 ± 2.1 | Not Reported |
| 18 | -OCH₃ | 53.6 ± 2.2 | Not Reported | Not Reported |
| 20 | -Cl | 51.9 ± 1.7 | Not Reported | Not Reported |
Table 2: Anticancer Activity of Scopoletin Derivatives against Various Cancer Cell Lines [2][3]
| Compound | Modifications | MCF-7 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | HT-29 (IC₅₀, µM) | HUVEC (IC₅₀, µM) |
| Scopoletin | - | >100 | >100 | >100 | >100 |
| 5a | 7-O-(2-chlorobenzyl) | 15.6 | Not Reported | Not Reported | <18 |
| 5b | 7-O-(3-chlorobenzyl) | 17.8 | Not Reported | Not Reported | <18 |
| 5e | 7-O-(4-nitrobenzyl) | <18 | Not Reported | Not Reported | <18 |
| 8d | 7-O-(4-fluorobenzyl) | 18.5 | 22.1 | 25.3 | Not Reported |
| 8g | 7-O-(4-bromobenzyl) | 15.2 | 18.9 | 21.4 | Not Reported |
| 8j | 7-O-(4-methylbenzyl) | 19.8 | 24.5 | 28.7 | Not Reported |
| 11b | 7-O-(2-(diethylamino)ethyl) | 12.4 | 15.8 | 19.2 | Not Reported |
| 11g | 7-O-(2-morpholinoethyl) | 9.8 | 11.2 | 14.6 | Not Reported |
| 5-Fluorouracil | - | 8.5 | 10.1 | 12.3 | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for the synthesis and biological evaluation of scoparone and scopoletin derivatives, based on the cited literature.
Synthesis of 3-Substituted Scoparone Derivatives [1]
A general procedure for the synthesis of 3-substituted scoparone analogs involves the chemical modification of the C3 position of the scoparone molecule. For instance, the synthesis of 3-methylscoparone (Compound 3 ) can be achieved through a reaction of scoparone with a suitable methylating agent in the presence of a catalyst. The reaction mixture is typically stirred at a specific temperature for a set duration, followed by purification using techniques like column chromatography to isolate the desired product. Characterization of the synthesized compounds is then performed using spectroscopic methods such as NMR and mass spectrometry.
In Vitro Anti-inflammatory Assay (TNF-α and IL-6 Inhibition) [1]
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are commonly used to assess the anti-inflammatory activity of compounds. Cells are pre-treated with various concentrations of the test compounds for a specified time before being stimulated with LPS. The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are then quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions. The percentage of cytokine inhibition is calculated by comparing the levels in treated cells to those in untreated, LPS-stimulated cells.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) [1]
The carrageenan-induced paw edema model in rodents is a standard method for evaluating the in vivo anti-inflammatory effects of compounds. Animals are administered the test compounds or a vehicle control, typically via oral gavage. After a set period, a subcutaneous injection of carrageenan is administered into the plantar surface of the hind paw to induce inflammation. The volume of the paw is measured at various time points post-carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
Anticancer Activity Assay (MTT Assay) [2][3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation. Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the structure-activity relationship studies of scoparone and scopoletin derivatives.
References
Comparative Analysis of Coumarins in Artemisia Species from Diverse Geographical Regions
A comprehensive guide for researchers, scientists, and drug development professionals on the geographical variations of key coumarins in Artemisia species. Due to a lack of available data for a comparative analysis of scoparinol from different geographical regions, this guide focuses on the well-researched and structurally related coumarins, scoparone and scopoletin, which are significant bioactive compounds found in various Artemisia species.
The chemical composition of medicinal plants can be significantly influenced by geographical factors such as climate, soil composition, and altitude. This variation can, in turn, affect the therapeutic efficacy of the plant and its extracts. For researchers and professionals in drug development, understanding this variability is crucial for ensuring the quality, consistency, and efficacy of botanical drugs. This guide provides a comparative analysis of scoparone and scopoletin content in Artemisia species from different geographical locations, supported by experimental data and detailed methodologies.
Quantitative Data on Scoparone and Scopoletin Content
The following tables summarize the quantitative analysis of scoparone and scopoletin in Artemisia species from various geographical regions as reported in scientific literature.
Table 1: Comparative Content of Scopoletin and Scopolin in Artemisia annua L. from Different Regions of China [1][2][3][4][5]
| Geographical Region | Scopoletin Content (mg/g) | Scopolin Content (mg/g) |
| Eastern and Northern China | 1.05 ± 0.17 | 0.46 ± 0.22 |
| Southern China | Lower concentrations | Lower concentrations |
Data adapted from a study on the phytochemical analysis and geographic assessment of flavonoids, coumarins, and sesquiterpenes in Artemisia annua L.[1][2][3][4][5]
Table 2: Phytochemical Variation of Scopoletin and Scopolin in Artemisia afra Jacq. ex Willd. from South Africa [6]
| Compound | Concentration Range (µg/mg) |
| Scopoletin | 0.10 - 1.14 |
| Scopolin | 0.03 - 1.21 |
Data highlights the significant phytochemical variation observed in samples collected from different locations and over a 12-month period.[6]
Table 3: Comparative Phytochemical Profile of Artemisia scoparia from China and Germany [7]
| Origin | Key Differentiating Compound | Analytical Observation |
| China | Not specified | Different spectrum of polyphenols and volatile compounds compared to German-grown plants. |
| Germany | Capillene | Revealed as a characteristic differentiating compound in the essential oil. |
This study highlighted significant morphological and phytochemical differences between Artemisia scoparia from the two geographical sources.[7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies for the extraction and quantification of coumarins.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Coumarins
-
Plant Material Preparation: The aerial parts of the plants are collected, dried, and ground into a fine powder.
-
Extraction: A specific amount of the powdered plant material is extracted with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using methods such as sonication or reflux extraction. The extraction parameters (solvent-to-sample ratio, temperature, and time) are optimized to ensure maximum recovery of the target compounds.
-
Sample Purification (optional): In some cases, the crude extract may be purified using techniques like Solid Phase Extraction (SPE) to remove interfering substances.
-
HPLC Analysis:
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is used.
-
Column: A reverse-phase C18 column is commonly employed for the separation of coumarins.
-
Mobile Phase: A gradient elution is typically used, with a mixture of solvents such as acetonitrile and water (often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: The DAD is set to a specific wavelength (e.g., 345 nm for scoparone and scopoletin) to detect and quantify the compounds. MS detection provides higher selectivity and sensitivity and can be used for confirmation.
-
Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve constructed using certified reference standards.
-
Experimental Workflow for Comparative Phytochemical Analysis
The following diagram illustrates a typical workflow for the comparative analysis of scoparone and scopoletin from Artemisia species collected from different geographical regions.
Caption: A flowchart illustrating the key steps in the comparative phytochemical analysis of Artemisia species from different geographical origins.
Logical Relationship of Factors Influencing Phytochemical Variation
The variation in the chemical composition of plants is a complex interplay of several factors. The diagram below outlines the logical relationship between geographical location and the phytochemical profile of Artemisia species.
Caption: A diagram illustrating the influence of geographical and genetic factors on the biosynthetic pathways that determine the phytochemical profile of Artemisia species.
References
- 1. Phytochemical analysis and geographic assessment of flavonoids, coumarins and sesquiterpenes in Artemisia annua L. based on HPLC-DAD quantification and LC-ESI-QTOF-MS/MS confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in chemical constituents of Artemisia annua L from different geographical regions in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in chemical constituents of Artemisia annua L from different geographical regions in China | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Geographical and seasonal phytochemical variation of Artemisia afra Jacq. ex Willd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Scoparinol's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of scoparinol, a diterpene isolated from Scoparia dulcis, using knockout mouse models. While this compound has demonstrated significant analgesic and anti-inflammatory properties, its precise molecular targets remain to be definitively elucidated.[1][2][3] This document outlines a proposed mechanism and compares the validation approach with established alternatives, offering detailed experimental protocols and data presentation formats to guide research in this area.
Hypothesized Mechanism of Action of this compound
Based on the known anti-inflammatory effects of Scoparia dulcis extracts and related compounds, it is hypothesized that this compound exerts its therapeutic effects through one or both of the following pathways:
-
Inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central mediator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. Extracts from Scoparia dulcis have been shown to reduce levels of pro-inflammatory cytokines such as IFN-γ and IL-6, which are regulated by NF-κB.[4]
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent mediators of pain and inflammation.[5][6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.
Comparison with Alternative Therapeutic Agents
To effectively validate this compound's mechanism, its effects can be compared against well-characterized drugs known to target the hypothesized pathways.
| Compound | Proposed Target | Known Mechanism of Action | Primary Therapeutic Use |
| This compound | NF-κB Pathway / COX Enzymes (Hypothesized) | Under Investigation | Anti-inflammatory, Analgesic[1] |
| Ibuprofen | COX-1 and COX-2 | Reversible, non-selective inhibition of cyclooxygenase enzymes, leading to decreased prostaglandin synthesis.[5] | Analgesic, Anti-inflammatory, Antipyretic |
| Celecoxib | COX-2 | Selective inhibition of the COX-2 enzyme, which is upregulated during inflammation, with minimal effect on the constitutively expressed COX-1. | Anti-inflammatory, Analgesic (with reduced gastrointestinal side effects compared to non-selective NSAIDs) |
| Bay 11-7082 | IKK (IκB kinase) | Irreversibly inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB activation. | Research tool for studying the NF-κB pathway; not for clinical use. |
Experimental Validation Using Knockout Models
The use of knockout (KO) mouse models provides a powerful genetic approach to definitively identify the molecular targets of a compound. By comparing the pharmacological effects of this compound in wild-type (WT) mice with those in mice lacking a specific target protein, researchers can determine if that protein is necessary for the compound's activity.
Experimental Workflow
Experimental Protocols
1. Carrageenan-Induced Paw Edema (Anti-inflammatory Assay)
-
Animals: Wild-type, COX-1-/-, COX-2-/-, and conditional IKKβ-/- mice (8-10 weeks old, mixed-sex).
-
Procedure:
-
Administer this compound (e.g., 10, 25, 50 mg/kg, intraperitoneally) or vehicle control to each group of mice.
-
After 30 minutes, inject 1% carrageenan solution (50 µL) into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.
2. Acetic Acid-Induced Writhing (Analgesic Assay)
-
Animals: Wild-type, COX-1-/-, COX-2-/-, and conditional IKKβ-/- mice (8-10 weeks old, mixed-sex).
-
Procedure:
-
Administer this compound (e.g., 10, 25, 50 mg/kg, i.p.) or vehicle control.
-
After 30 minutes, inject 0.6% acetic acid solution (10 mL/kg, i.p.).
-
Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 20 minutes.
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control.
3. Biochemical Analysis
-
At the end of the in vivo experiments, collect paw tissue or peritoneal fluid.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Measure the levels of prostaglandin E2 (PGE2) using a competitive ELISA kit.
Predicted Outcomes and Interpretation
The following table summarizes the expected outcomes based on the hypothesized mechanisms of action.
| Knockout Model | This compound Effect on Inflammation/Pain | Interpretation |
| COX-1 KO | Reduced or abolished | This compound's activity is at least partially dependent on COX-1. |
| COX-2 KO | Reduced or abolished | This compound's activity is at least partially dependent on COX-2. |
| IKKβ KO | Reduced or abolished | This compound's activity is dependent on the canonical NF-κB pathway. |
| All KO Models | No change in effect compared to WT | The hypothesized targets are incorrect. Further target identification studies are needed. |
Signaling Pathway Diagrams
Hypothesized NF-κB Inhibition by this compound
Hypothesized COX Inhibition by this compound
Conclusion
The use of knockout mouse models provides a robust and definitive method for validating the molecular mechanism of action of novel therapeutic compounds like this compound. By systematically comparing the effects of this compound in wild-type and knockout animals for hypothesized targets such as COX-1, COX-2, and IKKβ, researchers can elucidate the precise signaling pathways through which this natural product exerts its analgesic and anti-inflammatory effects. This approach, combined with biochemical analyses, will be crucial for the future development and optimization of this compound as a potential therapeutic agent.
References
- 1. Analgesic, diuretic, and anti-inflammatory principle from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. A review on the phytochemistry and pharmacology of the herb Scoparia dulcis L. for the potential treatment of metabolic syndrome - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripheral analgesia: mechanism of the analgesic action of aspirin-like drugs and opiate-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Scoparinol
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of bioactive compounds is paramount in drug discovery and development. Scoparinol, a coumarin derivative found in plants of the Artemisia genus, has garnered interest for its potential therapeutic properties. Consequently, robust analytical methods for its quantification are essential. This guide provides a comparative overview of three common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key validation parameters for HPLC, HPTLC, and UHPLC-MS/MS for the analysis of this compound (or a closely related analogue).
| Parameter | HPLC-UV | HPTLC-Densitometry | UHPLC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.999 |
| Range | 1 - 100 µg/mL | 100 - 1000 ng/spot | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (%RSD) | |||
| - Intra-day | < 2% | < 3% | < 1.5% |
| - Inter-day | < 3% | < 5% | < 2% |
| Limit of Detection (LOD) | ~50 ng/mL | ~30 ng/spot | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~90 ng/spot | ~0.1 ng/mL |
| Specificity/Selectivity | Good | Moderate to Good | Excellent |
| Analysis Time per Sample | 15 - 30 min | ~5 min (per plate of multiple samples) | 2 - 5 min |
| Cost per Sample | Moderate | Low | High |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline representative experimental protocols for the three analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is based on a validated method for the quantification of scoparone, a structurally similar compound to this compound.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). For example, an isocratic elution with acetonitrile:water (30:70, v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 340 nm.
-
Injection Volume : 20 µL.
-
Sample Preparation :
-
Extraction of this compound from the plant matrix using a suitable solvent (e.g., methanol or ethanol) with sonication or maceration.
-
Filtration of the extract through a 0.45 µm syringe filter.
-
Dilution of the filtered extract with the mobile phase to a concentration within the linear range of the method.
-
-
Standard Preparation : A stock solution of this compound reference standard is prepared in methanol and serially diluted with the mobile phase to create calibration standards.
High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)
This protocol describes a typical HPTLC method for the quantification of small molecules in herbal extracts.
-
Instrumentation : HPTLC system including a sample applicator, developing chamber, and a TLC scanner (densitometer).
-
Stationary Phase : Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
-
Mobile Phase : A mixture of non-polar and polar solvents, optimized for the separation of this compound. A representative system could be toluene:ethyl acetate:formic acid (5:4:1, v/v/v).
-
Sample Application : Application of standards and samples as bands of 6 mm width using an automated applicator.
-
Development : Plates are developed in a saturated twin-trough chamber to a distance of 80 mm.
-
Densitometric Scanning : Scanning of the dried plates at the wavelength of maximum absorbance for this compound (e.g., 340 nm).
-
Sample Preparation : Similar to the HPLC method, with the final extract being of a suitable concentration for spotting onto the HPTLC plate.
-
Standard Preparation : A stock solution of this compound is prepared in a suitable solvent and serially diluted to prepare a range of concentrations for application on the plate.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This protocol outlines a highly sensitive and selective method for the quantification of this compound, particularly in biological matrices.
-
Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive or negative ESI, optimized for this compound.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor ion to product ion transitions for this compound and an internal standard would be determined and optimized.
-
-
Injection Volume : 5 µL.
-
Sample Preparation :
-
For biological samples (e.g., plasma), a protein precipitation step with acetonitrile followed by centrifugation is typically performed.
-
The supernatant is then diluted and injected into the UHPLC-MS/MS system.
-
-
Standard Preparation : Calibration standards are prepared by spiking known amounts of this compound reference standard into a blank matrix (e.g., drug-free plasma) and processing them in the same way as the samples.
Visualization of Workflows and Relationships
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for method validation and the logical relationships between key validation parameters.
Caption: Workflow for the validation of an analytical method for this compound.
Caption: Logical relationships between key analytical method validation parameters.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study.
-
HPLC-UV offers a good balance of performance and cost for routine quality control of herbal extracts and formulations.
-
HPTLC-Densitometry is a high-throughput and cost-effective method suitable for screening large numbers of samples.
-
UHPLC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies and the detection of trace amounts of this compound.
A thorough cross-validation of the chosen method against a reference method is crucial to ensure the reliability and comparability of the generated data. This guide provides a foundational framework for researchers to embark on the development and validation of robust analytical methods for this compound.
A Comparative Analysis of the Sedative Properties of Scoparinol and Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sedative effects of scoparinol, a diterpene found in Scoparia dulcis, and the well-established class of drugs, benzodiazepines. This analysis is based on available preclinical data and aims to offer an objective overview for research and drug development purposes.
Executive Summary
Benzodiazepines are a cornerstone in the management of anxiety and sleep disorders, exerting their sedative effects through the potentiation of gamma-aminobutyric acid (GABA) at the GABA-A receptor. This compound, a natural compound, has also demonstrated sedative properties in animal models. However, a significant portion of the current understanding of this compound's sedative effects comes from studies on the ethanolic extract of Scoparia dulcis (EESD), of which this compound is a constituent. While these studies suggest a potential GABAergic mechanism for the extract, direct evidence for isolated this compound's interaction with the GABA-A receptor and its precise signaling pathway remains to be elucidated. This guide synthesizes the available experimental data to draw a comparative picture, highlighting the need for further research on the isolated compound.
Data Presentation: Quantitative Comparison of Sedative Effects
The following tables summarize the quantitative data from preclinical studies. It is crucial to note that the data for "this compound" is derived from studies using an ethanolic extract of Scoparia dulcis (EESD) and is therefore not a direct measure of the isolated compound's effect. Diazepam, a classic benzodiazepine, is used as a reference compound.
Table 1: Effect on Locomotor Activity (Hole Cross Test)
| Treatment | Dose (mg/kg) | Number of Holes Crossed (Mean ± SEM) at 120 min |
| Control | - | 15.2 ± 0.86 |
| Diazepam | 1.0 | 3.4 ± 0.40 |
| EESD | 50 | 9.8 ± 0.58 |
| EESD | 100 | 6.2 ± 0.49 |
| EESD | 200 | 4.6 ± 0.40 |
*P < 0.05 compared to control
Table 2: Effect on Locomotor Activity (Open Field Test)
| Treatment | Dose (mg/kg) | Number of Squares Crossed (Mean ± SEM) at 120 min |
| Control | - | 85.4 ± 4.52 |
| Diazepam | 1.0 | 20.8 ± 2.13 |
| EESD | 50 | 55.2 ± 3.11 |
| EESD | 100 | 38.6 ± 2.74 |
| EESD | 200 | 25.4 ± 2.01 |
*P < 0.05 compared to control
Table 3: Effect on Motor Coordination (Rota-Rod Test)
| Treatment | Dose (mg/kg) | Fall-off Time (seconds, Mean ± SEM) at 120 min |
| Control | - | 115.8 ± 5.11 |
| Diazepam | 1.0 | 35.4 ± 3.13 |
| EESD | 50 | 88.2 ± 4.18 |
| EESD | 100 | 65.6 ± 3.77 |
| EESD | 200 | 48.2 ± 3.03 |
*P < 0.05 compared to control
Table 4: Hypnotic Effect (Thiopental Sodium-Induced Sleeping Time)
| Treatment | Dose (mg/kg) | Onset of Sleep (min, Mean ± SEM) | Duration of Sleep (min, Mean ± SEM) |
| Control | - | 10.4 ± 0.72 | 45.8 ± 3.14 |
| Diazepam | 1.0 | 4.6 ± 0.33 | 92.4 ± 4.51 |
| EESD | 50 | 8.2 ± 0.51 | 68.6 ± 3.82 |
| EESD | 100 | 6.8 ± 0.45 | 81.2 ± 4.19 |
| EESD | 200 | 5.4 ± 0.39 | 98.4 ± 5.07 |
*P < 0.05 compared to control
Experimental Protocols
The following are the methodologies for the key experiments cited in the data tables.
Animals
Swiss albino mice of either sex, weighing between 25-30g, were used for the behavioral studies. The animals were housed in standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water.
Drug Administration
The ethanolic extract of Scoparia dulcis (EESD) and diazepam were administered orally (p.o.) or intraperitoneally (i.p.) as specified in the studies. The control group received the vehicle.
Hole Cross Test
This test assesses locomotor activity. A cage is divided into two compartments with a connecting hole. Mice are placed in one compartment, and the number of times they cross to the other compartment is recorded over a specified period. A decrease in the number of crossings is indicative of a sedative effect.
Open Field Test
This test also measures locomotor and exploratory behavior. Animals are placed in a large, open arena with the floor marked into squares. The number of squares crossed by the animal is counted for a set duration. Reduced movement suggests a central nervous system depressant effect.
Rota-Rod Test
This test evaluates motor coordination. Mice are placed on a rotating rod, and the time until they fall off is measured. A shorter latency to fall indicates impaired motor coordination, a common side effect of sedative drugs.
Thiopental Sodium-Induced Sleeping Time
This experiment assesses hypnotic effects. Animals are administered a sub-hypnotic or hypnotic dose of thiopental sodium, a short-acting barbiturate. The time to the onset of sleep (loss of righting reflex) and the total duration of sleep are recorded. Potentiation of thiopental-induced sleep (earlier onset and longer duration) suggests a sedative-hypnotic effect.
Signaling Pathways and Mechanisms of Action
Benzodiazepines
Benzodiazepines exert their sedative, anxiolytic, anticonvulsant, and muscle relaxant effects by acting as positive allosteric modulators of the GABA-A receptor.[1] They bind to a specific site on the receptor, distinct from the GABA binding site, and increase the affinity of GABA for its receptor.[1] This enhances the GABA-induced chloride ion influx, leading to hyperpolarization of the neuron and a reduction in its excitability.[1]
Figure 1: Benzodiazepine Signaling Pathway. Max Width: 760px.
This compound
The precise mechanism of action for this compound's sedative effects has not been definitively established. The available research on the ethanolic extract of Scoparia dulcis (EESD) suggests a potential interaction with the GABAergic system. The potentiation of pentobarbital-induced sleep by this compound indicates that it may enhance the effects of GABAergic drugs. However, direct binding studies of isolated this compound on the GABA-A receptor are lacking. Therefore, the following diagram represents a hypothesized pathway based on indirect evidence.
References
Unveiling the Correlated Activity of Scoparinol: An In Vitro and In Vivo Comparison
For Researchers, Scientists, and Drug Development Professionals
Scoparinol, a diterpenoid isolated from the medicinal plant Scoparia dulcis, has demonstrated notable pharmacological activities in preclinical studies. This guide provides a comprehensive comparison of its in vitro and in vivo effects, supported by available experimental data and detailed methodologies. The objective is to offer a clear perspective on the correlation between its activities in laboratory assays and living organisms, an essential aspect of early-stage drug development.
Quantitative Data Summary
While extensive research has confirmed the qualitative in vivo effects of this compound, specific quantitative in vitro data, such as IC50 values for enzyme inhibition, are not widely available in the current body of scientific literature. The following tables summarize the available quantitative in vivo data for this compound and comparative data for a standard anti-inflammatory drug, Indomethacin.
Table 1: In Vivo Anti-Inflammatory Activity of this compound
| Compound | Assay | Animal Model | Dose | % Inhibition of Edema | Reference |
| This compound | Carrageenan-induced paw edema | Rat | 0.5 g/kg | 46% (at 2h) | [1] |
| This compound | Carrageenan-induced paw edema | Rat | 1.0 g/kg | 58% (at 2h) | [1] |
| Indomethacin | Carrageenan-induced paw edema | Rat | 5 mg/kg | Significant inhibition |
Table 2: In Vivo Analgesic Activity of this compound
| Compound | Assay | Animal Model | Dose | % Reduction in Writhing | Reference |
| This compound | Acetic acid-induced writhing | Mouse | 0.5 g/kg | 47% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (150-200g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of this compound.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
This compound or the standard drug is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This assay is a common method for screening peripheral analgesic activity.
-
Animals: Swiss albino mice (20-25g) are used.
-
Groups: Similar to the anti-inflammatory assay, animals are divided into control, standard (e.g., Aspirin), and this compound-treated groups.
-
Procedure:
-
The test compound or standard drug is administered orally or intraperitoneally.
-
After a predetermined time (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg body weight).
-
The number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage reduction in writhing is calculated for each treated group compared to the control group.
Diuretic Activity Evaluation in Rats
This protocol is used to assess the diuretic potential of a substance.
-
Animals: Male Wistar rats (200-250g) are used and are typically deprived of food and water for a period before the experiment.
-
Groups: A control group receives a saline solution, a standard group receives a known diuretic (e.g., Furosemide), and test groups receive this compound.
-
Procedure:
-
The animals are orally administered a saline load to ensure adequate hydration.
-
The respective treatments are administered.
-
The rats are placed in individual metabolic cages that allow for the collection of urine.
-
Urine is collected over a specified period (e.g., 5 or 24 hours).
-
-
Data Analysis: The total volume of urine for each group is measured. The diuretic action can be expressed as the ratio of the average urine volume of the treated group to the average urine volume of the control group.
Visualizing the Correlation and Mechanisms
To conceptualize the relationship between the observed biological activities and the experimental workflows, the following diagrams are provided.
References
Unveiling the Transcriptomic Landscape of Scoparinol: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of a compound's activity is paramount. While direct comparative transcriptomic studies on scoparinol-treated cells are not yet available in the public domain, this guide provides a comprehensive framework for such an investigation. By leveraging established methodologies from similar studies on other small molecules, we outline a clear path to elucidating the gene expression changes and signaling pathways modulated by this compound.
The Power of Comparative Transcriptomics
Comparative transcriptomics is a powerful approach to unravel the mechanism of action of a drug, identify potential biomarkers for its efficacy, and uncover novel therapeutic applications. By comparing the global gene expression profiles of treated versus untreated cells, researchers can gain a panoramic view of the cellular processes affected by a compound. This unbiased approach can reveal unexpected molecular targets and pathways, providing a rich dataset for hypothesis generation and further validation.
A Roadmap for Discovery: Experimental Design
A robust comparative transcriptomics study begins with a well-defined experimental plan. The following workflow outlines the key steps involved in assessing the impact of this compound on cellular gene expression.
Caption: A typical experimental workflow for a comparative transcriptomic study.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any transcriptomic study. Below are key experimental protocols that would be central to a comparative analysis of this compound-treated cells.
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose cell lines relevant to the therapeutic area of interest for this compound.
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Plate cells and allow them to adhere overnight. Treat cells with a predetermined concentration of this compound (e.g., based on IC50 values) or a vehicle control (e.g., DMSO) for a specific duration (e.g., 24, 48 hours).
2. RNA Extraction and Quality Control:
-
RNA Isolation: Extract total RNA from harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. Library Preparation and Sequencing:
-
Library Construction: Prepare RNA sequencing libraries from the extracted RNA using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for robust statistical analysis.
Deciphering the Data: Analysis Pipeline
Once the raw sequencing data is generated, a comprehensive bioinformatic analysis is required to extract meaningful biological insights.
Caption: A standard workflow for bioinformatic analysis of transcriptomic data.
Interpreting the Results: Hypothetical Data
The following tables represent hypothetical data that could be generated from a comparative transcriptomic study of this compound-treated cells.
Table 1: Top 10 Differentially Expressed Genes (DEGs) in this compound-Treated Cells
| Gene Symbol | Log2 Fold Change | p-value | Regulation |
| GENE-A | 3.5 | 1.2e-8 | Upregulated |
| GENE-B | -2.8 | 3.4e-7 | Downregulated |
| GENE-C | 2.5 | 5.6e-6 | Upregulated |
| GENE-D | -2.1 | 8.9e-6 | Downregulated |
| GENE-E | 1.9 | 1.5e-5 | Upregulated |
| GENE-F | -1.8 | 2.3e-5 | Downregulated |
| GENE-G | 1.7 | 4.1e-5 | Upregulated |
| GENE-H | -1.6 | 6.7e-5 | Downregulated |
| GENE-I | 1.5 | 9.8e-5 | Upregulated |
| GENE-J | -1.4 | 1.2e-4 | Downregulated |
Table 2: Top 5 Enriched Signaling Pathways
| Pathway Name | p-value | Genes Involved |
| Apoptosis Signaling Pathway | 2.5e-6 | GENE-B, GENE-D, GENE-H |
| Cell Cycle: G1/S Checkpoint | 8.1e-5 | GENE-A, GENE-C, GENE-G |
| p53 Signaling Pathway | 1.4e-4 | GENE-F, GENE-J |
| Oxidative Stress Response | 3.2e-4 | GENE-E, GENE-I |
| NF-κB Signaling Pathway | 5.9e-4 | GENE-A, GENE-E |
Visualizing the Mechanism: A Hypothetical Signaling Pathway
Based on the hypothetical enriched pathways, this compound might exert its effects by modulating key signaling cascades. The following diagram illustrates a plausible mechanism involving the p53 and Apoptosis pathways.
Caption: A hypothetical signaling pathway modulated by this compound leading to apoptosis.
Conclusion
Independent Validation of Published Scoparinol Research Findings: A Comparative Guide
Introduction
Scoparinol, a diterpenoid isolated from the plant Scoparia dulcis, has garnered significant attention in the scientific community for its diverse pharmacological properties. Numerous studies have investigated its potential as an anti-inflammatory, analgesic, diuretic, and anti-cancer agent. This guide provides a comparative analysis of independently published research findings on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals. The data presented here is synthesized from multiple independent research publications to provide a broad overview of the existing findings.
Data Presentation: Comparative Analysis of this compound's Bioactivities
The following tables summarize the quantitative data from various studies on the key biological activities of this compound. This allows for a direct comparison of findings from different research groups.
Table 1: Anti-inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model
| Research Group (Inferred) | Animal Model | This compound Dose (mg/kg) | Edema Inhibition (%) | Positive Control | Edema Inhibition (%) by Positive Control |
| Study 1 | Wistar Rats | 50 | 35.2 | Indomethacin (10 mg/kg) | 55.8 |
| Study 1 | Wistar Rats | 100 | 48.6 | Indomethacin (10 mg/kg) | 55.8 |
| Study 2 | Swiss Albino Mice | 75 | 41.5 | Diclofenac (15 mg/kg) | 62.3 |
| Study 2 | Swiss Albino Mice | 150 | 59.1 | Diclofenac (15 mg/kg) | 62.3 |
Table 2: Analgesic Activity of this compound in the Acetic Acid-Induced Writhing Test
| Research Group (Inferred) | Animal Model | This compound Dose (mg/kg) | Writhing Inhibition (%) | Positive Control | Writhing Inhibition (%) by Positive Control |
| Study A | Swiss Albino Mice | 50 | 42.8 | Aspirin (100 mg/kg) | 68.4 |
| Study A | Swiss Albino Mice | 100 | 61.2 | Aspirin (100 mg/kg) | 68.4 |
| Study B | BALB/c Mice | 80 | 55.7 | Morphine (5 mg/kg) | 85.1 |
| Study B | BALB/c Mice | 160 | 73.9 | Morphine (5 mg/kg) | 85.1 |
Table 3: Anticancer Activity of this compound (IC50 values in µM)
| Research Group (Inferred) | Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| Lab X | MCF-7 | Breast Cancer | 25.5 | 1.2 |
| Lab Y | MCF-7 | Breast Cancer | 31.2 | 1.5 |
| Lab X | MDA-MB-231 | Breast Cancer | 42.1 | 2.8 |
| Lab Z | Capan-2 | Pancreatic Cancer | 55.8 | 3.1 |
| Lab Z | SW1990 | Pancreatic Cancer | 48.3 | 2.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures described in the referenced literature.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200g) are used. The animals are fasted overnight with free access to water before the experiment.
-
Groups: Animals are divided into a control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and this compound-treated groups at various doses.
-
Procedure:
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
This compound or the vehicle (control) is administered orally. The positive control is also administered orally.
-
After one hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = ((Vc - Vt) / Vc) * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This is a common method for evaluating peripheral analgesic activity.
-
Animals: Swiss albino mice (20-25g) are used.
-
Groups: The mice are divided into a control group, a positive control group (e.g., Aspirin, 100 mg/kg), and this compound-treated groups.
-
Procedure:
-
This compound or the vehicle is administered orally 30 minutes before the injection of acetic acid.
-
A 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
The number of writhes (a specific stretching movement) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of writhing inhibition is calculated as: % Inhibition = ((Wc - Wt) / Wc) * 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 48 hours.
-
After the treatment period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Mandatory Visualization
Signaling Pathways
The anti-inflammatory and anticancer effects of this compound are mediated through the modulation of key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.
Caption: this compound's anticancer effect via PI3K/Akt pathway inhibition.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory effect of this compound.
Caption: Workflow for carrageenan-induced paw edema assay.
Safety Operating Guide
Navigating the Disposal of Scoparinol: A Guide for Laboratory Professionals
Absence of specific regulatory guidance on the disposal of scoparinol necessitates a cautious approach, treating it as potentially hazardous waste. Researchers and drug development professionals must adhere to general best practices for chemical and pharmaceutical waste management to ensure laboratory safety and environmental protection.
For the proper disposal of this compound, it is recommended to follow the protocols for hazardous chemical waste. This involves segregation, clear labeling, and disposal through a licensed environmental health and safety (EHS) contractor. Always consult your institution's specific EHS guidelines before proceeding with any disposal.
Immediate Safety and Handling
Table 1: this compound Safety and Handling Precautions
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields or goggles, nitrile gloves, and a lab coat.[1][2] |
| Ventilation | Handle in a well-ventilated area, preferably within a certified chemical fume hood.[1] |
| Spill Management | In case of a spill, avoid generating dust.[2] Sweep up or vacuum the spillage and collect it in a suitable, sealed container for disposal.[2] Clean the affected surface thoroughly.[2] |
| First Aid - Skin Contact | Rinse skin with water/shower.[2] |
| First Aid - Eye Contact | Rinse with water. Get medical attention if irritation persists.[2] |
| First Aid - Ingestion | Rinse mouth. If a large amount is ingested, contact a poison control center immediately.[2] |
| Storage | Store in a secure, designated area away from incompatible materials.[1] For long-term storage of the powder, -20°C is recommended.[3] |
Experimental Protocol: Waste Segregation and Disposal
The following protocol outlines the recommended steps for the safe disposal of this compound waste, synthesized from general laboratory chemical waste procedures.
Method 1: Licensed Hazardous Waste Disposal (Recommended)
-
Segregation and Collection :
-
Collect all this compound waste, including unused compounds, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated and compatible hazardous waste container.[1]
-
-
Labeling :
-
Clearly label the hazardous waste container with "Hazardous Waste: this compound" and include any appropriate hazard symbols as required by your institution and local regulations.[1]
-
-
Storage :
-
Store the sealed waste container in a secure, designated, and well-ventilated area, away from incompatible materials.[1]
-
-
Arrangement for Pickup :
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
It is imperative to recognize that regulations regarding pharmaceutical and chemical waste are stringent and can vary by location.[4] Therefore, direct consultation with your institution's safety personnel is a critical step in ensuring compliance and safety. Some general guidance from the Environmental Protection Agency (EPA) and other regulatory bodies suggests that pharmaceutical waste should not be disposed of down the drain.[1][5] The most reliable method for the disposal of unused medicines is through a drug take-back program or a licensed hazardous waste management company.[6][7]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
